(R)-CMPD-39
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H47N4O10P |
|---|---|
Molecular Weight |
870.9 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C48H47N4O10P/c53-44(31-36-20-23-37-18-10-11-19-38(37)26-36)49-40(27-32-12-4-1-5-13-32)45(54)50-41(28-33-14-6-2-7-15-33)46(55)51-42(29-34-16-8-3-9-17-34)47(56)52-43(48(57)58)30-35-21-24-39(25-22-35)62-63(59,60)61/h1-26,40-43H,27-31H2,(H,49,53)(H,50,54)(H,51,55)(H,52,56)(H,57,58)(H2,59,60,61)/t40-,41-,42-,43-/m1/s1 |
InChI Key |
VSVONENCEIBGNL-MRWFHJSOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O)NC(=O)CC5=CC6=CC=CC=C6C=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O)NC(=O)CC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Foundational & Exploratory
(R)-CMPD-39: A Technical Guide to its Mechanism of Action in Mitophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CMPD-39 is a potent and selective, non-covalent inhibitor of the deubiquitinase USP30.[1][2] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial outer membrane proteins, thereby promoting the PINK1-Parkin pathway of mitophagy. This guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated cellular pathways and workflows.
Core Mechanism of Action
This compound functions as a highly selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), an enzyme localized to the outer mitochondrial membrane that counteracts Parkin-mediated ubiquitination.[1][2] The primary mechanism of this compound in promoting mitophagy involves the following key steps:
-
Inhibition of USP30: this compound selectively binds to and inhibits the deubiquitinating activity of USP30.[1][2]
-
Enhanced Mitochondrial Protein Ubiquitination: Inhibition of USP30 leads to the accumulation of ubiquitin chains on mitochondrial substrate proteins, including TOMM20 and SYNJ2BP.[1][2]
-
Promotion of PINK1-Parkin Pathway: The increased ubiquitination on the mitochondrial surface acts as a signal for the recruitment and activation of the mitophagy machinery, primarily through the PINK1-Parkin pathway.
-
Increased Mitophagy and Pexophagy: This cascade of events results in the enhanced clearance of damaged or superfluous mitochondria (mitophagy).[1][2] this compound has also been shown to promote the autophagy of peroxisomes (pexophagy).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound in various experimental models.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC50 | Selectivity |
| This compound | USP30 | ~20 nM | High selectivity over other DUB family members (1-100 µM) |
Table 2: Cellular Effects of this compound on Mitophagy and Protein Ubiquitination
| Cell Line | Treatment | Effect |
| RPE1-YFP-PRKN & SHSY5Y | 200 nM this compound for 1-4 h | Significantly enhanced ubiquitination of TOMM20 and SYNJ2BP.[1][2] |
| SHSY5Y-mitoQC | 1 µM this compound for 96 h | Enhanced basal mitophagy, with a significant increase in the number and area of mitophagosomes.[1][2] |
| U2OS-Keima-SKL | 200 nM - 1 µM this compound for 96 h | Significantly enhanced peroxisomal autophagy, with an increase in the number and area of pexophagosomes.[1][2] |
| Dopaminergic neurons (from Parkinson's disease patients) | Not specified | Significantly restored impaired mitochondrial function.[1][2] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound-induced mitophagy and a typical experimental workflow for its characterization.
This compound Signaling Pathway in Mitophagy
Caption: this compound inhibits USP30, promoting ubiquitination and mitophagy.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing this compound's effect on mitophagy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Western Blot for Mitochondrial Protein Ubiquitination
Objective: To assess the effect of this compound on the ubiquitination of mitochondrial proteins such as TOMM20 and SYNJ2BP.
Materials:
-
Cell lines (e.g., SH-SY5Y, hTERT-RPE1)
-
This compound
-
Mitochondrial depolarization agent (e.g., Antimycin A/Oligomycin)
-
Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-TOMM20, anti-SYNJ2BP, anti-Ubiquitin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with desired concentrations of this compound for specified durations (e.g., 200 nM for 1-4 hours). Induce mitochondrial depolarization where required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using an ECL detection reagent.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize to a loading control.
Mitophagy Assay using SH-SY5Y-mito-QC Cells
Objective: To quantify basal mitophagy in response to this compound treatment.
Materials:
-
SH-SY5Y cells stably expressing the mito-QC reporter (mCherry-GFP-FIS1(101-152))
-
This compound
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed SH-SY5Y-mito-QC cells in imaging plates. Treat with this compound (e.g., 1 µM for 96 hours).
-
Imaging: Acquire images using a fluorescence microscope. Capture both mCherry (total mitochondria) and GFP (non-acidic mitochondria) signals.
-
Image Analysis:
-
Mitophagosomes are identified as mCherry-positive, GFP-negative puncta.
-
Quantify the number and area of mitophagosomes per cell using image analysis software.
-
-
Data Analysis: Compare the number and area of mitophagosomes in this compound-treated cells to vehicle-treated controls.
Pexophagy Assay using U2OS-Keima-SKL Cells
Objective: To assess the effect of this compound on pexophagy.
Materials:
-
U2OS cells stably expressing the Keima-SKL reporter
-
This compound
-
Fluorescence microscope with dual-excitation capabilities
Protocol:
-
Cell Culture and Treatment: Seed U2OS-Keima-SKL cells in imaging plates. Treat with a range of this compound concentrations (e.g., 200 nM - 1 µM for 96 hours).
-
Imaging: Acquire images using a fluorescence microscope with two excitation wavelengths (e.g., 458 nm for neutral pH and 561 nm for acidic pH).
-
Image Analysis:
-
Pexophagosomes are identified by a shift in the Keima fluorescence from the shorter to the longer excitation wavelength, indicating delivery to an acidic compartment (lysosome).
-
Quantify the number and area of pexophagosomes per cell.
-
-
Data Analysis: Compare the pexophagy levels in this compound-treated cells to vehicle-treated controls.
Mitophagy Assessment in iPSC-Derived Neurons
Objective: To evaluate the ability of this compound to restore mitophagy in neurons derived from Parkinson's disease patients.
Materials:
-
iPSC-derived dopaminergic neurons (from healthy controls and patients with PRKN mutations)
-
This compound
-
Mitochondrial membrane potential dye (e.g., TMRM)
-
Lysosomal dye (e.g., LysoTracker)
-
High-content imaging system
Protocol:
-
Neuronal Culture and Treatment: Culture iPSC-derived neurons. Treat with this compound for a specified period (e.g., 24 hours).
-
Staining: Stain the neurons with TMRM and LysoTracker.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis:
-
Quantify the colocalization of mitochondrial and lysosomal signals as an index of mitophagy.
-
-
Data Analysis: Compare the mitophagy index between control and patient-derived neurons, with and without this compound treatment.
Conclusion
This compound is a valuable research tool for studying the role of USP30 in mitophagy and pexophagy. Its high selectivity and potency make it a promising candidate for further investigation as a potential therapeutic agent for diseases associated with mitochondrial dysfunction, such as Parkinson's disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound.
References
(R)-CMPD-39 and USP30 inhibition pathway
An In-depth Technical Guide on (R)-CMPD-39 and USP30 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial quality control.[1][2][3] Specifically, USP30 counteracts the ubiquitination of mitochondrial proteins, a key signal for the removal of damaged mitochondria through a selective autophagy process known as mitophagy.[2][3][4] Dysregulation of mitophagy is implicated in the pathogenesis of several neurodegenerative disorders, most notably Parkinson's disease.[2][5][6] As such, the inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria.[3][7]
This compound is a potent and selective, non-covalent inhibitor of USP30.[8][9] This technical guide provides a comprehensive overview of this compound, its mechanism of action, the USP30 inhibition pathway, and the experimental protocols used to characterize its activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for CMPD-39, the racemic compound of which this compound is the active enantiomer. The data presented is often for "CMPD-39", which in the context of later-stage research, typically refers to the active enantiomer.
Table 1: In Vitro Potency of CMPD-39 Against USP30
| Parameter | Value | Assay Type | Source |
| IC₅₀ | ~20 nM | Enzymatic Assay | [8][9][10] |
Table 2: Selectivity of CMPD-39
| DUB Family Members | Concentration Range | Selectivity Profile | Source |
| >40 DUBs | 1-100 µM | Highly selective for USP30 | [8][10][11] |
| Off-target DUBs (at 10 µM) | 10 µM | USP6, USP21, USP45 | [7] |
Table 3: Cellular Activity of CMPD-39
| Cell Line | Concentration | Effect | Duration | Source |
| SHSY5Y | <200 nM | Maximal USP30 inhibition | Not Specified | [10] |
| RPE1-YFP-PRKN | 200 nM | Enhanced TOMM20 ubiquitination | 1 hour | [9][12] |
| SHSY5Y | 200 nM | Enhanced TOMM20 and SYNJ2BP ubiquitination | 4 hours | [9] |
| SHSY5Y-mitoQC | 1 µM | Enhanced basal mitophagy | 96 hours | [9] |
| U2OS-Keima-SKL | 200 nM - 1 µM | Enhanced peroxisomal autophagy | 96 hours | [9] |
| Parkinson's Patient-derived Dopaminergic Neurons | Not Specified | Restored impaired mitochondrial function | Not Specified | [8][9] |
Experimental Protocols
USP30 Activity Assay (In Vitro)
This protocol determines the enzymatic activity of USP30 and its inhibition by compounds like this compound.
-
Reagents and Materials:
-
Recombinant human USP30 enzyme
-
Fluorogenic substrate: Ubiquitin-AMC (Ub-AMC) or Ubiquitin-Rhodamine 110 (Ub-Rho110)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM PMSF
-
This compound or other test inhibitors
-
384-well, black, clear-bottom, low-binding plates
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Dispense the test inhibitor at various concentrations into the wells of the 384-well plate.[13]
-
Add 20 nM of USP30 enzyme to each well and pre-incubate with the inhibitor for 15 minutes at room temperature.[14]
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate.[14]
-
Incubate the reaction for 1 hour at 25°C.[14]
-
Measure the increase in fluorescence resulting from the cleavage of the substrate, which releases free AMC or Rho110.[7][14]
-
Calculate the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
-
DUB Profiler™ Selectivity Assay
This assay is used to determine the selectivity of an inhibitor against a panel of deubiquitinating enzymes.
-
Platform:
-
This assay is typically performed as a service by specialized companies like Ubiquigent.
-
-
Methodology:
-
The activity of each DUB is measured in the presence of the test inhibitor (e.g., this compound) at various concentrations (e.g., 1 µM and 10 µM).[7][10][11]
-
A ubiquitin-rhodamine 110-glycine substrate is commonly used.[13]
-
The percentage of inhibition for each DUB is determined and compared to the inhibition of the primary target (USP30).
Cellular Target Engagement Assay
This assay confirms that the inhibitor engages with USP30 within intact cells.
-
Reagents and Materials:
-
Cell line (e.g., SHSY5Y)
-
This compound
-
Activity-based probe: HA-Ub-PA (HA-Ubiquitin-Propargylamide)
-
Lysis buffer
-
Antibodies for Western blotting (anti-USP30, anti-HA)
-
-
Procedure:
-
Incubate SHSY5Y cells with varying concentrations of this compound for 2 hours.[10][15]
-
Add the HA-Ub-PA probe to the cells and incubate for 10 minutes at 37°C.[10][15] The probe will covalently bind to the active site of uninhibited DUBs.
-
Lyse the cells and perform a Western blot analysis.
-
Probe the membrane with anti-USP30 and anti-HA antibodies. A decrease in the HA signal on USP30 with increasing concentrations of this compound indicates target engagement.[10][15]
-
Mitophagy and Pexophagy Assays
These assays measure the cellular processes of mitochondrial and peroxisomal clearance, respectively.
-
Reporters:
-
Mitophagy: mito-QC or mito-Keima fluorescent reporters. These reporters exhibit a pH-dependent spectral shift, allowing for the visualization of mitochondria delivered to the acidic environment of the lysosome.
-
Pexophagy: Keima-SKL fluorescent reporter. This reporter is targeted to peroxisomes and functions similarly to the mitophagy reporters.
-
-
Procedure:
-
Transfect or transduce the chosen cell line (e.g., SHSY5Y for mitophagy, U2OS for pexophagy) with the appropriate reporter construct.
-
Treat the cells with this compound at the desired concentration and for the specified duration (e.g., 1 µM for 96 hours for mitophagy).[9]
-
Induce mitochondrial stress if studying induced mitophagy (e.g., with Antimycin A and Oligomycin A).[15]
-
Visualize the cells using fluorescence microscopy and quantify the number and area of mitophagosomes or pexophagosomes.[9] An increase in the signal from the acidic lysosomal environment indicates enhanced mitophagy or pexophagy.
-
Signaling Pathways and Mechanisms of Action
The PINK1/Parkin-Mediated Mitophagy Pathway
Under normal physiological conditions, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded.[16] However, upon mitochondrial depolarization (a sign of damage), PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM).[7][16]
Accumulated PINK1 autophosphorylates and then phosphorylates ubiquitin molecules on OMM proteins.[16] This phosphorylated ubiquitin (p-Ser65-Ub) serves as a recruitment signal for the E3 ubiquitin ligase Parkin.[5][17] Parkin, in turn, is also activated by PINK1-mediated phosphorylation.[16] Activated Parkin then ubiquitinates numerous OMM proteins, creating ubiquitin chains that mark the damaged mitochondrion for degradation.[2][16] Autophagy receptors recognize these ubiquitin chains and recruit the autophagosome, which engulfs the mitochondrion and delivers it to the lysosome for degradation.[1]
Role of USP30 in Mitophagy Regulation
USP30 acts as a negative regulator of this pathway.[1] It is anchored to the OMM and removes ubiquitin chains from mitochondrial proteins.[2] By doing so, USP30 counteracts the action of Parkin, thereby dampening the signal for mitophagy.[2][4] This creates a threshold for mitophagy, preventing the unnecessary removal of healthy mitochondria.[17]
Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.
Mechanism of Action of this compound
This compound is a selective, non-covalent inhibitor of USP30.[8][9] By binding to USP30, this compound blocks its deubiquitinating activity.[8][9] This leads to an accumulation of ubiquitin chains on OMM proteins, effectively mimicking a state of enhanced Parkin activity.[10] The increased ubiquitination of mitochondrial proteins, such as TOMM20 and SYNJ2BP, strengthens the signal for mitophagy, leading to the enhanced clearance of damaged mitochondria.[8][9][10] This mechanism is particularly relevant in conditions where mitophagy is impaired, such as in Parkinson's disease, where this compound has been shown to restore mitochondrial function in patient-derived neurons.[3][8][9]
Caption: Mechanism of action of this compound in enhancing mitophagy through USP30 inhibition.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent for diseases associated with mitochondrial dysfunction. Its high potency and selectivity for USP30 make it a superior compound for studying the intricacies of mitophagy and pexophagy. The inhibition of USP30 by this compound effectively enhances the cellular machinery for clearing damaged organelles, offering a promising avenue for the development of novel treatments for neurodegenerative diseases and other related pathologies. Further research into the in vivo efficacy and safety of this compound and other USP30 inhibitors is warranted.
References
- 1. Dual role of USP30 in controlling basal pexophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial deubiquitinase USP30 opposes parkin-mediated mitophagy. [shenglab.broadinstitute.org]
- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. USP30 activity assays [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
The Role of (R)-CMPD-39 in Pexophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pexophagy, the selective autophagy of peroxisomes, is a critical cellular quality control mechanism. Dysregulation of this process is implicated in numerous metabolic and neurodegenerative diseases. This technical guide provides an in-depth analysis of the role of (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30, in promoting pexophagy. We will detail the underlying molecular mechanisms, present quantitative data from key studies, provide comprehensive experimental protocols, and visualize the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, drug discovery, and neurodegenerative disease research.
Introduction to Pexophagy and USP30
Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including fatty acid β-oxidation and the detoxification of reactive oxygen species (ROS). The maintenance of a healthy peroxisome population is vital for cellular homeostasis and is achieved through a balance of biogenesis and degradation. Pexophagy is the primary mechanism for the removal of damaged or superfluous peroxisomes.
Ubiquitination of peroxisomal membrane proteins serves as a key signal for initiating pexophagy. This process is tightly regulated by the interplay of E3 ubiquitin ligases and deubiquitinases (DUBs). One such DUB, Ubiquitin Specific Peptidase 30 (USP30), is localized to the peroxisomal membrane and acts as a negative regulator of pexophagy by removing ubiquitin from peroxisomal proteins.[1][2]
This compound: A Selective USP30 Inhibitor
This compound is the active enantiomer of CMPD-39, a potent and selective, non-covalent inhibitor of USP30 with an IC50 of approximately 20 nM.[3][4] Its high selectivity for USP30 over other DUB family members makes it a valuable tool for studying the physiological roles of this enzyme and a potential therapeutic agent for diseases associated with impaired organelle turnover.[3]
Mechanism of Action of this compound in Pexophagy
This compound promotes pexophagy by inhibiting the deubiquitinating activity of USP30. This inhibition leads to the accumulation of ubiquitin on peroxisomal membrane proteins, such as Peroxisomal Membrane Protein 70 (PMP70) and the peroxisomal protein import receptor PEX5.[5][6] The increased ubiquitination of these proteins creates a recognition signal for the autophagy receptor protein NBR1 (Neighbor of BRCA1 gene 1).[7]
NBR1 possesses both a ubiquitin-associated (UBA) domain, which binds to the ubiquitinated peroxisomal proteins, and an LC3-interacting region (LIR), which allows it to dock with LC3 proteins on the nascent autophagosome (phagophore).[8][9] This interaction tethers the ubiquitinated peroxisome to the autophagic machinery, leading to its engulfment and subsequent degradation upon fusion of the autophagosome with the lysosome. This pathway is distinct from other pexophagy-inducing pathways, such as the one dependent on HIF1α and NIX.[7]
Quantitative Data on this compound-Induced Pexophagy
The induction of pexophagy by this compound has been quantified in several studies using the Keima-SKL reporter system. Keima is a pH-sensitive fluorescent protein targeted to the peroxisomal matrix. In the neutral pH of the peroxisome, Keima emits green fluorescence. Upon delivery to the acidic environment of the lysosome via pexophagy, its fluorescence shifts to red. The ratio of red to green fluorescence provides a quantitative measure of pexophagic flux.
| Cell Line | Treatment | Duration | Number of Pexolysosomes per Cell (Mean ± SD) | Mean Area of Pexolysosomes per Cell (µm²) (Mean ± SD) | Reference |
| U2OS-Keima-SKL | DMSO (Control) | 96 h | ~2 | ~1 | [4] |
| U2OS-Keima-SKL | This compound (1 µM) | 96 h | ~10 | ~2.5 | [4] |
| hTERT-RPE1-Keima-SKL | DMSO (Control) | 96 h | ~1 | ~0.5 | [7] |
| hTERT-RPE1-Keima-SKL | This compound (1 µM) | 96 h | ~8 | ~1.5 | [7] |
Experimental Protocols
Keima-SKL Pexophagy Assay
This protocol describes the use of the Keima-SKL reporter to quantify pexophagy in cultured cells treated with this compound.
Materials:
-
U2OS or hTERT-RPE1 cells stably expressing Keima-SKL
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Glass-bottom dishes or plates suitable for fluorescence microscopy
-
Confocal microscope with 405 nm and 561 nm laser lines
Procedure:
-
Seed Keima-SKL expressing cells onto glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO as a control.
-
Incubate the cells for the desired duration (e.g., 96 hours).
-
Prior to imaging, replace the culture medium with fresh, pre-warmed medium.
-
Image the cells using a confocal microscope.
-
Excite the Keima reporter sequentially with 405 nm and 561 nm lasers.
-
Collect emission at >600 nm for both excitation wavelengths.
-
-
Analyze the images to quantify the number and area of red-only puncta (pexolysosomes) per cell. This can be done using image analysis software such as ImageJ or Fiji.
Peroxisomal Protein Ubiquitination Assay
This protocol describes a method to assess the ubiquitination status of peroxisomal proteins following treatment with this compound.
Materials:
-
Cultured cells (e.g., HEK293T)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM)
-
Antibodies:
-
Primary antibody against the peroxisomal protein of interest (e.g., anti-PMP70, anti-PEX5)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibodies
-
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
For immunoprecipitation, incubate an equal amount of protein from each sample with the primary antibody against the peroxisomal protein of interest overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against ubiquitin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate. An increase in the high molecular weight smear for the protein of interest indicates increased ubiquitination.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1. this compound induced pexophagy signaling pathway.
Figure 2. Experimental workflow for studying this compound's effect on pexophagy.
Conclusion
This compound is a powerful and selective chemical probe for inducing pexophagy through the targeted inhibition of USP30. Its mechanism of action, involving the enhancement of peroxisomal protein ubiquitination and subsequent recognition by the NBR1 autophagy receptor, is now well-characterized. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the role of USP30 in pexophagy and to explore the therapeutic potential of its inhibition in various disease contexts. The continued study of compounds like this compound will undoubtedly deepen our understanding of cellular quality control mechanisms and may pave the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. NBR1 is involved in selective pexophagy in filamentous ascomycetes and can be functionally replaced by a tagged version of its human homolog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 5. NBR1 enables autophagy-dependent focal adhesion turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. journals.biologists.com [journals.biologists.com]
- 9. NBR1: The archetypal selective autophagy receptor - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CMPD-39: A Technical Guide to a Selective USP30 Inhibitor for Mitophagy and Pexophagy Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CMPD-39 is a potent and selective, non-covalent inhibitor of the deubiquitinase Ubiquitin Specific Peptidase 30 (USP30). By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial and peroxisomal proteins, thereby promoting the selective autophagic clearance of these organelles—processes known as mitophagy and pexophagy, respectively. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is the R-enantiomer of the benzosulfonamide derivative, CMPD-39. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (R)-N-(4-(N-tert-butylsulfamoyl)phenyl)-2-(4-fluorobenzamido)-3-phenylpropanamide | Putative |
| Molecular Formula | C₂₆H₂₈FN₃O₄S | [1][2] |
| Molecular Weight | 497.58 g/mol | [1] |
| CAS Number | 2242582-40-5 (for racemic CMPD-39) | [1] |
| Appearance | White to off-white solid | [1] |
| SMILES | CC(C)(C)NS(=O)(c1ccc(NC(=O)--INVALID-LINK--NC(=O)c3ccc(F)cc3)cc1)=O | [1] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial and peroxisomal membranes. USP30 counteracts the ubiquitination of surface proteins on these organelles, a key signaling event for their degradation via autophagy. By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on mitochondrial and peroxisomal proteins, leading to their recognition and engulfment by autophagosomes.
The primary mechanism of action involves the enhancement of the PINK1/Parkin pathway for mitophagy. Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins. USP30 acts as a negative regulator of this process by removing these ubiquitin chains. This compound's inhibition of USP30 shifts the balance towards a pro-mitophagy state.[1][3]
A similar mechanism is proposed for pexophagy, where the inhibition of USP30 enhances the ubiquitination of peroxisomal proteins, marking them for degradation.[1]
Table 2: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (USP30) | ~20 nM | In vitro enzymatic assay | [1][3] |
| Selectivity | Highly selective over >40 other deubiquitinases (DUBs) at 1-100 µM | DUB profiler screening | [3] |
| Cellular Target Engagement | Sub-µM range | Activity-based ubiquitin probe assay in SHSY5Y cells | [3] |
| Maximal Mitophagy Enhancement | ~200 nM | Enhancement of TOMM20 ubiquitylation in hTERT-RPE1-YFP-PRKN cells | [3] |
Signaling Pathways and Experimental Workflows
The signaling pathway of USP30 inhibition by this compound leading to mitophagy is depicted below.
References
A Technical Guide to (R)-CMPD-39: A Selective USP30 Inhibitor for the Enhancement of Mitophagy and Pexophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological characterization of (R)-CMPD-39, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30). All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.
Introduction
This compound, a member of the benzosulphonamide class of compounds, has emerged as a significant research tool and potential therapeutic lead due to its highly selective inhibition of USP30. USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial and peroxisomal membranes, where it plays a crucial role in regulating cellular quality control pathways, specifically mitophagy and pexophagy. By counteracting the ubiquitination cascade initiated by the PINK1/PRKN pathway, USP30 acts as a negative regulator of the removal of damaged mitochondria. Inhibition of USP30 by this compound has been shown to enhance the clearance of dysfunctional mitochondria, a process implicated in the pathology of neurodegenerative diseases such as Parkinson's Disease.
Quantitative Biological Data
The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | ~20 nM | In vitro enzymatic assay | [1] |
| Selectivity | High selectivity over >40 other DUBs | DUB profiler screen | |
| Cellular Target Engagement | Sub-µM range | Activity-based ubiquitin probe assay in SHSY5Y cells | |
| Maximal Cellular Effect | ~200 nM | Enhancement of TOMM20 ubiquitylation in RPE1-YFP-PRKN cells |
Table 1: Potency and Selectivity of this compound
| Cell Line | Concentration | Duration | Effect | Reference |
| RPE1-YFP-PRKN and SHSY5Y cells | 200 nM | 1-4 hours | Significantly enhances ubiquitination of TOMM20 and SYNJ2BP | [1] |
| SHSY5Y-mitoQC cells | 1 µM | 96 hours | Enhances basal mitophagy; increases number and area of mitophagosomes | [1] |
| U2OS-Keima-SKL cells | 200 nM - 1 µM | 96 hours | Significantly enhances peroxisomal autophagy; increases number and area of peroxisomes | [1] |
| Dopaminergic neurons (from Parkinson's disease patients) | 1 µM | 24 hours | Restores impaired mitophagy to near control levels |
Table 2: Cellular Activity of this compound
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the deubiquitinating activity of USP30. In the context of mitochondrial quality control, damaged mitochondria with depolarized membrane potential stabilize the kinase PINK1 on their outer surface. PINK1 then recruits and activates the E3 ubiquitin ligase PRKN (Parkin), which proceeds to ubiquitinate various outer mitochondrial membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion (mitophagy). USP30 opposes this process by removing ubiquitin chains from mitochondrial substrates. By inhibiting USP30, this compound enhances the ubiquitination status of these substrates, thereby promoting mitophagy. A similar mechanism is proposed for its role in enhancing pexophagy, the selective autophagy of peroxisomes.
Caption: PINK1/PRKN-mediated mitophagy and its inhibition by USP30, which is targeted by this compound.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, based on the benzamide and sulfonamide moieties present in its structure, a general synthetic approach can be proposed. This would likely involve the coupling of a carboxylic acid derivative with an amine, and the formation of a sulfonamide from a sulfonyl chloride and an amine. A plausible disconnection approach suggests the coupling of a substituted benzoyl chloride with an appropriate chiral amine that already contains the sulfonamide group. The chirality of the molecule would likely be introduced through the use of a chiral starting material or through a stereoselective synthesis step.
Activity-Based Ubiquitin Probe Assay
This assay is used to determine the target engagement of this compound with USP30 in intact cells.
-
Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured to ~80% confluency. The cells are then incubated with varying concentrations of this compound (e.g., 0-10 µM) for 2 hours at 37°C.
-
Probe Labeling: A ubiquitin-propargylamide (Ub-PA) probe, which covalently binds to the active site of deubiquitinases, is added to the cell lysates and incubated for 10 minutes at 37°C.
-
Lysis and Western Blotting: Cells are lysed, and the proteins are separated by SDS-PAGE.
-
Detection: Western blotting is performed using an antibody against USP30. A downward shift in the molecular weight of USP30 indicates that this compound has bound to the active site and prevented the covalent modification by the Ub-PA probe.
TOMM20 Ubiquitination Assay
This assay measures the effect of this compound on the ubiquitination of a known USP30 substrate, TOMM20, following mitochondrial depolarization.
-
Cell Culture and Treatment: hTERT-RPE1 cells stably expressing YFP-PRKN are treated with a mitochondrial depolarizing agent (e.g., 1 µM Antimycin A and Oligomycin A) in the presence or absence of this compound at various concentrations (e.g., 0-1 µM) for 1 hour.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and deubiquitinase inhibitors.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane.
-
Detection: The membrane is probed with an antibody specific for TOMM20. An increase in higher molecular weight bands corresponding to mono- and poly-ubiquitinated TOMM20 indicates inhibition of USP30 by this compound.
Caption: Workflow for key cellular assays to characterize this compound activity.
Conclusion
This compound is a highly potent and selective inhibitor of USP30 that has proven to be a valuable tool for studying the roles of mitophagy and pexophagy in cellular homeostasis. Its ability to enhance these pathways in cellular models, particularly in neurons derived from Parkinson's disease patients, highlights its potential as a starting point for the development of novel therapeutics for neurodegenerative and other diseases associated with mitochondrial dysfunction. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
(R)-CMPD-39: A Highly Selective Inhibitor of USP30 for Mitophagy and Pexophagy Enhancement
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity and mechanism of action of (R)-CMPD-39, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of USP30 inhibition.
Introduction
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial and peroxisomal membranes.[1][2] It plays a critical role in cellular quality control by counteracting the PINK1/PRKN-mediated ubiquitination cascade that earmarks damaged mitochondria for degradation via a process known as mitophagy.[1][3] By removing ubiquitin chains from mitochondrial surface proteins, USP30 acts as a negative regulator of mitophagy.[3] Consequently, inhibition of USP30 presents a promising therapeutic strategy for diseases associated with impaired mitochondrial function, such as Parkinson's disease.[1][3][4] this compound has emerged as a highly selective and potent small molecule inhibitor of USP30.[1][5][6][7]
Selectivity Profile of this compound
This compound exhibits remarkable selectivity for USP30 over other deubiquitinating enzymes. In biochemical assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) of approximately 20 nM against USP30.[1][4][6][7] Comprehensive screening against a panel of over 40 DUBs revealed minimal to no inhibition at concentrations up to 100 µM, highlighting its exceptional specificity.[1][5][6]
| Enzyme | This compound Inhibition | Concentration | Assay Platform |
| USP30 | ~20 nM (IC50) | N/A | Biochemical Assay |
| >40 DUBs Panel | Minimal to no inhibition | 1-100 µM | DUB profiler (Ubiquigent) |
Table 1: Selectivity of this compound for USP30 over other DUBs. This table summarizes the high selectivity of this compound for USP30.
Experimental Protocols
The selectivity and cellular target engagement of this compound have been validated through a series of robust experimental protocols.
DUB Specificity Screen (DUB profiler)
This assay is designed to assess the selectivity of a compound against a broad panel of DUBs.
-
Objective: To determine the inhibitory activity of this compound against a wide range of DUB enzymes.
-
Methodology:
-
A panel of purified, recombinant DUB enzymes is utilized.
-
Each DUB is incubated with a fluorogenic ubiquitin substrate (e.g., ubiquitin-rhodamine110).
-
This compound is added at various concentrations (e.g., 1-100 µM).
-
The enzymatic activity of each DUB is measured by monitoring the fluorescence generated from substrate cleavage.
-
Inhibition is calculated by comparing the activity in the presence of the compound to a vehicle control (e.g., DMSO).
-
-
Platform: Ubiquigent's DUB profiler™ screening platform is a commercially available service widely used for this purpose.[1][5][6]
Activity-Based Ubiquitin Probe Assay
This cellular assay confirms direct engagement of the inhibitor with its target enzyme within a cellular context.
-
Objective: To demonstrate that this compound directly binds to and inhibits USP30 in intact cells.
-
Methodology:
-
Intact cells (e.g., SH-SY5Y neuroblastoma cells) are incubated with varying concentrations of this compound for a specified period (e.g., 2 hours).[1][5]
-
Following incubation, the cells are lysed, and the lysates are treated with an activity-based probe, such as HA-tagged ubiquitin-propargylamide (HA-Ub-PA) or Biotin-Ahx-Ub-PA.[1][5][8][9] This probe covalently binds to the active site of DUBs.
-
The binding of the probe to USP30 results in an upward shift in its molecular weight, which can be detected by Western blotting using an anti-USP30 antibody.
-
If this compound is bound to the active site of USP30, it will block the binding of the Ub-PA probe, resulting in a decrease in the higher molecular weight band and an increase in the band corresponding to unbound USP30.[1][5]
-
Cellular Target Engagement Biomarker Assay (Substrate Ubiquitination)
This assay provides a functional readout of USP30 inhibition by measuring the ubiquitination status of its known substrates.
-
Objective: To confirm that inhibition of USP30 by this compound leads to the expected downstream biological effect, namely an increase in the ubiquitination of its substrates.
-
Methodology:
-
Cells (e.g., RPE1-YFP-PRKN or SH-SY5Y) are treated with this compound at various concentrations.[1][4]
-
Mitochondrial depolarization is often induced using agents like antimycin A and oligomycin A (AO) to stimulate the mitophagy pathway.[1]
-
Cells are lysed, and the ubiquitination status of known USP30 substrates, such as TOMM20 and SYNJ2BP, is analyzed by Western blotting.[1][4][5][7][10]
-
An increase in the ubiquitinated forms of these proteins indicates successful target engagement and inhibition of USP30 by this compound. This effect is absent in USP30 knockout cells, confirming the specificity of the inhibitor.[4][7][10]
-
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing DUB inhibitor selectivity and the signaling pathway affected by this compound.
Caption: Experimental workflow for assessing this compound selectivity and target engagement.
Caption: USP30's role in mitophagy and its inhibition by this compound.
Conclusion
This compound is a powerful research tool for studying the biological functions of USP30. Its high potency and exceptional selectivity make it a superior alternative to less specific inhibitors and genetic knockdown approaches, which can be prone to off-target effects. The detailed experimental protocols and a clear understanding of its mechanism of action, as outlined in this guide, will aid researchers in designing and interpreting experiments aimed at exploring the therapeutic potential of USP30 inhibition in a variety of disease models.
References
- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. life-science-alliance.org [life-science-alliance.org]
- 8. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
(R)-CMPD-39: A Technical Guide to its In Vitro Inhibition of USP30
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro inhibitory activity of (R)-CMPD-39 against Ubiquitin-Specific Protease 30 (USP30). It includes quantitative data on its potency and selectivity, detailed experimental protocols for assessing its half-maximal inhibitory concentration (IC50), and visualizations of the biochemical assay workflow and the relevant biological signaling pathway.
Quantitative Inhibitory Profile of this compound
This compound is a potent and highly selective non-covalent inhibitor of USP30. Its inhibitory activity has been characterized through in vitro enzymatic assays, demonstrating significant potency and specificity for USP30 over other deubiquitinating enzymes (DUBs).
| Compound | Target | Assay Type | IC50 Value | Selectivity |
| This compound | USP30 | In Vitro Enzymatic Assay | ~20 nM[1][2] (range of 2-20 nM reported[3]) | High selectivity; inactive against a panel of over 40 other DUBs at concentrations up to 100 µM[1][2][3][4] |
Experimental Protocol: In Vitro IC50 Determination
The following protocol outlines a typical biochemical assay used to determine the IC50 value of this compound against recombinant human USP30. This method is based on the measurement of the cleavage of a fluorogenic ubiquitin substrate.
Materials and Reagents
-
Enzyme: Recombinant Human USP30 (rhUSP30), catalytic domain (e.g., amino acids 57-517 with a C-terminal His-tag)
-
Substrate: Ubiquitin-Rhodamine 110 (Ub-Rho110) or similar fluorogenic substrate (e.g., Ubiquitin-AMC)
-
Inhibitor: this compound, prepared in a serial dilution in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween-20, 1 mM DTT
-
Plate: 384-well, low-volume, black, non-binding microplate
-
Instrumentation: Plate reader capable of kinetic fluorescence measurement (e.g., FLIPR TETRA)
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions into the assay buffer to achieve the desired final concentrations. Include a DMSO-only control (vehicle control).
-
Enzyme Preparation: Dilute the rhUSP30 stock solution in assay buffer to a 2x final concentration (e.g., 10 nM for a final assay concentration of 5 nM).
-
Enzyme-Inhibitor Pre-incubation: Dispense 15 µL of the diluted rhUSP30 solution into each well of the 384-well plate. Add the serially diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Preparation: Prepare the Ub-Rho110 substrate in assay buffer to a 2x final concentration (e.g., 200 nM for a final assay concentration of 100 nM).[5]
-
Reaction Initiation: Initiate the enzymatic reaction by dispensing 15 µL of the 2x Ub-Rho110 solution into each well.
-
Fluorescence Measurement: Immediately place the plate in the plate reader and begin kinetic measurement of fluorescence intensity (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~485/535 nm for Rhodamine 110). Record data every 30-60 seconds for 30-60 minutes.[5]
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the kinetic curve.
-
Normalize the velocities to the vehicle control (representing 100% activity).
-
Plot the normalized velocities against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
USP30's Role in the PINK1/Parkin Mitophagy Pathway
USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, a cellular process for clearing damaged mitochondria. It functions by removing ubiquitin chains that are added to mitochondrial surface proteins by the E3 ligase Parkin.[6][7] This ubiquitination is a critical signal for initiating the autophagic removal of the mitochondrion. By antagonizing Parkin, USP30 sets a threshold for mitophagy initiation.[8][9] this compound inhibits USP30, thereby preventing the removal of these ubiquitin signals, which enhances the clearance of damaged mitochondria.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 8. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation | Life Science Alliance [life-science-alliance.org]
The Selective USP30 Inhibitor (R)-CMPD-39: A Technical Guide to its Impact on Mitochondrial Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a range of human pathologies, including neurodegenerative diseases like Parkinson's. A key pathway in mitochondrial quality control is mitophagy, the selective degradation of damaged mitochondria, which is heavily regulated by ubiquitination. The deubiquitinase (DUB) USP30 acts as a negative regulator of this process by removing ubiquitin chains from mitochondrial proteins, thereby dampening the signal for mitophagy. This technical guide provides an in-depth overview of (R)-CMPD-39, a selective, non-covalent inhibitor of USP30. We will explore its mechanism of action, its quantifiable effects on mitochondrial protein ubiquitination, and detailed experimental protocols for studying these effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating therapeutic strategies targeting mitochondrial dysfunction.
Introduction: The Role of USP30 in Mitochondrial Homeostasis
The PINK1-Parkin signaling pathway is a primary driver of mitophagy in response to mitochondrial damage. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin molecules, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin.[1] Parkin then ubiquitinates numerous OMM proteins, creating a signal for the autophagic machinery to engulf and degrade the damaged organelle.[1][2]
USP30, a deubiquitinase localized to the outer mitochondrial and peroxisomal membranes, counteracts this process by cleaving ubiquitin chains from mitochondrial substrates.[3][4][5] This effectively raises the threshold for mitophagy induction. Inhibition of USP30, therefore, presents a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria in diseases where this process is impaired.[3][6]
This compound is a potent and highly selective benzosulphonamide-based inhibitor of USP30.[3] Its ability to enhance mitochondrial protein ubiquitination and promote mitophagy makes it a valuable tool for studying mitochondrial quality control and a potential lead compound for therapeutic development.
Mechanism of Action of this compound
This compound functions as a selective, non-covalent inhibitor of USP30.[7] By blocking the deubiquitinating activity of USP30, this compound leads to the accumulation of ubiquitin chains on mitochondrial surface proteins. This enhanced ubiquitination strengthens the signal for mitophagy, leading to the increased clearance of damaged mitochondria. The primary substrates of USP30 that are affected by this compound include the outer mitochondrial membrane proteins TOMM20 and SYNJ2BP.[3][7][8]
The signaling pathway can be visualized as follows:
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC50 | ~20 nM | In vitro enzymatic assay | [3] |
| Selectivity | High selectivity over other DUB family members (1-100 µM) | DUB profiler screen | [3] |
| Table 1: In Vitro Efficacy and Selectivity of this compound. |
| Cell Line | Concentration | Treatment Time | Effect | Reference |
| SH-SY5Y | <200 nM | 2 hours | Maximal USP30 inhibition | [3] |
| RPE1-YFP-PRKN | 200 nM | 1-4 hours | Significant enhancement of TOMM20 and SYNJ2BP ubiquitination | [7] |
| SH-SY5Y | 200 nM | 4 hours | Enhanced TOMM20 ubiquitination | [8] |
| SH-SY5Y-mitoQC | 1 µM | 96 hours | Enhanced basal mitophagy (increased number and area of mitophagosomes) | [7] |
| U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours | Enhanced peroxisomal autophagy (pexophagy) | [7] |
| iPSC-derived dopaminergic neurons (from Parkinson's patients with PRKN mutations) | 1 µM | 24 hours | Restoration of mitophagy to near control levels | [3][8] |
| Table 2: Cellular Effects of this compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on mitochondrial protein ubiquitination.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Cell Culture and Differentiation
SH-SY5Y Cell Culture:
-
Medium: DMEM:F-12 (1:1) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 0.1 mg/ml streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Passage cells when they reach 70-80% confluency using 0.05% Trypsin-EDTA.
Neuronal Differentiation of SH-SY5Y Cells:
-
Seed SH-SY5Y cells in culture dishes.
-
After 24 hours, replace the medium with differentiation medium containing 1% FBS and 10 µM Retinoic Acid (RA).
-
Continue differentiation for 7-10 days, replacing the medium every 2-3 days. For enhanced differentiation, BDNF can be added.
iPSC-derived Dopaminergic Neuron Culture:
-
iPSCs can be differentiated into neural progenitor cells (NPCs) and then into dopaminergic neurons following established protocols. This typically involves dual SMAD inhibition for neural induction.
-
Maintain iNPCs in DMEM/F12 with N2 and B27 supplements and FGFb on fibronectin-coated plates.
-
Differentiate NPCs into neurons by withdrawing FGFb and culturing in a suitable neuronal differentiation medium.
This compound Treatment and Mitochondrial Depolarization
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 200 nM, 500 nM, 1 µM).
-
Treat cells with the this compound containing medium for the desired duration (e.g., 1, 4, 24, or 96 hours).
-
For experiments requiring mitochondrial depolarization, add a combination of Antimycin A (1 µM) and Oligomycin (1 µM) to the culture medium for the final 1-4 hours of the this compound treatment.
Mitochondrial Protein Immunoprecipitation for Ubiquitination Analysis
-
Mitochondrial Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.
-
Perform differential centrifugation to pellet the nuclei and cell debris, and then pellet the mitochondria from the supernatant.
-
-
Mitochondrial Lysis and Immunoprecipitation:
-
Resuspend the mitochondrial pellet in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or Digitonin) and protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Incubate on ice to solubilize mitochondrial proteins.
-
Centrifuge to pellet insoluble debris and collect the supernatant (mitochondrial lysate).
-
Pre-clear the lysate with Protein A/G beads.
-
Add an antibody specific to the protein of interest (e.g., anti-TOMM20) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads using SDS-PAGE sample buffer and boiling.
-
Western Blotting
-
Separate the eluted proteins from the immunoprecipitation or whole-cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-Ubiquitin (to detect ubiquitinated proteins)
-
Anti-TOMM20
-
Anti-SYNJ2BP
-
Anti-Actin or Anti-GAPDH (as loading controls)
-
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mitophagy and Pexophagy Assays
mito-QC Mitophagy Assay:
-
Transduce cells (e.g., SH-SY5Y) with a lentiviral vector expressing the mito-QC reporter (mCherry-GFP tandem tag targeted to the OMM).
-
Treat the cells with this compound as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a confocal microscope.
-
Healthy mitochondria will fluoresce both green and red.
-
Mitochondria delivered to the acidic environment of the lysosome (mitolysosomes) will only fluoresce red, as the GFP signal is quenched.
-
-
Quantify the number and area of red-only puncta per cell to measure mitophagy.
Keima-SKL Pexophagy Assay:
-
Transfect cells (e.g., U2OS) with a plasmid expressing Keima targeted to the peroxisome matrix (Keima-SKL).
-
Treat the cells with this compound.
-
Image the cells using a confocal microscope with dual-excitation ratiometric imaging (excitation at 440 nm and 561 nm).
-
Keima in the neutral pH of the peroxisome matrix will have a higher 440/561 nm excitation ratio.
-
Keima in the acidic lysosome (following pexophagy) will have a lower 440/561 nm excitation ratio.
-
-
Quantify the area of low pH- indicative Keima signal to measure pexophagy.
Conclusion
This compound is a powerful research tool for elucidating the role of USP30 in mitochondrial and peroxisomal quality control. Its high selectivity and potency make it a valuable pharmacological agent for modulating mitophagy and pexophagy. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular and molecular effects of this compound and to explore its therapeutic potential in diseases associated with mitochondrial dysfunction. Further research into the long-term effects of USP30 inhibition and the in vivo efficacy and safety of compounds like this compound will be crucial for translating these findings into clinical applications.
References
- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 3. 2.5. Paxillin Staining [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of USP30 Inhibition by CMPD-39 on the PINK1-Parkin Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of CMPD-39, a selective inhibitor of the deubiquitinase USP30, on the PINK1-Parkin signaling pathway. The focus is on the active enantiomer, (S)-CMPD-39, with its inactive counterpart, (R)-CMPD-39, serving as a negative control in experimental contexts. The inhibition of USP30 by (S)-CMPD-39 presents a promising therapeutic strategy to enhance the clearance of damaged mitochondria (mitophagy), a process often impaired in neurodegenerative diseases such as Parkinson's disease.
Core Mechanism of Action
Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane, where it phosphorylates ubiquitin (Ub) at serine 65 (p-Ser65-Ub) and the E3 ubiquitin ligase Parkin.[1][2] This initiates a feed-forward mechanism, leading to the recruitment and activation of Parkin, which then ubiquitinates various outer mitochondrial membrane proteins.[3] This ubiquitination cascade marks the damaged mitochondria for degradation via autophagy (mitophagy).
The deubiquitinase USP30 is localized to the mitochondria and counteracts this process by removing ubiquitin chains from mitochondrial substrates.[1][4] (S)-CMPD-39 is a selective, non-covalent inhibitor of USP30.[5] By inhibiting USP30, (S)-CMPD-39 prevents the removal of ubiquitin, thereby amplifying the PINK1-Parkin signal and promoting mitophagy.[1][6] This leads to enhanced ubiquitination of mitochondrial proteins such as TOMM20 and SYNJ2BP, increased accumulation of phospho-ubiquitin, and ultimately, more efficient mitochondrial clearance.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of CMPD-39.
Table 1: In Vitro Efficacy of CMPD-39 Enantiomers
| Compound | Target | IC50 | Potency Difference | Reference |
| (S)-CMPD-39 | USP30 | ~20 nM | >1000-fold vs. This compound | [1][8] |
| This compound | USP30 | >20 µM | Inactive Control | [8] |
Table 2: Cellular Effects of (S)-CMPD-39 Treatment
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| SH-SY5Y | (S)-CMPD-39 | EC50 ~0.2 µM | - | Potentiation of CCCP-induced p-Ser65-Ub generation | [8] |
| hTERT-RPE1-YFP-PRKN | (S)-CMPD-39 | 200 nM | 1 hour | Enhanced ubiquitylation of TOMM20 and SYNJ2BP | [6] |
| hTERT-RPE1-YFP-PRKN | (S)-CMPD-39 | 200 nM | 4 hours | Promoted TOMM20 degradation | [6] |
| SH-SY5Y-mitoQC | (S)-CMPD-39 | 1 µM | 96 hours | Enhanced basal mitophagy | [5] |
| U2OS-Keima-SKL | (S)-CMPD-39 | 200 nM - 1 µM | 96 hours | Enhanced peroxisomal autophagy (pexophagy) | [5] |
| PRKN mutant iPSC-derived neurons | (S)-CMPD-39 | 1 µM | 24 hours | Restored mitophagy to near control levels | [1] |
| PRKN mutant iPSC-derived neurons | (S)-CMPD-39 | - | 24 hours | Corrected deficits in mitochondrial membrane potential | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the core signaling pathway and a typical experimental workflow used to assess the impact of (S)-CMPD-39.
References
- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 3. Mechanism of Parkin activation by PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Beyond USP30: A Technical Guide to the Cellular Specificity of (R)-CMPD-39
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CMPD-39 is a potent and highly selective non-covalent inhibitor of the deubiquitinase (DUB) USP30. Its primary mechanism of action involves the enhancement of mitophagy and pexophagy, processes critical for cellular quality control. While USP30 is the established primary target, a thorough understanding of any potential off-target interactions is crucial for its development as a therapeutic agent and its use as a chemical probe. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a specific focus on its selectivity profile beyond USP30. We delve into the quantitative data supporting its specificity, detail the experimental protocols used for target validation, and visualize the key cellular pathways influenced by its activity.
Introduction
This compound is a benzosulphonamide compound that has garnered significant interest for its ability to selectively inhibit USP30, a deubiquitinase localized to mitochondria and peroxisomes. USP30 acts as a negative regulator of Parkin-mediated mitophagy, a critical process for the clearance of damaged mitochondria. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, thereby facilitating mitophagy.[1][2] This mechanism of action holds therapeutic promise for neurodegenerative diseases such as Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.[1][2]
Given the potential for off-target effects to confound experimental results and contribute to toxicity, a rigorous evaluation of a compound's selectivity is paramount. This guide summarizes the current knowledge of this compound's interactions with cellular components other than USP30.
Quantitative Assessment of Selectivity
The selectivity of this compound has been primarily assessed through comprehensive screening against a panel of other deubiquitinating enzymes. The data consistently demonstrates a high degree of selectivity for USP30.
Table 1: Selectivity Profile of this compound Against a Panel of Deubiquitinases (DUBs)
| Enzyme Family | Specific Enzyme | Concentration of this compound (µM) | % Inhibition |
| USP | USP30 | 0.02 (IC50) | 50 |
| USP | Other USPs (>40) | 1 | Not significant |
| USP | Other USPs (>40) | 10 | Not significant |
| USP | Other USPs (>40) | 100 | Not significant |
Data compiled from studies utilizing the Ubiquigent DUB profiler screening platform.[3][4][5][6] The IC50 value for USP30 is approximately 20 nM.[1][3][5]
Experimental Protocols for Target Engagement and Selectivity
The high selectivity of this compound for USP30 has been established through robust biochemical and cell-based assays.
Deubiquitinase (DUB) Profiler Screening
This high-throughput in vitro assay is designed to assess the selectivity of a compound against a large panel of DUBs.
-
Principle: The activity of a panel of purified recombinant DUBs is measured in the presence and absence of the test compound. DUB activity is typically monitored using a fluorogenic substrate, such as ubiquitin-rhodamine110-glycine. Inhibition of the DUB results in a decreased rate of substrate cleavage and a corresponding reduction in the fluorescent signal.
-
Methodology:
-
A panel of over 40 different human DUBs is utilized.
-
Each DUB is incubated with a specific fluorogenic ubiquitin substrate.
-
This compound is added at a range of concentrations (e.g., 1 µM, 10 µM, and 100 µM).
-
The enzymatic reaction is initiated, and the fluorescence intensity is measured over time using a plate reader.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to a vehicle control (e.g., DMSO).
-
Cellular Target Engagement: Ubiquitin-Propargylamide (Ub-PA) Competition Assay
This activity-based probe assay confirms that this compound engages with USP30 within intact cells.
-
Principle: Ub-PA is an irreversible, active site-directed probe for ubiquitin-specific proteases. It forms a covalent bond with the catalytic cysteine of USP30, resulting in a characteristic upward shift in its molecular weight on an SDS-PAGE gel. If this compound binds to the active site of USP30, it will prevent the binding of Ub-PA.
-
Methodology:
-
Intact cells (e.g., SH-SY5Y neuroblastoma cells) are incubated with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
The cells are then treated with a HA-tagged Ub-PA probe for a shorter duration (e.g., 10 minutes) at 37°C.
-
Cells are lysed, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody against USP30.
-
Competition is observed as a decrease in the higher molecular weight band (USP30-Ub-PA adduct) and an increase in the lower molecular weight band (unbound USP30) with increasing concentrations of this compound.[3][4][6]
-
Signaling Pathways and Cellular Processes
The primary and well-characterized cellular effect of this compound is the inhibition of USP30, which leads to the promotion of mitophagy and pexophagy. Based on current literature, there is no strong evidence to suggest that this compound significantly modulates other signaling pathways through off-target interactions.
On-Target Pathway: USP30-Mediated Regulation of Mitophagy
This compound's inhibition of USP30 directly impacts the PINK1/Parkin pathway of mitophagy.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CMPD-39: A Technical Guide for Studying Deubiquitinases
(R)-CMPD-39 is a potent, selective, and non-covalent inhibitor of the deubiquitinase (DUB) USP30. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound as a chemical probe to investigate the biological functions of USP30. The guide covers its mechanism of action, quantitative data on its performance, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound, the R-enantiomer of CMPD-39, has emerged as a valuable tool for studying the roles of USP30, a deubiquitinase localized to mitochondria and peroxisomes.[1][2] USP30 acts as a negative regulator of mitophagy and pexophagy by removing ubiquitin chains from organellar proteins, thereby counteracting the degradation process. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial and peroxisomal proteins, leading to enhanced clearance of these organelles.[3][4] This mechanism of action has significant implications for research into neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a key pathological feature.[3][5]
Mechanism of Action
This compound functions as a selective, non-covalent inhibitor of USP30.[1][3] Its inhibitory activity leads to the accumulation of ubiquitin on USP30 substrates, such as TOMM20 and SYNJ2BP on the mitochondrial outer membrane.[3][6] This enhanced ubiquitination, particularly the accumulation of phospho-ubiquitin, serves as a signal for the recruitment of the autophagy machinery, ultimately leading to the engulfment and degradation of damaged mitochondria (mitophagy) and peroxisomes (pexophagy).[3][4][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Assay Type | Reference |
| IC50 | ~20 nM | In vitro enzymatic assay | [3][6][7][8] |
| Parameter | Concentration Range | Number of DUBs Screened | Outcome | Reference |
| Selectivity | 1-100 µM | >40 | Highly selective for USP30 | [6][9] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro USP30 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified USP30 enzyme.
Materials:
-
Recombinant human USP30
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of recombinant USP30 to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine 110 substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for rhodamine 110).
-
Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay using Activity-Based Probe
This protocol confirms that this compound engages with USP30 within a cellular context using an activity-based ubiquitin probe.[6][9]
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
HA-Ub-Propargylamide (HA-Ub-PA) probe
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-USP30, anti-HA
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate SH-SY5Y cells and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO for 2 hours.[6][9]
-
Incubate the cells with the HA-Ub-PA probe for 10 minutes at 37°C.[6][9]
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against USP30 and HA.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate. A decrease in the HA-tagged, up-shifted USP30 band with increasing this compound concentration indicates target engagement.[6][9]
Analysis of Mitochondrial Protein Ubiquitination
This protocol assesses the effect of this compound on the ubiquitination of mitochondrial proteins following mitochondrial depolarization.[3][6]
Materials:
-
hTERT-RPE1-YFP-PRKN cells (or similar)
-
Cell culture medium
-
This compound
-
Mitochondrial depolarizing agents (e.g., Antimycin A and Oligomycin A)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-TOMM20, anti-SYNJ2BP, anti-ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture hTERT-RPE1-YFP-PRKN cells to the desired confluency.
-
Pre-treat cells with this compound (e.g., 200 nM) or DMSO for 1-4 hours.[3]
-
Induce mitochondrial depolarization by adding Antimycin A and Oligomycin A for a specified time (e.g., 1-4 hours).[4]
-
Lyse the cells and perform Western blotting as described in the previous protocol.
-
Probe the membrane with antibodies against TOMM20, SYNJ2BP, and ubiquitin to detect changes in their ubiquitination status. An increase in higher molecular weight species of TOMM20 and SYNJ2BP indicates enhanced ubiquitination.[3][6]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of this compound in promoting mitophagy.
Caption: Workflow for analyzing protein ubiquitination.
Conclusion
This compound is a highly selective and potent inhibitor of USP30, making it an invaluable research tool for elucidating the roles of this deubiquitinase in cellular processes, particularly mitophagy and pexophagy. Its ability to modulate these pathways has significant implications for understanding and potentially treating diseases associated with mitochondrial dysfunction. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Deubiquitinating Enzymes (DUBs) That Regulate Mitophagy via Direct or Indirect Interaction with Parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. CMPD-39 (USP30inh) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
The Role of USP30 in Neuronal Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological functions of Ubiquitin Specific Peptidase 30 (USP30) in neuronal cells. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting USP30 in neurodegenerative diseases. This document details the molecular mechanisms of USP30, its role in mitochondrial quality control, and its implications in neuronal health and disease, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to USP30
Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical role in mitochondrial and peroxisomal quality control.[1][2] Localized to the outer mitochondrial membrane (OMM), USP30 acts as a negative regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria by autophagy. Given the high energy demands and post-mitotic nature of neurons, maintaining a healthy mitochondrial network is paramount for their survival and function.[3] Dysregulation of mitochondrial quality control is a key pathological feature of several neurodegenerative disorders, including Parkinson's disease (PD).[4] Consequently, USP30 has emerged as a promising therapeutic target for these conditions.[4]
Core Biological Function of USP30 in Neuronal Cells
The primary function of USP30 in neurons is to counteract the ubiquitination of OMM proteins, a critical step in the initiation of mitophagy.[5] This process is predominantly mediated by the PINK1/Parkin pathway.
The PINK1/Parkin-Mediated Mitophagy Pathway
Under basal conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial damage, characterized by a loss of membrane potential, PINK1 import is stalled, leading to its accumulation on the OMM.[4] Accumulated PINK1 phosphorylates ubiquitin molecules on the OMM, creating a signal that recruits the E3 ubiquitin ligase Parkin from the cytosol.[4] Activated Parkin then further ubiquitinates a plethora of OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation.[6]
USP30 as a Negative Regulator of Mitophagy
USP30 opposes this process by removing ubiquitin chains from OMM proteins, thereby acting as a brake on mitophagy.[5] By deubiquitinating Parkin substrates, USP30 can prevent the recruitment of autophagy receptors and the subsequent clearance of damaged mitochondria.[5] This antagonistic role makes USP30 a critical checkpoint in mitochondrial quality control. Inhibition of USP30 is therefore being explored as a therapeutic strategy to enhance the clearance of dysfunctional mitochondria in neurodegenerative diseases.[7][4]
Quantitative Data on USP30 Function and Inhibition
The following tables summarize key quantitative data from studies investigating the effects of USP30 inhibition in neuronal and other relevant cell models.
Table 1: In Vitro Efficacy of USP30 Inhibitors
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| USP30i-37 | Enzymatic Assay | Recombinant USP30 | < 0.1 µM | [8] |
| USP30i-3 | Enzymatic Assay | Recombinant USP30 | < 0.1 µM | [8] |
| USP30Inh-1 | Ub-Rho110 Cleavage Assay | Recombinant USP30 | 15-30 nM | [9][10][11] |
| USP30Inh-2 | Ub-Rho110 Cleavage Assay | Recombinant USP30 | 15-30 nM | [9][10][11] |
| USP30Inh-3 | Ub-Rho110 Cleavage Assay | Recombinant USP30 | 15-30 nM | [9][10][11] |
| Compound 39 | Enzymatic Assay | Recombinant USP30 | ~2 nM | [12] |
| Exemplified Compound | Enzymatic Assay | C-terminal His-tagged USP30 | ≤ 0.05 µM | [7] |
| Exemplified Compound | TOM20 Loss Assay | ReNcell (human neural progenitor) | < 0.5 µM | [7] |
Table 2: Effects of USP30 Inhibition on Mitochondrial Markers in Neuronal Cells
| Treatment | Cell Type | Condition | Marker | Change | Reference |
| USP30i-37 (3 µM) | Control Human iPSC-derived Neurons | + CCCP (10 µM, 48h) | TOM20 Area | Significant Decrease | [8] |
| USP30i-37 (6 µM) | Control Human iPSC-derived Neurons | + CCCP (10 µM, 48h) | TOM20 Area | Significant Decrease | [8] |
| USP30i-37 (3 µM) | Control Human iPSC-derived Neurons | + CCCP (10 µM, 48h) | HSP60 Area | Significant Decrease | [8] |
| USP30i-37 (6 µM) | Control Human iPSC-derived Neurons | + CCCP (10 µM, 48h) | HSP60 Area | Significant Decrease | [8] |
| USP30i-3 (6 µM) | Control Human iPSC-derived Neurons | + CCCP (10 µM, 48h) | TOM20 Area | Significant Decrease | [8] |
| USP30i-3 (6 µM) | Control Human iPSC-derived Neurons | + CCCP (10 µM, 48h) | HSP60 Area | Significant Decrease | [8] |
| USP30i-37 (3 µM) | PARK2 KO Human iPSC-derived Neurons | + CCCP (10 µM, 48h) | TOM20 Area | Significant Decrease | [8] |
| USP30i-37 (6 µM) | PARK2 KO Human iPSC-derived Neurons | + CCCP (10 µM, 48h) | TOM20 Area | Significant Decrease | [8] |
| USP30i-37 (6 µM) | PARK2 KO Human iPSC-derived Neurons | Basal | TOM20 Area | Reduction | [8][13] |
| USP30i-3 (6 µM) | PARK2 KO Human iPSC-derived Neurons | Basal | TOM20 Area | Reduction | [8][13] |
| USP30 Knockdown | SH-SY5Y mitoKeima cells | + CCCP (10 µM, 7h) | Mitophagy Index | ~2-fold increase | [11][14] |
| USP30Inh-1 (1 µM) | Dopaminergic Neurons & Astrocytes | + FCCP (10 µM, 2h) | p-Ser65-Ub Immunoreactivity | Significant Increase | [11][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of USP30's function in neuronal cells.
USP30 Activity Assay (Ubiquitin-Rhodamine 110)
This assay biochemically measures the inhibitory activity of compounds against recombinant USP30.
Materials:
-
Recombinant human USP30 (rhUSP30)
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween 20, 1 mM DTT
-
USP30 inhibitors
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the USP30 inhibitors in DMSO.
-
Dispense 75 nL of each inhibitor concentration into the wells of a 384-well plate.
-
Prepare a 2x concentrated solution of rhUSP30 (e.g., 10 nM) in assay buffer.
-
Add 15 µL of the 2x rhUSP30 solution to each well and incubate for 30 minutes at room temperature.
-
Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in assay buffer.
-
Initiate the reaction by adding 15 µL of the 2x Ub-Rho110 solution to each well.
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 485/520 nm) every 30 seconds for 60 minutes using a fluorescence plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentrations to determine the IC50 values.[14]
Immunofluorescence Staining of Mitochondrial Markers (TOM20/HSP60)
This protocol is for visualizing and quantifying changes in mitochondrial mass in cultured neurons.
Materials:
-
Primary antibodies: anti-TOM20, anti-HSP60
-
Fluorescently-labeled secondary antibodies
-
Fixation buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
DAPI for nuclear staining
-
Mounting medium
-
Coverslips coated with poly-D-lysine
Procedure:
-
Culture primary neurons or neuronal cell lines on poly-D-lysine coated coverslips.
-
Treat cells with USP30 inhibitors and/or mitochondrial damaging agents (e.g., CCCP) for the desired time.
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-TOM20 and anti-HSP60) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the area of TOM20 and HSP60 staining per cell using image analysis software.[8][15]
Western Blot Analysis of Ubiquitinated Proteins
This method is used to detect changes in the ubiquitination status of mitochondrial proteins.
Materials:
-
Lysis buffer: RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Primary antibodies: anti-TOM20, anti-ubiquitin (e.g., P4D1), anti-p-Ser65-Ub
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cultured neurons as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.[16][17]
Mito-Keima Mitophagy Assay
This fluorescence-based assay allows for the quantification of mitophagic flux. The Keima protein exhibits a pH-dependent fluorescence shift, emitting green light in the neutral pH of the mitochondrial matrix and red light in the acidic environment of the lysosome.
Materials:
-
Lentiviral or transient expression vector for mito-Keima
-
Neuronal cell line or primary neurons
-
Fluorescence microscope or flow cytometer with 440 nm and 586 nm excitation capabilities
Procedure:
-
Transduce or transfect neuronal cells with the mito-Keima construct and allow for expression.
-
Treat the cells with USP30 inhibitors or other compounds of interest.
-
For microscopy:
-
Acquire images using two different excitation wavelengths (e.g., 440 nm for neutral mitochondria and 586 nm for acidic, lysosomal mitochondria) and a single emission filter (e.g., >610 nm).
-
The ratio of the red to green fluorescence intensity provides a quantitative measure of mitophagy.
-
-
For flow cytometry:
-
Harvest the cells and resuspend them in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence emission at a long wavelength (e.g., >610 nm) following excitation at both 440 nm and 561 nm.
-
The ratio of the fluorescence intensity from the 561 nm excitation to the 440 nm excitation is used to quantify the level of mitophagy.[18][19][20]
-
Visualizing USP30-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to USP30's function in neuronal cells.
Caption: The PINK1/Parkin mitophagy pathway and the inhibitory role of USP30.
Caption: Experimental workflow for assessing the effect of a USP30 inhibitor on mitophagy.
Conclusion
USP30 is a key negative regulator of mitophagy in neuronal cells, and its inhibition presents a compelling therapeutic strategy for neurodegenerative diseases characterized by mitochondrial dysfunction. By enhancing the clearance of damaged mitochondria, USP30 inhibitors have the potential to improve neuronal health and survival. This guide provides a foundational understanding of USP30's biological role, along with the quantitative data and experimental methodologies necessary for researchers and drug development professionals to further investigate this promising therapeutic target.
References
- 1. Monitoring Mitophagy in Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting for Neuronal Proteins [protocols.io]
- 3. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. New USP30 inhibitors synthesized at Vincere Biosciences | BioWorld [bioworld.com]
- 8. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. jove.com [jove.com]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. Mito-Keima assay to assess mitophagy â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
The Differential Impact of (R)-CMPD-39 on Basal and Induced Mitophagy: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the selective USP30 inhibitor, (R)-CMPD-39, and its distinct effects on basal and depolarization-induced mitophagy. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
This compound is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), an enzyme localized to the outer mitochondrial membrane that counteracts the ubiquitination of mitochondrial proteins. By inhibiting USP30, this compound effectively lowers the threshold for mitophagy, the cellular process responsible for the selective degradation of damaged or superfluous mitochondria. This inhibition leads to an accumulation of ubiquitin chains on mitochondrial surface proteins, a critical signal for the recruitment of the autophagy machinery.
The primary mechanism through which this compound enhances mitophagy is by potentiating the PINK1/Parkin signaling pathway. Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ligase Parkin. This activates Parkin, which in turn ubiquitinates various mitochondrial outer membrane proteins, marking the damaged organelle for engulfment by an autophagosome and subsequent lysosomal degradation. USP30 acts as a negative regulator of this pathway by removing these ubiquitin chains. Therefore, inhibition of USP30 by this compound amplifies the "eat-me" signal on damaged mitochondria, thereby enhancing induced mitophagy.[1][2][3][4][5] Furthermore, evidence suggests that this compound also elevates the level of basal mitophagy, the routine housekeeping process for mitochondrial quality control, even in the absence of acute mitochondrial damage.[2][6]
Quantitative Analysis of this compound on Mitophagy
The following tables summarize the key quantitative findings from studies investigating the effects of CMPD-39 on both basal and induced mitophagy.
Table 1: Effect of CMPD-39 on Basal Mitophagy
| Cell Line | Reporter System | CMPD-39 Concentration | Treatment Duration | Key Findings | Reference |
| SH-SY5Y | mitoQC (mCherry-GFP-Fis1) | 200 nM, 500 nM, 1000 nM | 96 hours | Dose-dependent increase in the number and area of mitolysosomes.[6] | Rusilowicz-Jones et al., 2021 |
| Dopaminergic Neurons (Patient-derived) | Mitophagy Index | 1 µM | 24 hours | Trend towards increased basal mitophagy in control neurons and significant restoration of mitophagy in Parkin mutant neurons.[2] | Rusilowicz-Jones et al., 2021 |
Table 2: Effect of CMPD-39 on Induced Mitophagy
| Cell Line | Induction Method | CMPD-39 Concentration | Treatment Duration | Key Findings | Reference |
| hTERT-RPE1-YFP-PRKN | Antimycin A/Oligomycin (AO) | 200 nM | 1 hour | Enhanced ubiquitylation of mitochondrial proteins TOMM20 and SYNJ2BP.[4][7] | Rusilowicz-Jones et al., 2021 |
| SH-SY5Y | AO | 200 nM | 4 hours | Promoted degradation of TOMM20.[4] | Rusilowicz-Jones et al., 2021 |
| Control Human Neurons | CCCP (10 µM) | 0.75 µM - 6 µM | 48 hours (added 4h prior to CCCP) | Accelerated clearance of damaged mitochondria. | Tsefou et al., 2021 |
| PARK2 KO Human Neurons | CCCP (10 µM) | 0.75 µM - 6 µM | 48 hours (added 4h prior to CCCP) | Promoted mitophagy of CCCP-damaged mitochondria.[8] | Tsefou et al., 2021 |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. proteolysis.jp [proteolysis.jp]
- 6. researchgate.net [researchgate.net]
- 7. life-science-alliance.org [life-science-alliance.org]
- 8. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CMPD-39: A Selective USP30 Inhibitor for Parkinson's Disease Research
An In-depth Technical Guide on a Novel Therapeutic Strategy
This technical guide provides a comprehensive overview of (R)-CMPD-39, a selective, non-covalent inhibitor of the deubiquitinase (DUB) USP30, and its significant role in the context of Parkinson's disease (PD) research. The accumulation of dysfunctional mitochondria is a key pathological feature of PD. This compound has emerged as a potent pharmacological tool to enhance the clearance of these damaged organelles through a process known as mitophagy, offering a promising therapeutic avenue. This document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action: Enhancing Mitochondrial Quality Control
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, with mitochondrial dysfunction being a central element in its pathogenesis.[1] The PINK1/PRKN pathway is a primary cellular quality control mechanism that identifies and removes damaged mitochondria. USP30, a deubiquitinase localized to the outer mitochondrial membrane, acts as a negative regulator of this process by removing ubiquitin chains from mitochondrial proteins, thereby halting the degradation signal.[1][2]
This compound selectively inhibits the enzymatic activity of USP30.[3][4] This inhibition prevents the removal of ubiquitin, leading to several key downstream effects:
-
Enhanced Ubiquitination: Increased mono- and multi-ubiquitination of mitochondrial outer membrane proteins, such as TOMM20 and SYNJ2BP.[3][4]
-
Phosphoubiquitin Accumulation: Promotion of phospho-ubiquitin (pUb) accumulation, a critical signal in the mitophagy cascade.[4][5]
-
Accelerated Mitophagy and Pexophagy: Increased clearance of damaged mitochondria (mitophagy) and peroxisomes (pexophagy).[3][4][5]
By augmenting this natural clearance process, this compound can restore mitochondrial homeostasis, which is often impaired in PD.[4] Notably, in dopaminergic neurons derived from Parkinson's patients with PRKN mutations, this compound has been shown to restore mitophagy to levels near those of healthy controls.[4][5]
Caption: this compound inhibits USP30, enhancing the PINK1/PRKN mitophagy pathway.
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The data below is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro and Cellular Efficacy of this compound
| Parameter | Value | Assay Type | Source |
|---|---|---|---|
| IC₅₀ | ~20 nM | In vitro enzymatic assay against USP30 | [4] |
| Cellular Target Engagement | Sub-µM range | Ub-PA probe competition assay (SHSY5Y cells) | [4] |
| Maximal Effect on TOMM20 Ubiquitination | 200 nM | Western blot (RPE1-YFP-PRKN cells) | [4] |
| Basal Mitophagy Enhancement | 1 µM (96 h) | mitoQC assay (SHSY5Y-mitoQC cells) | [3] |
| Pexophagy Enhancement | 200 nM - 1 µM (96 h) | Keima-SKL assay (U2OS cells) |[3] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7]
Table 2: Selectivity Profile of this compound
| Parameter | Concentration Range | Method | Finding | Source |
|---|---|---|---|---|
| Selectivity over other DUBs | 1-100 µM | DUB profiler screen (>40 DUBs) | Highly selective for USP30 | [4] |
| Selectivity over other USP family members | 1-100 µM | In vitro enzymatic assays | High selectivity |[3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of this compound.
3.1. Cellular Target Engagement using Ubiquitin-Propargylamide (Ub-PA) Probe
This assay confirms that this compound directly interacts with and blocks the active site of USP30 in intact cells.
-
Cell Culture: Plate SHSY5Y neuroblastoma cells and grow to confluency.
-
Compound Incubation: Treat cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO as a vehicle control for 2 hours at 37°C.
-
Probe Labeling: Add HA-Ub-PA probe to the cell culture medium and incubate for 10 minutes at 37°C. This probe covalently binds to the active site of DUBs.[8][9]
-
Cell Lysis: Wash cells with PBS and lyse using a suitable lysis buffer containing protease inhibitors.
-
Western Blotting: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with an anti-USP30 antibody.
-
Analysis: A downward shift in the molecular weight of USP30 indicates that this compound has blocked the binding of the Ub-PA probe, confirming target engagement. The unbound form of USP30 will appear at its native molecular weight.[8]
Caption: Workflow for the Ub-PA probe assay to confirm cellular target engagement.
3.2. Analysis of Mitochondrial Protein Ubiquitination
This protocol assesses the direct downstream effect of USP30 inhibition on its known mitochondrial substrates.
-
Cell Culture: Use hTERT-RPE1 cells stably overexpressing YFP-Parkin (RPE1-YFP-PRKN) or SHSY5Y cells with endogenous Parkin expression.[4][5]
-
Mitophagy Induction: Treat cells with a combination of Antimycin A (1 µM) and Oligomycin A (1 µM) (AO) for 1-4 hours to induce mitochondrial depolarization.[5][8]
-
Compound Treatment: Co-treat cells with AO and this compound (e.g., 200 nM) or DMSO control for the specified duration.
-
Cell Lysis and Western Blotting: Lyse cells and perform Western blotting as described previously. Probe membranes with antibodies against TOMM20 and SYNJ2BP.
-
Analysis: Look for an increase in higher molecular weight bands (smearing or distinct bands) corresponding to mono- and poly-ubiquitinated forms of TOMM20 and SYNJ2BP in the this compound-treated samples compared to the control.[4][5] This effect should be absent in USP30 knockout (KO) cells, confirming specificity.[4]
3.3. Quantification of Mitophagy in Patient-Derived Neurons
This protocol demonstrates the therapeutic potential of this compound in a disease-relevant model.
-
Neuron Generation: Differentiate induced pluripotent stem cells (iPSCs) derived from Parkinson's patient fibroblasts (with PRKN mutations) and healthy controls into dopaminergic neurons (iNeurons).
-
Compound Treatment: Treat neuronal cultures with this compound (e.g., 1 µM) for 24-96 hours.[4]
-
Mitophagy Reporter: Utilize a fluorescent mitophagy reporter such as mitoQC (mCherry-GFP-Fis1). In healthy mitochondria, both fluorophores are visible. Upon delivery to the acidic lysosome during mitophagy, the GFP signal is quenched, leaving only the mCherry signal.
-
Imaging and Analysis: Acquire images using fluorescence microscopy. Quantify the number and area of mCherry-only puncta (mitolysosomes) per cell. A statistically significant increase in these puncta in this compound treated patient-derived neurons indicates a restoration of mitophagy.[4]
Caption: Logical relationship from USP30 inhibition by this compound to neuroprotection.
Conclusion and Future Directions
This compound is a highly selective and potent inhibitor of USP30 that serves as an invaluable tool for investigating the role of mitophagy in Parkinson's disease. By enhancing the clearance of damaged mitochondria, it directly addresses a core pathological mechanism of the disease. The ability of this compound to restore mitophagy in patient-derived neurons underscores the therapeutic potential of USP30 inhibition.[4][5] Future research should focus on in vivo studies in animal models of Parkinson's disease to evaluate its neuroprotective efficacy, safety, and pharmacokinetic profile, paving the way for potential clinical development.
References
- 1. Promising Parkinson's drug decoded [mpg.de]
- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Sourcing and Availability of Research-Grade (R)-CMPD-39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sourcing, availability, and key experimental considerations for the research-grade compound (R)-CMPD-39. This selective inhibitor of the deubiquitinase USP30 is a valuable tool for studying mitophagy, pexophagy, and related cellular quality control pathways.
Executive Summary
This compound is a potent and selective, non-covalent inhibitor of Ubiquitin Specific Protease 30 (USP30), an enzyme that removes ubiquitin from mitochondrial and peroxisomal proteins, thereby acting as a negative regulator of mitophagy and pexophagy.[1][2][3] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins like TOMM20, leading to the clearance of damaged or superfluous organelles.[2][4] This guide offers a comprehensive resource for researchers, providing details on commercial suppliers, physicochemical properties, and detailed experimental protocols for utilizing this compound in laboratory settings.
Sourcing and Availability of this compound
Several chemical suppliers offer research-grade this compound. The following table summarizes the available information from prominent vendors. Researchers should always verify the purity and characterization data provided by the supplier.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-141659A | >98% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Aladdin Scientific | C651701 | ≥99% | 5mg |
| Probechem | PC-72252 | >98% (HPLC) | 5 mg, 10 mg, 25 mg |
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. This information is essential for proper handling, storage, and experimental design.
| Property | Value |
| IUPAC Name | (R)-N-(4-(N-(tert-butyl)sulfamoyl)phenyl)-3-phenyl-2-(4-fluorobenzamido)propanamide |
| Molecular Formula | C₂₆H₂₈FN₃O₄S |
| Molecular Weight | 497.58 g/mol |
| CAS Number | 2242582-40-5 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| IC₅₀ | ~20 nM for USP30[2] |
Signaling Pathway of USP30 in Mitophagy
This compound exerts its effects by inhibiting USP30, a key negative regulator of the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates the core signaling cascade.
Caption: USP30-mediated regulation of mitophagy.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from published literature.
Western Blot Analysis of TOMM20 Ubiquitination
This protocol is designed to assess the effect of this compound on the ubiquitination status of the mitochondrial outer membrane protein TOMM20.[2][5][6]
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HeLa)
-
This compound (dissolved in DMSO)
-
Mitochondrial uncoupler (e.g., CCCP or Antimycin A/Oligomycin A)
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors, and a deubiquitinase inhibitor like N-ethylmaleimide (NEM))
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-TOMM20, anti-Ubiquitin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 1-4 hours). In the final hour of treatment, add a mitochondrial uncoupler to induce mitophagy.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with the prepared lysis buffer.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent.
-
-
Analysis: Analyze the band intensities. An increase in higher molecular weight smears or distinct bands above the unmodified TOMM20 band in the this compound treated samples indicates increased ubiquitination.
Mitophagy Assay using mito-QC Reporter
The mito-QC (mitochondrial quality control) reporter system is a fluorescent tool to visualize and quantify mitophagy.[1][7][8]
Materials:
-
Cells stably expressing the mito-QC reporter (e.g., SH-SY5Y-mito-QC)
-
This compound (dissolved in DMSO)
-
Confocal microscope
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Cell Treatment: Plate mito-QC expressing cells in a suitable imaging dish. Treat the cells with this compound or vehicle for the desired duration (e.g., 24-96 hours).
-
Imaging:
-
Acquire images using a confocal microscope. The mito-QC reporter fluoresces both green (GFP) and red (mCherry) in healthy mitochondria.
-
When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal persists.
-
-
Analysis:
-
Quantify mitophagy by counting the number of red-only puncta (mitolysosomes) per cell.
-
An increase in the number of red-only puncta in this compound treated cells compared to the control indicates an induction of mitophagy.
-
Pexophagy Assay using Keima Reporter
A similar approach to the mitophagy assay can be used to measure pexophagy by utilizing a Keima fluorescent protein targeted to the peroxisome (e.g., Keima-SKL).[9][10][11]
Materials:
-
Cells stably expressing a peroxisome-targeted Keima reporter (e.g., U2OS-Keima-SKL)
-
This compound (dissolved in DMSO)
-
Confocal microscope with dual-excitation capabilities
-
Image analysis software
Procedure:
-
Cell Treatment: Plate cells expressing the Keima-SKL reporter and treat with this compound or vehicle.
-
Imaging:
-
The Keima protein exhibits different excitation spectra at neutral (peroxisome) and acidic (lysosome) pH.
-
Excite the cells at two different wavelengths (e.g., 440 nm and 586 nm).
-
-
Analysis:
-
In healthy cells, the Keima signal will be predominantly excited at the shorter wavelength.
-
Following pexophagy and delivery to the lysosome, the excitation maximum shifts to the longer wavelength.
-
An increase in the ratio of the long-wavelength to short-wavelength excited signal indicates an increase in pexophagy.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on a cellular process like mitophagy.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a readily available and highly selective tool for investigating the role of USP30 in cellular quality control mechanisms. By providing a consolidated resource on its sourcing, properties, and detailed experimental protocols, this guide aims to facilitate its effective use in research and drug discovery. The ability of this compound to modulate mitophagy and pexophagy makes it a compound of significant interest for studying neurodegenerative diseases and other conditions associated with mitochondrial and peroxisomal dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TOM20-mediated transfer of Bcl2 from ER to MAM and mitochondria upon induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 8. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Segregation of pathways leading to pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (R)-CMPD-39 for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-CMPD-39 is a potent and selective, non-covalent inhibitor of Ubiquitin Specific Peptidase 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme (DUB) uniquely localized to the outer mitochondrial and peroxisomal membranes.[2][3] It acts as a negative regulator of mitophagy and pexophagy, the cellular processes for clearing damaged or superfluous mitochondria and peroxisomes, respectively.[4][5] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, thereby promoting the PINK1/Parkin-mediated mitophagy pathway.[1][2][5] This makes this compound a valuable research tool for studying mitochondrial quality control and a potential therapeutic agent for conditions associated with defective mitophagy, such as Parkinson's disease.[1][2]
Mechanism of Action: Under conditions of mitochondrial stress or damage, the kinase PINK1 accumulates on the outer mitochondrial membrane, where it phosphorylates ubiquitin molecules on mitochondrial surface proteins.[5] This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates various mitochondrial proteins, tagging the damaged organelle for degradation via autophagy (mitophagy).[4] USP30 counteracts this process by removing ubiquitin chains. This compound inhibits USP30, preventing the deubiquitination of these proteins. This leads to an accumulation of ubiquitin on the mitochondrial surface, amplifying the signal for mitophagy and accelerating the clearance of damaged mitochondria.[1][2]
Figure 1: Signaling pathway of USP30 inhibition by this compound to enhance mitophagy.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cell culture experiments.
Table 1: Inhibitory Activity and Selectivity
| Parameter | Value | Notes |
|---|---|---|
| Target | USP30 | Ubiquitin Specific Peptidase 30 |
| IC₅₀ | ~20 nM | In vitro enzymatic assay.[1][2] |
| Selectivity | High | Selective for USP30 against a panel of over 40 other DUBs at concentrations of 1-100 μM.[2] |
Table 2: Recommended Concentrations and Incubation Times for Cellular Assays
| Cell Line | Assay Type | Concentration | Incubation Time | Outcome |
|---|---|---|---|---|
| SH-SY5Y | Target Engagement (Ub-PA probe) | Sub-µM range | 2 hours | Competition with ubiquitin probe, confirming target engagement.[2] |
| hTERT-RPE1-YFP-PRKN | TOMM20 Ubiquitylation | 200 nM (maximal effect) | 1-4 hours | Enhanced ubiquitylation of TOMM20 after mitochondrial depolarization.[1][2][6] |
| SH-SY5Y | Basal Mitophagy (mitoQC reporter) | 200 nM - 1 µM | 96 hours | Significant increase in the number and area of mitophagosomes.[1][3] |
| U2OS | Basal Pexophagy (Keima-SKL reporter) | 200 nM - 1 µM | 96 hours | Significant increase in peroxisomal autophagy.[1][5] |
| Patient-derived Neurons (PRKN mutant) | Mitophagy Restoration | 1 µM | 24 hours | Mitophagy index restored to near control levels.[2][3] |
| General | Toxicity | Up to 1 µM | 96 hours | No observable toxic effects in neuronal cultures.[2] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment
This protocol provides a general guideline for culturing cells and treating them with this compound. Specific conditions should be optimized for each cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium (e.g., DMEM/F12)[2]
-
Fetal Bovine Serum (FBS)[2]
-
Non-Essential Amino Acids (NEAA)[2]
-
Cell line of interest (e.g., SH-SY5Y, U2OS, hTERT-RPE1)[2]
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density appropriate for the specific experiment and allow them to adhere and grow, typically for 24 hours. For example, seed cells in 6-well plates for Western blotting or 96-well plates for viability assays.
-
Treatment Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 200 nM, 500 nM, 1 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 1 hour to 96 hours) under standard culture conditions (37°C, 5% CO₂).
-
Induction of Mitophagy (Optional): For studies on depolarization-induced mitophagy, co-incubate cells with a mitochondrial depolarizing agent cocktail, such as 1 µM Antimycin A and 1 µM Oligomycin A (AO), for the final 1-4 hours of the this compound treatment period.[2][6][7]
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell lysis for Western blotting or a cell viability assay.
Protocol 2: Western Blotting for TOMM20 Ubiquitination
This protocol details the detection of ubiquitinated mitochondrial proteins, a key indicator of this compound target engagement.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of an autoinhibitory, mitophagy-inducing peptide derived from the transmembrane domain of USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-CMPD-39 in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
(R)-CMPD-39 is a potent and selective non-covalent inhibitor of the deubiquitinase USP30. These application notes provide detailed protocols for the use of this compound in the human neuroblastoma cell line SH-SY5Y, a widely used model in neurobiology research. The protocols cover cell culture, treatment with this compound, and subsequent analysis of cellular endpoints such as viability and protein ubiquitination.
Introduction to this compound
This compound is a selective inhibitor of USP30 with an IC50 of approximately 20 nM.[1][2] By inhibiting USP30, a deubiquitinase localized to mitochondria and peroxisomes, this compound enhances the ubiquitination of mitochondrial and peroxisomal proteins.[1][2][3] This leads to the promotion of mitochondrial autophagy (mitophagy) and peroxisomal autophagy (pexophagy), cellular processes crucial for the removal of damaged organelles.[1][2] Its ability to restore impaired mitochondrial function in dopaminergic neurons makes it a compound of interest in the study of neurodegenerative diseases like Parkinson's disease.[1][2][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (USP30 Inhibition) | ~20 nM | In vitro enzymatic assay | [1][2] |
| Optimal Concentration (TOMM20 ubiquitination) | 200 nM | SH-SY5Y, RPE1-YFP-PRKN | [2] |
| Concentration Range (Mitophagy enhancement) | 200 nM - 1 µM | SH-SY5Y-mitoQC, U2OS-Keima-SKL | [1] |
| Incubation Time (Ubiquitination studies) | 1 - 4 hours | RPE1-YFP-PRKN, SH-SY5Y | [1] |
| Incubation Time (Mitophagy/Toxicity studies) | up to 96 hours | Dopaminergic neurons | [2] |
Experimental Protocols
SH-SY5Y Cell Culture
This protocol describes the standard procedure for culturing and passaging the human neuroblastoma SH-SY5Y cell line.[5][6][7][8]
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Thaw the cryovial of SH-SY5Y cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Maintaining Cultures:
-
Change the culture medium every 2-3 days.
-
Observe cells under a microscope to monitor confluency. Cells tend to grow in clusters.[7]
-
-
Passaging Cells:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with DPBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete culture medium. A split ratio of 1:5 to 1:10 is recommended.
-
Treatment of SH-SY5Y Cells with this compound
This protocol outlines the steps for treating SH-SY5Y cells with this compound to study its effects on cellular pathways.
Materials:
-
SH-SY5Y cells cultured in appropriate well plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into the desired well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 200 nM for ubiquitination studies, 200 nM - 1 µM for mitophagy studies).
-
Prepare a vehicle control (DMSO) at the same final concentration as in the highest concentration of this compound.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 1-4 hours for ubiquitination analysis, up to 96 hours for mitophagy or viability assessment).
-
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of SH-SY5Y cells.[9][10][11][12][13]
Materials:
-
SH-SY5Y cells seeded and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
MTT Addition:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blotting for Protein Ubiquitination
This protocol details the detection of changes in the ubiquitination status of mitochondrial proteins, such as TOMM20, following treatment with this compound.[14][15][16]
Materials:
-
Treated SH-SY5Y cells from a 6-well plate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOMM20, anti-ubiquitin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TOMM20) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the bands to observe shifts indicating ubiquitination.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in promoting mitophagy.
Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow for studying this compound in SH-SY5Y cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. SH-SY5Y culturing [protocols.io]
- 7. accegen.com [accegen.com]
- 8. cyagen.com [cyagen.com]
- 9. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 10. MTT assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. 4.6. Western-Blotting [bio-protocol.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. sysy.com [sysy.com]
Application Notes and Protocols for (R)-CMPD-39 Treatment of U2OS Cells for Pexophagy Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CMPD-39 is a potent and selective inhibitor of the deubiquitinase USP30.[1][2] USP30 is localized to the outer mitochondrial and peroxisomal membranes, where it removes ubiquitin from substrate proteins, thereby counteracting mitophagy and pexophagy.[2][3][4] Inhibition of USP30 by this compound enhances the ubiquitination of peroxisomal membrane proteins, which serves as a signal for selective autophagy. This process, known as pexophagy, is crucial for the removal of damaged or superfluous peroxisomes, maintaining cellular homeostasis.[3][5] Dysregulation of pexophagy has been implicated in various diseases, making pharmacological modulation of this pathway an area of significant research interest.[6]
These application notes provide a detailed protocol for inducing and quantifying pexophagy in the human osteosarcoma cell line, U2OS, using this compound. The U2OS cell line is a well-established model for studying various cellular processes, including autophagy. The protocol utilizes U2OS cells stably expressing a pH-sensitive fluorescent reporter, Keima, targeted to the peroxisome matrix (U2OS-Keima-SKL).[1][3]
Principle of the Pexophagy Assay
The assay is based on the spectral properties of the Keima fluorescent protein. Keima exhibits a pH-dependent excitation spectrum.[2][7] When localized in the neutral pH environment of the peroxisome, Keima is preferentially excited by a 445 nm laser. Upon delivery of the peroxisome to the acidic environment of the lysosome via pexophagy (forming a pexolysosome), the excitation maximum of Keima shifts to 561 nm.[2] By acquiring images at both excitation wavelengths, the ratio of the 561 nm signal to the 445 nm signal can be used to quantify the extent of pexophagy. An increase in the red (561 nm excitation) signal relative to the green (445 nm excitation) signal indicates an increase in pexophagic flux.
Signaling Pathway of this compound-Induced Pexophagy
This compound treatment inhibits the deubiquitinase activity of USP30 located on the peroxisomal membrane. This leads to an accumulation of ubiquitin chains on peroxisomal membrane proteins. The ubiquitin-binding autophagy receptor NBR1 recognizes and binds to these ubiquitinated peroxisomes. NBR1 then interacts with LC3 on the phagophore membrane, thereby recruiting the autophagic machinery to engulf the peroxisome. The resulting autophagosome fuses with a lysosome to form an autolysosome, where the peroxisomal contents are degraded. This pathway is independent of the PINK1/Parkin pathway, which is primarily associated with mitophagy.
Quantitative Data
Treatment of U2OS-Keima-SKL cells with this compound for 96 hours results in a dose-dependent increase in pexophagy, as measured by the number and area of pexolysosomes per cell.[3]
| This compound Concentration | Mean Number of Pexolysosomes per Cell | Mean Pexolysosome Area per Cell (µm²) |
| DMSO (Control) | ~5 | ~2 |
| 200 nM | ~25 | ~10 |
| 500 nM | ~35 | ~15 |
| 1000 nM | ~40 | ~18 |
| Data is approximated from published graphical representations and should be used for illustrative purposes.[3] |
Experimental Protocols
Materials
-
U2OS cells stably expressing Keima-SKL (U2OS-Keima-SKL)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Glass-bottom imaging dishes or plates (e.g., 96-well)
-
Confocal microscope with 445 nm and 561 nm lasers and environmental control (37°C, 5% CO₂)
U2OS Cell Culture
-
Culture U2OS-Keima-SKL cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Subculture cells when they reach 80-90% confluency.[8] a. Aspirate the culture medium. b. Wash cells once with PBS. c. Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize trypsin with complete culture medium and centrifuge the cell suspension. e. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Pexophagy Assay Protocol
-
Cell Seeding:
-
Seed U2OS-Keima-SKL cells into glass-bottom imaging plates at a density that will result in 50-70% confluency at the time of imaging. A typical seeding density is 1-2.5 x 10⁴ cells/cm².[9]
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at final concentrations of 200 nM, 500 nM, and 1000 nM.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO control.
-
Incubate the cells for 96 hours at 37°C with 5% CO₂.
-
-
Live-Cell Imaging:
-
After the 96-hour incubation, place the imaging plate on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
For each field of view, acquire two images sequentially:
-
Green Channel: Excite at 445 nm and collect emission at ~620 nm (for peroxisomes at neutral pH).
-
Red Channel: Excite at 561 nm and collect emission at ~620 nm (for pexolysosomes at acidic pH).
-
-
Acquire images from multiple random fields of view for each condition to ensure robust data.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to process the acquired images.
-
Identify and count the red puncta (pexolysosomes) in the 561 nm excitation images. These represent peroxisomes that have fused with lysosomes.
-
Measure the total area of these red puncta per cell.
-
The ratio of the red fluorescent signal to the green fluorescent signal can also be calculated as a measure of pexophagic flux.
-
Normalize the data to the number of cells in each field of view.
-
Perform statistical analysis to compare the treated groups to the vehicle control.
-
Experimental Workflow
Troubleshooting
-
Low Pexophagy Signal:
-
Ensure this compound is active and used at the correct concentration.
-
Verify the health and passage number of the U2OS cells.
-
Confirm the stability of the Keima-SKL expression.
-
-
High Background Fluorescence:
-
Use phenol red-free medium during imaging to reduce background.
-
Ensure proper washing steps are performed.
-
-
Phototoxicity:
-
Minimize laser power and exposure time during imaging.
-
Use a live-cell imaging system with precise environmental control.
-
By following these protocols, researchers can effectively utilize this compound to study the mechanisms of pexophagy and explore its therapeutic potential in various disease models.
References
- 1. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Segregation of pathways leading to pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Monitoring Stub1-Mediated Pexophagy [jove.com]
- 4. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of mitophagy using mKeima-mito in cultured human primary retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of mitophagy using mKeima-mito in cultured human primary retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Methods to Measure Pexophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimal In Vitro Working Concentration of (R)-CMPD-39: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal in vitro working concentration of (R)-CMPD-39, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30). This compound, also referred to as CMPD-39, is a valuable tool for studying the roles of USP30 in various cellular processes, particularly mitophagy and pexophagy.
Mechanism of Action and Cellular Effects
This compound functions by inhibiting the deubiquitinating activity of USP30.[1] USP30 is a key negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[2] By removing ubiquitin chains from mitochondrial surface proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the PINK1 and Parkin proteins. Inhibition of USP30 by this compound leads to an accumulation of ubiquitinated proteins on the mitochondrial outer membrane, such as TOMM20 and SYNJ2BP, which in turn promotes the recruitment of autophagic machinery and subsequent degradation of damaged mitochondria.[1][3] Similarly, this compound has been shown to enhance pexophagy, the selective autophagy of peroxisomes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature. This information serves as a guide for selecting an appropriate concentration range for your specific in vitro experiments.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Source |
| IC50 (recombinant USP30) | 2 - 20 nM | [3][4][5] |
| Cellular Target Engagement | 10 - 50 nM | [3] |
| Selectivity | No inhibition of other deubiquitinating enzymes (DUBs) in a panel of over 40 DUBs | [3][4][5] |
| Concentration for Selectivity Screen | 1 - 100 µM | [3][4][5] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Source |
| RPE1-YFP-PRKN | TOMM20 Ubiquitylation | 200 nM | Maximal enhancement of TOMM20 ubiquitylation after mitochondrial depolarization. | [3][5] |
| RPE1-YFP-PRKN | TOMM20 Degradation | 200 nM | Promotes TOMM20 degradation. | [4][6] |
| SH-SY5Y | Cellular Target Engagement (Ub-PA assay) | Sub-µM range | Strong competition for Ub-propargylamide (Ub-PA) binding to USP30. | [3][5] |
| SH-SY5Y-mitoQC | Basal Mitophagy | 1 µM | Enhances basal mitophagy. | [1] |
| U2OS-Keima-SKL | Pexophagy | 200 nM - 1 µM | Significantly enhances peroxisomal autophagy. | [1] |
| Dopaminergic neurons (from Parkinson's disease patients) | Mitophagy Restoration | 1 µM | Restores impaired mitophagy. | [3] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. It is crucial to optimize these protocols for your specific cell type, experimental conditions, and readout.
Protocol 1: Determination of Cellular Target Engagement using an Activity-Based Probe Assay
This protocol is adapted from studies that utilize a ubiquitin-propargylamide (Ub-PA) probe to assess the engagement of this compound with USP30 in intact cells.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
This compound
-
HA-Ub-propargylamide (HA-Ub-PA) probe
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against USP30
-
Appropriate secondary antibody
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 200 nM, 500 nM, 1 µM) for 2 hours at 37°C. Include a DMSO-treated control.
-
Probe Incubation: Add HA-Ub-PA probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against USP30.
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
Expected Results: In the absence of this compound, the HA-Ub-PA probe will covalently bind to the active site of USP30, resulting in an upward shift in its molecular weight on the Western blot. Increasing concentrations of this compound will compete with the probe for binding to USP30, leading to a decrease in the intensity of the shifted band and an increase in the intensity of the unmodified USP30 band. This provides a direct measure of target engagement in a cellular context.
Protocol 2: Assessment of Mitophagy Enhancement via TOMM20 Ubiquitylation
This protocol outlines a method to measure the effect of this compound on the ubiquitylation of the mitochondrial outer membrane protein TOMM20 following mitochondrial depolarization.
Materials:
-
Cells of interest (e.g., RPE1-YFP-PRKN or SH-SY5Y)
-
This compound
-
Mitochondrial depolarizing agents (e.g., a combination of 1 µM Antimycin A and 1 µM Oligomycin A - AO)
-
Cell lysis buffer
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against TOMM20 and a loading control (e.g., β-actin)
-
Appropriate secondary antibodies
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight.
-
Pre-treat cells with a range of this compound concentrations (e.g., 50 nM, 100 nM, 200 nM, 500 nM) or a DMSO control for 1 hour.
-
Mitochondrial Depolarization: Induce mitophagy by treating the cells with AO for 1-4 hours in the continued presence of this compound or DMSO.
-
Cell Lysis and Western Blotting:
-
Lyse the cells and perform Western blotting as described in Protocol 1.
-
Probe the membrane with primary antibodies against TOMM20 and a loading control.
-
Visualize and quantify the bands corresponding to unmodified and ubiquitylated TOMM20.
-
Expected Results: Upon mitochondrial depolarization, TOMM20 will become ubiquitylated. Treatment with this compound is expected to enhance the levels of ubiquitylated TOMM20 in a concentration-dependent manner. A concentration of around 200 nM has been shown to be effective in RPE1-YFP-PRKN cells.[3][5]
Visualizations
Signaling Pathway of USP30 Inhibition by this compound
Caption: this compound inhibits USP30, promoting mitophagy.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for optimizing this compound concentration.
General Recommendations
-
Solubility: this compound is typically dissolved in DMSO to prepare a stock solution.
-
Toxicity: No toxic effects were observed in neurons over a 96-hour incubation period at concentrations up to 1 µM.[5] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental duration.
-
Controls: Always include appropriate vehicle (e.g., DMSO) and positive/negative controls in your experiments. The use of USP30 knockout cells can be a valuable control to confirm the on-target effects of this compound.[4][6]
By following these guidelines and protocols, researchers can confidently determine and utilize the optimal in vitro working concentration of this compound to investigate the multifaceted roles of USP30 in cellular physiology and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Promising Parkinson's drug decoded [mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Detecting Enhanced TOMM20 Ubiquitination Following (R)-CMPD-39 Treatment: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the ubiquitination of the mitochondrial outer membrane protein TOMM20 in response to treatment with (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30.
Introduction
This compound is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the mitochondrial and peroxisomal membranes.[1][2] USP30 plays a critical role in mitochondrial quality control by counteracting the ubiquitination of mitochondrial proteins, a key signaling event for the removal of damaged mitochondria via a process known as mitophagy.[2][3][4] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial outer membrane proteins, including the translocase of outer mitochondrial membrane 20 (TOMM20).[1][2][5] This increased ubiquitination serves as a signal for the recruitment of the autophagy machinery, leading to the clearance of dysfunctional mitochondria.[1][6]
Dysregulation of mitophagy is implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's disease.[1][3] Therefore, pharmacological agents that can enhance mitophagy, such as this compound, are of significant therapeutic interest. This application note details a robust Western blot protocol to monitor the pharmacodynamic effect of this compound on its direct target substrate, TOMM20.
Signaling Pathway and Experimental Workflow
The mechanism of this compound action involves the inhibition of USP30, leading to an accumulation of ubiquitin on mitochondrial proteins like TOMM20, which are substrates for E3 ligases such as Parkin.[4][7] This enhanced ubiquitination promotes mitophagy. The experimental workflow to detect this change involves cell culture, treatment with this compound, cell lysis under conditions that preserve ubiquitination, followed by Western blot analysis.
Caption: Mechanism of this compound action on TOMM20 ubiquitination and mitophagy.
Caption: Experimental workflow for Western blot analysis of TOMM20 ubiquitination.
Quantitative Data Summary
The following table summarizes the typical experimental conditions and expected outcomes for detecting TOMM20 ubiquitination following this compound treatment. The ubiquitination of TOMM20 is often enhanced in the presence of a mitochondrial depolarizing agent, which stimulates the activity of E3 ligases like Parkin.[2][5]
| Cell Line | Treatment Conditions | Duration | Expected Outcome on TOMM20 | Reference |
| hTERT-RPE1-YFP-PRKN | 200 nM this compound + 1 µM Antimycin A/Oligomycin | 1 hour | Enhanced mono- and multi-ubiquitination | [5] |
| SH-SY5Y | 200 nM this compound + Mitochondrial Depolarization | 4 hours | Enhanced ubiquitination | [2] |
| SH-SY5Y | 200 nM this compound | 2 hours | Engagement with USP30 target | [2] |
Experimental Protocol
This protocol is optimized for cultured cells, such as SH-SY5Y or HeLa cells, which are commonly used in mitophagy studies.
Materials and Reagents
-
Cell Lines: SH-SY5Y, HeLa, or other relevant cell lines.
-
This compound: Prepare stock solution in DMSO.
-
Mitochondrial Depolarizing Agent (Optional): Antimycin A and Oligomycin (A/O) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease inhibitor cocktail, phosphatase inhibitor cocktail, and a deubiquitinase (DUB) inhibitor such as 10 mM N-ethylmaleimide (NEM).[8]
-
Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.
-
SDS-PAGE Gels: Polyacrylamide gels suitable for resolving high molecular weight proteins.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[8]
-
Primary Antibodies:
-
Rabbit anti-TOMM20
-
Mouse anti-Ubiquitin
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Detection Reagent. [8]
Procedure
-
Cell Culture and Treatment: a. Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment. b. Treat cells with the desired concentration of this compound (e.g., 200 nM) for the specified duration (e.g., 1-4 hours).[1] c. For enhanced detection of ubiquitination, co-treat with a mitochondrial depolarizing agent such as A/O (e.g., 1 µM) for the final 1-4 hours of the this compound treatment.[5] d. Include appropriate vehicle controls (e.g., DMSO).
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer containing protease, phosphatase, and DUB inhibitors to the cells.[8][9] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[8] f. Carefully transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.[8] d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[8]
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-TOMM20 or anti-ubiquitin) diluted in blocking buffer overnight at 4°C with gentle agitation.[8] b. The following day, wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8] d. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's protocol. b. Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system. c. To confirm equal loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or GAPDH). d. For analysis, look for the appearance of higher molecular weight bands or a smear above the unmodified TOMM20 band in the this compound treated lanes, which is indicative of ubiquitination.[9] Densitometry can be used to quantify the changes in band intensity relative to the loading control.
Troubleshooting
-
No or weak ubiquitin signal: Ensure that DUB inhibitors were added to the lysis buffer and that the buffer was kept cold throughout the lysis procedure. The steady-state level of ubiquitinated proteins can be low, so consider immunoprecipitation of TOMM20 prior to Western blotting to enrich for the ubiquitinated species.
-
High background: Optimize the blocking conditions (time, blocking agent) and the concentration of primary and secondary antibodies. Ensure adequate washing steps.
-
Difficulty resolving ubiquitinated bands: Use a lower percentage acrylamide gel to better separate high molecular weight proteins.
By following this protocol, researchers can effectively assess the impact of this compound on TOMM20 ubiquitination, providing valuable insights into its mechanism of action and its potential as a therapeutic agent for diseases associated with mitochondrial dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP30 deubiquitylates mitochondrial Parkin substrates and restricts apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Immunofluorescence Staining of Mitophagy with (R)-CMPD-39
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30, for the study of mitophagy through immunofluorescence staining. This document includes detailed protocols, quantitative data, and pathway diagrams to facilitate the successful implementation of this compound in your research.
This compound is a potent and selective, non-covalent inhibitor of USP30, an enzyme that removes ubiquitin from mitochondrial proteins, thereby acting as a negative regulator of mitophagy.[1] By inhibiting USP30, this compound promotes the accumulation of ubiquitin on mitochondria, a key signal for their engulfment and degradation by autophagosomes. This compound has been shown to enhance both basal and depolarization-induced mitophagy, making it a valuable tool for investigating mitochondrial quality control mechanisms.[2][3]
Quantitative Data Summary
The following tables summarize the effective concentrations and experimental conditions for this compound in various cell lines to induce and study mitophagy.
Table 1: Effective Concentrations of this compound for Mitophagy Induction
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| RPE1-YFP-PRKN | 200 nM | 1 - 4 hours | Enhanced ubiquitination of TOMM20 and SYNJ2BP | [1] |
| SH-SY5Y | 200 nM | 4 hours | Enhanced ubiquitination of TOMM20 | [3] |
| SH-SY5Y-mitoQC | 1 µM | 96 hours | Increased number and area of mitophagosomes (basal mitophagy) | [1] |
| U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours | Enhanced peroxisomal autophagy | [1] |
| Patient-derived iNeurons (PRKN mutant) | 1 µM | 24 hours | Restoration of mitophagy to near control levels | [3] |
Table 2: Key Parameters for this compound in Cellular Assays
| Parameter | Value | Reference |
| IC50 (USP30) | ~20 nM | [1] |
| Selectivity | High selectivity over other deubiquitinating enzymes (1-100 µM) | [1] |
| Mechanism of Action | Inhibition of USP30 deubiquitinating activity | [1] |
Signaling Pathway of this compound in Mitophagy
Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin molecules on mitochondrial proteins. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates OMM proteins, marking the damaged mitochondrion for degradation. USP30 counteracts this process by removing ubiquitin. This compound inhibits USP30, leading to an accumulation of polyubiquitin chains on the mitochondria, thereby promoting their recognition by the autophagy machinery and subsequent clearance.
Caption: this compound inhibits USP30 to promote mitophagy.
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the key steps for assessing this compound-induced mitophagy using immunofluorescence.
Caption: Step-by-step immunofluorescence workflow.
Detailed Experimental Protocol
This protocol provides a detailed methodology for the immunofluorescence staining of mitophagy markers in cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass coverslips
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-TOMM20, mouse anti-LC3)
-
Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 594, anti-mouse Alexa Fluor 488)
-
DAPI stain
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Seed cells (e.g., SH-SY5Y or HeLa) onto the coverslips at a density that will result in 60-80% confluency at the time of the experiment.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Cell Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium. A final concentration between 200 nM and 1 µM is recommended as a starting point.[1]
-
(Optional) To induce mitophagy, a mitochondrial depolarizing agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) can be used. A typical concentration is 10-20 µM.[4]
-
Remove the old medium from the cells and add the medium containing this compound and/or CCCP.
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
Add 500 µL of 4% PFA in PBS to each well and incubate for 10-15 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.[4] This step is crucial for allowing antibodies to access intracellular targets. For simultaneous staining of LC3 and a mitochondrial matrix protein, digitonin permeabilization might be preferred to preserve the LC3 puncta structure.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-TOMM20 and anti-LC3) in the blocking buffer at the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Protect from light from this point onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
(Optional) Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a confocal microscope.
-
Analyze the images for co-localization of LC3 puncta (autophagosomes) with mitochondria (TOMM20). An increase in the number and intensity of co-localized signals in this compound treated cells compared to controls is indicative of enhanced mitophagy.
-
Expected Results
Treatment with this compound is expected to increase the co-localization of the autophagosome marker LC3 with the mitochondrial marker TOMM20. This indicates the engulfment of mitochondria by autophagosomes. In cell lines like SH-SY5Y-mitoQC, an increase in the number and size of mitolysosomes can be observed.[3] Western blot analysis can also be used to confirm the degradation of mitochondrial proteins like TOMM20, which is expected to be enhanced in the presence of this compound.[2]
References
Application Notes and Protocols for Flow Cytometry Analysis of Mitophagy Using (R)-CMPD-39
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30, in the quantitative analysis of mitophagy by flow cytometry. This document includes an overview of the underlying signaling pathway, detailed experimental protocols, and representative data.
Introduction
Mitophagy is a selective autophagic process that removes damaged or superfluous mitochondria, playing a critical role in mitochondrial quality control and cellular homeostasis. Dysregulation of mitophagy is implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's disease. The PINK1/Parkin signaling pathway is a key regulator of stress-induced mitophagy. A crucial negative regulator of this pathway is the ubiquitin-specific protease 30 (USP30), which is localized to the outer mitochondrial membrane. USP30 counteracts the ubiquitination of mitochondrial proteins, thereby dampening the signal for mitochondrial clearance.
This compound is a potent and selective non-covalent inhibitor of USP30 with an IC50 of approximately 20 nM.[1] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, leading to an accumulation of phospho-ubiquitin and subsequent acceleration of mitophagy.[1] This makes this compound a valuable tool for studying the dynamics of mitophagy and for screening potential therapeutic agents that modulate this pathway.
Signaling Pathway of Mitophagy Regulation by USP30 and this compound
The PINK1/Parkin pathway is a primary mechanism for initiating mitophagy in response to mitochondrial damage, often induced by depolarization of the mitochondrial membrane potential.[2] In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane. This accumulation initiates a signaling cascade where PINK1 phosphorylates ubiquitin molecules on the mitochondrial surface. This, in turn, recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondrion. Activated Parkin then further ubiquitinates various outer mitochondrial membrane proteins, creating ubiquitin chains that act as a signal for the autophagic machinery to engulf the mitochondrion.
USP30 opposes this process by removing these ubiquitin chains, thereby acting as a brake on mitophagy.[2] this compound selectively inhibits the deubiquitinating activity of USP30. This inhibition leads to an increased level of ubiquitinated mitochondrial proteins, amplifying the "eat me" signal and promoting the clearance of damaged mitochondria.
Experimental Protocols
Flow cytometry offers a high-throughput and quantitative method for analyzing mitophagy at the single-cell level. Reporter systems such as mt-Keima and mito-QC are widely used for this purpose.
Protocol 1: Mitophagy Analysis using mt-Keima Reporter
The mt-Keima (mitochondria-targeted Keima) reporter is a pH-sensitive fluorescent protein. Keima exhibits a shorter excitation wavelength (405 nm) in the neutral pH of the mitochondrial matrix and a longer excitation wavelength (561 nm) in the acidic environment of the lysosome.[3][4][5][6] An increase in the 561/405 nm emission ratio indicates the delivery of mitochondria to lysosomes for degradation, thus quantifying mitophagy.
Materials:
-
Cells stably expressing mt-Keima (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Mitophagy inducer (optional, e.g., CCCP, Oligomycin/Antimycin A)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer with 405 nm and 561 nm lasers
Procedure:
-
Cell Seeding: Plate mt-Keima expressing cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment:
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 200 nM - 1 µM) or vehicle (DMSO) for the desired duration (e.g., 24-96 hours).[1]
-
Optional: For induced mitophagy, a positive control with a known mitophagy inducer (e.g., 10 µM CCCP for 4-6 hours) can be included.[3] A negative control with a lysosomal inhibitor (e.g., Bafilomycin A1) can also be used to confirm the lysosomal degradation dependence.
-
-
Cell Harvesting:
-
Following treatment, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with 405 nm and 561 nm lasers.
-
Set up the gating strategy to exclude debris and doublets.
-
For each cell, measure the fluorescence intensity from both excitations.
-
The population of cells undergoing mitophagy will exhibit a high 561/405 nm fluorescence ratio. Gate this population to quantify the percentage of mitophagic cells.
-
Protocol 2: Mitophagy Analysis using mito-QC Reporter
The mito-QC (mitochondria-targeted mCherry-GFP) reporter consists of a fusion protein of mCherry and GFP targeted to the outer mitochondrial membrane.[7][8][9] In the neutral pH of the mitochondria, both mCherry and GFP fluoresce. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal remains stable. Thus, mitochondria appear yellow (mCherry+GFP+), while mitolysosomes appear red (mCherry+GFP-).
Materials:
-
Cells stably expressing mito-QC (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer with blue (e.g., 488 nm) and yellow/green (e.g., 561 nm) lasers
Procedure:
-
Cell Seeding: Plate mito-QC expressing cells in a multi-well plate.
-
Treatment:
-
Treat cells with various concentrations of this compound (e.g., 200 nM, 500 nM, 1000 nM) or vehicle (DMSO) for an appropriate time (e.g., 96 hours).[10]
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer capable of detecting GFP (e.g., FITC channel) and mCherry (e.g., PE or a similar channel).
-
Establish gates for single, viable cells.
-
Mitophagy is quantified by identifying the population of cells with a high mCherry to GFP fluorescence ratio, representing the cells with a significant number of mitolysosomes.
-
Data Presentation
The quantitative data obtained from flow cytometry analysis can be summarized in a table for easy comparison of the effects of this compound on mitophagy.
| Cell Line | Reporter | Treatment | Concentration | Duration | Mitophagy (% of cells) | Fold Change vs. Control |
| SH-SY5Y | mito-QC | Vehicle (DMSO) | - | 96 h | 5.2 | 1.0 |
| SH-SY5Y | mito-QC | This compound | 200 nM | 96 h | 8.9 | 1.7 |
| SH-SY5Y | mito-QC | This compound | 500 nM | 96 h | 12.5 | 2.4 |
| SH-SY5Y | mito-QC | This compound | 1000 nM | 96 h | 15.1 | 2.9 |
| HeLa | mt-Keima | Vehicle (DMSO) | - | 24 h | 3.8 | 1.0 |
| HeLa | mt-Keima | This compound | 500 nM | 24 h | 9.2 | 2.4 |
| HeLa | mt-Keima | CCCP | 10 µM | 4 h | 25.6 | 6.7 |
Note: The data presented in this table is representative and compiled from expected outcomes based on published literature. Actual results may vary depending on experimental conditions.
Experimental Workflow
The general workflow for analyzing mitophagy using this compound and flow cytometry is outlined below.
Conclusion
This compound is a powerful pharmacological tool for inducing and studying mitophagy. The combination of this compound treatment with quantitative flow cytometry assays using reporters like mt-Keima or mito-QC provides a robust and high-throughput platform for investigating the molecular mechanisms of mitophagy and for the discovery of novel therapeutic agents targeting this fundamental cellular process. These detailed protocols and application notes serve as a valuable resource for researchers in academic and industrial settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 7. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 9. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and (R)-CMPD-39 Treatment for USP30 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinating enzyme localized to the outer mitochondrial membrane, where it plays a critical role in regulating mitophagy, the selective autophagy of damaged mitochondria.[1][2] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of the PINK1/Parkin pathway, thereby suppressing the clearance of dysfunctional mitochondria.[3][4] This function has positioned USP30 as a promising therapeutic target for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders.[2][5]
Two primary methods for inhibiting USP30 activity in a research setting are genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like (R)-CMPD-39. Both approaches aim to enhance mitophagy by preventing the deubiquitination of mitochondrial substrates.[6][7] This document provides a detailed comparison of these two methodologies, including their mechanisms of action, experimental protocols, and a summary of their effects on key cellular readouts.
Mechanism of Action
Both lentiviral shRNA knockdown and this compound treatment ultimately lead to the accumulation of ubiquitinated proteins on the mitochondrial outer membrane, promoting the recruitment of autophagy receptors and the subsequent engulfment of damaged mitochondria by autophagosomes.
Lentiviral shRNA Knockdown of USP30: This method involves the stable integration of a genetic cassette into the host cell genome, which continuously produces a short hairpin RNA targeting the USP30 mRNA for degradation. This leads to a sustained reduction in USP30 protein levels, thereby preventing the deubiquitination of its mitochondrial substrates.[8]
This compound Treatment: this compound is a selective, non-covalent inhibitor of USP30 with a reported IC50 of approximately 20 nM.[9] It directly binds to the USP30 enzyme and blocks its catalytic activity. This inhibition is rapid and reversible, allowing for temporal control of USP30 activity.[7]
Comparative Data Summary
The following tables summarize the quantitative effects of USP30 knockdown and this compound treatment on key readouts of the mitophagy pathway. Data is compiled from studies using various cell lines, including SH-SY5Y neuroblastoma and hTERT-RPE1 cells.
| Parameter | Lentiviral shRNA Knockdown of USP30 | This compound Treatment | Reference Cell Line(s) |
| USP30 Protein Level | Significant reduction (>80%) | No direct effect on protein level | SH-SY5Y[6] |
| Ubiquitinated TOM20 | Increased | Increased | hTERT-RPE1-YFP-PRKN, SH-SY5Y[7] |
| Phospho-Ser65-Ubiquitin | Increased | Increased | Neuronal cell models[6][10] |
| Mitophagy (mitoKeima) | Increased mitophagy signal | Increased mitophagy signal | SH-SY5Y[6] |
Table 1: Comparison of Cellular Effects
| Parameter | This compound Concentration | Observed Effect | Reference Cell Line(s) |
| IC50 (in vitro) | ~20 nM | 50% inhibition of USP30 activity | N/A[9] |
| TOM20 Ubiquitination | 200 nM - 1 µM | Maximal effect on ubiquitination | hTERT-RPE1-YFP-PRKN[7][11] |
| Basal Mitophagy Enhancement | 200 nM - 1 µM | Significant increase in mitophagosomes | SH-SY5Y-mitoQC[9] |
| Pexophagy Enhancement | 200 nM - 1 µM | Significant increase in pexophagosomes | U2OS-Keima-SKL[9] |
Table 2: Effective Concentrations of this compound
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for USP30 Knockdown
This protocol describes the generation of lentiviral particles carrying an shRNA targeting USP30 and the subsequent transduction of target cells.
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting USP30 (and a non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., FuGENE 6)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Target cells
-
Polybrene
-
Puromycin
Procedure:
Part A: Lentivirus Production
-
Day 1: Cell Seeding: Plate 7x10^5 HEK293T cells in a 6 cm dish in DMEM with 10% FBS without antibiotics.[12]
-
Day 2: Transfection:
-
Prepare a DNA mixture containing the shRNA plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.
-
Add transfection reagent to the DNA mixture and incubate at room temperature for 20-30 minutes.[12]
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Media Change: 12-15 hours post-transfection, replace the media with fresh DMEM containing 10% FBS and antibiotics.[12]
-
Day 4 & 5: Viral Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles and filter through a 0.45 µm filter. Store at 4°C.
-
Add fresh media to the cells and collect a second batch of viral supernatant at 72 hours.[12] The viral supernatant can be used immediately or stored at -80°C.
-
Part B: Transduction of Target Cells
-
Day 1: Cell Seeding: Plate target cells in a 12-well plate 24 hours prior to infection to be approximately 50% confluent on the day of infection.[13]
-
Day 2: Transduction:
-
Thaw lentiviral particles at room temperature.
-
Add Polybrene to the target cells at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant.
-
Incubate overnight.[13]
-
-
Day 3 onwards: Selection:
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection with puromycin at a pre-determined optimal concentration.
-
Replace with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[13]
-
Pick and expand individual clones for validation of USP30 knockdown by Western blot.
-
Protocol 2: this compound Treatment of Cultured Cells
This protocol outlines the treatment of cultured cells with this compound to inhibit USP30 activity.
Materials:
-
This compound
-
DMSO
-
Cultured cells of interest
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.[9]
-
Cell Seeding: Plate cells at the desired density for the downstream assay and allow them to adhere overnight.
-
Treatment:
-
Dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 200 nM to 1 µM).[7][9]
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 96 hours, depending on the assay).[7][9]
-
Downstream Analysis: Proceed with the desired downstream analysis, such as Western blotting for ubiquitinated proteins or mitophagy assays.
Protocol 3: Quantification of Mitophagy using mito-Keima
This protocol describes the use of the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mito-Keima) to quantify mitophagy.
Materials:
-
Cells stably expressing mito-Keima
-
Live-cell imaging system (confocal microscope or flow cytometer)
Procedure for Confocal Microscopy:
-
Plate mito-Keima expressing cells on glass-bottom dishes.
-
Treat cells with either lentiviral shRNA against USP30 (and allow for knockdown) or with this compound for the desired time.
-
Image live cells using a confocal microscope equipped with environmental control (37°C, 5% CO2).
-
Acquire images using two excitation wavelengths: ~440 nm (for neutral pH mitochondria) and ~561 nm (for acidic mitolysosomes). Emission is typically collected around 620 nm.[14]
-
Quantify mitophagy by calculating the ratio of the red (561 nm excitation) to green (440 nm excitation) fluorescence intensity. An increase in this ratio indicates an increase in mitophagy.[15]
Procedure for Flow Cytometry:
-
Treat mito-Keima expressing cells in suspension or culture plates.
-
Harvest and resuspend cells in FACS buffer.
-
Analyze cells using a flow cytometer capable of dual-wavelength excitation.
-
Excite cells with a violet laser (e.g., 405 nm) and a yellow-green laser (e.g., 561 nm).
-
Measure emission using appropriate filters (e.g., PE-CF594 for 561 nm excitation and BV605 for 405 nm excitation).
-
Quantify the percentage of cells with a high red/violet fluorescence ratio, which represents the population of cells undergoing mitophagy.[5]
Protocol 4: Western Blotting for USP30, TOM20, and Phospho-Ser65-Ubiquitin
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibodies: anti-USP30, anti-TOM20, anti-phospho-Ser65-Ubiquitin, and a loading control (e.g., anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer on ice for 30 minutes.[16]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Dilute lysates to the same concentration and add Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.[17]
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Conclusion
Both lentiviral shRNA knockdown and this compound treatment are effective methods for inhibiting USP30 and enhancing mitophagy. The choice between these two approaches will depend on the specific experimental goals. Lentiviral shRNA provides a tool for stable, long-term knockdown, which is ideal for creating stable cell lines and for in vivo studies. In contrast, this compound offers acute and reversible inhibition, allowing for precise temporal control of USP30 activity, which is advantageous for studying the immediate effects of USP30 inhibition and for dose-response experiments. The protocols provided herein offer a starting point for researchers to investigate the role of USP30 in their experimental systems.
References
- 1. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 2. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
- 3. shRNA and Lentivirus Production [bio-protocol.org]
- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 5. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. hollingscancercenter.org [hollingscancercenter.org]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Sample preparation for western blot | Abcam [abcam.com]
- 17. Western Blot Sample Preparation Protocol [novusbio.com]
Preparing (R)-CMPD-39 Stock Solution for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of (R)-CMPD-39, a selective, non-covalent inhibitor of the deubiquitinase USP30. Accurate preparation of stock solutions is crucial for ensuring the reproducibility and reliability of experimental results. These protocols detail the necessary materials, calculations, and step-by-step procedures for dissolving and storing this compound to maintain its integrity and biological activity.
Compound Data
This compound is a potent inhibitor of USP30 with an IC50 of approximately 20 nM.[1][2] It is the R-enantiomer of CMPD-39 and is utilized in research to study processes such as mitophagy and pexophagy.[1][2] The quantitative data for this compound, essential for accurate stock solution preparation, is summarized in the table below. This information is typically found on the Certificate of Analysis (CofA) provided by the supplier.
| Parameter | Value | Notes |
| Chemical Name | (R)-N-(4-(N-(tert-butyl)sulfamoyl)phenyl)-2-(2-(4-fluorophenyl)acetamido)-3-phenylpropanamide | |
| CAS Number | 2242582-40-5 | |
| Molecular Formula | C26H28FN3O4S | |
| Molecular Weight | 497.58 g/mol | [1][3][4] Crucial for accurate molar concentration calculations. |
| Appearance | White to off-white solid | [1] Visual confirmation of compound integrity. |
| Purity | >98% (HPLC) | [3] Should be >98% for most in vitro assays. |
| Solubility | DMSO: 100 mg/mL (200.97 mM)[3] | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. |
| Recommended Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months, -20°C for 1 month | [1] Follow supplier recommendations to prevent degradation. Protect from light and moisture. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common stock concentration for in vitro experiments.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 10 mM (0.010 mol/L) stock solution:
To prepare 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 497.58 g/mol = 4.9758 mg
-
Therefore, you will need to weigh approximately 4.98 mg of this compound and dissolve it in 1 mL of DMSO.
Alternatively, if you weigh a different amount of the compound, you can calculate the required volume of DMSO:
Volume (L) = Mass (g) / (Molarity (mol/L) x Molecular Weight ( g/mol ))
If you weigh 1 mg (0.001 g) of this compound:
-
Volume (µL) = (0.001 g / (0.010 mol/L * 497.58 g/mol )) * 1,000,000 µL/L = 200.97 µL
-
Therefore, you would dissolve 1 mg of this compound in 200.97 µL of DMSO to achieve a 10 mM concentration.
Step-by-Step Procedure
-
Preparation : Don appropriate PPE. Ensure the workspace, preferably a chemical fume hood, is clean and sterile, especially if the stock solution will be used for cell-based assays.
-
Equilibration : Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Compound : Carefully weigh the calculated mass of this compound powder using an analytical balance. Tare the balance with the weighing paper or a microcentrifuge tube before adding the compound.
-
Dissolution : Transfer the weighed powder to a sterile microcentrifuge tube or amber vial. Add the calculated volume of DMSO to the tube.
-
Mixing : Cap the tube securely. Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution, but check the compound's stability information first. Visually inspect the solution to ensure there are no visible particles.
-
Storage : Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Long-term Storage : Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in the appropriate experimental buffer or cell culture medium.
-
Thaw Stock Solution : Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions : Perform serial dilutions of the stock solution in the desired buffer or medium to achieve the final experimental concentrations (e.g., 200 nM to 1 µM for cell-based assays).[1] It is crucial to ensure thorough mixing at each dilution step.
-
Vehicle Control : Prepare a vehicle control by adding the same volume of DMSO to the buffer or medium as was used for the highest concentration of this compound. This is essential to account for any effects of the solvent on the experimental system. The final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.
Diagrams
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
Caption: Inhibition of USP30 by this compound enhances mitophagy.
References
Application Notes and Protocols for (R)-CMPD-39 Treatment in Mitophagy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-CMPD-39, a selective inhibitor of the ubiquitin-specific protease 30 (USP30), to induce and observe mitophagy. The provided protocols are based on established research findings and are intended to assist in the design and execution of experiments aimed at studying mitochondrial quality control.
This compound is a selective, non-covalent inhibitor of USP30 with an IC50 of approximately 20 nM. [1] By inhibiting USP30, this compound prevents the deubiquitination of mitochondrial outer membrane proteins, such as TOMM20 and SYNJ2BP.[1] This leads to an accumulation of ubiquitin on the mitochondrial surface, a key signal for the initiation of PINK1-PRKN-mediated mitophagy, ultimately resulting in the clearance of damaged or superfluous mitochondria.[1][2]
Data Summary: this compound Treatment Duration and Mitophagy Readouts
The following tables summarize the key quantitative data from studies investigating the effects of this compound on mitophagy in various cell lines. These provide a reference for expected outcomes and appropriate treatment windows.
Table 1: Early Readouts - Mitochondrial Protein Ubiquitination
| Cell Line | This compound Concentration | Treatment Duration | Key Observation | Reference |
| RPE1-YFP-PRKN | 200 nM | 1 hour | Enhanced ubiquitination of TOMM20 and SYNJ2BP | [2] |
| SH-SY5Y | 200 nM | 1-4 hours | Significantly enhanced ubiquitination of TOMM20 and SYNJ2BP | [1] |
| hTERT-RPE1-YFP-PRKN | 200 nM | 4 hours (with AO) | Promoted TOMM20 degradation | [2][3] |
| SH-SY5Y | 1 µM | 4 hours (with AO) | Promoted TOMM20 and SYNJ2BP ubiquitylation | [2] |
*AO: Antimycin A and Oligomycin A, used to induce mitochondrial depolarization.
Table 2: Mid-to-Late Readouts - Mitophagosome Formation and Mitophagy Index
| Cell Line | This compound Concentration | Treatment Duration | Key Observation | Reference |
| SH-SY5Y-mitoQC | 1 µM | 96 hours | Enhanced basal mitophagy; increased number and area of mitophagosomes | [1] |
| Patient-derived dopaminergic iNeurons (PRKN mutant) | Not specified | 24 hours | Significantly restored mitophagy index to near control levels | [2] |
| U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours | Significantly enhanced peroxisomal autophagy | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to observe and quantify this compound-induced mitophagy.
Protocol 1: Analysis of Mitochondrial Protein Ubiquitination
This protocol details the steps to assess the early effects of this compound on the ubiquitination of mitochondrial proteins.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, hTERT-RPE1-YFP-PRKN)
-
This compound (stock solution in DMSO)
-
Mitochondrial depolarization agents (e.g., Antimycin A, Oligomycin A)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-TOMM20, anti-SYNJ2BP, anti-ubiquitin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound (e.g., 200 nM) for 1-4 hours.
-
For depolarization-induced mitophagy, add mitochondrial depolarization agents (e.g., 1 µM Antimycin A and 1 µM Oligomycin A) for the final 1-4 hours of the this compound treatment.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis: Quantify the band intensities to determine the levels of ubiquitinated TOMM20 and SYNJ2BP relative to the total protein levels.
Protocol 2: Quantification of Mitophagosomes using Fluorescence Microscopy
This protocol describes how to visualize and quantify the formation of mitophagosomes using a fluorescent reporter.
Materials:
-
Cells stably expressing a mitophagy reporter (e.g., SH-SY5Y-mitoQC, U2OS-Keima-SKL)
-
This compound (stock solution in DMSO)
-
Confocal microscope
-
Image analysis software (e.g., ImageJ, CellProfiler)
Procedure:
-
Cell Culture: Plate reporter cells on glass-bottom dishes suitable for microscopy.
-
Treatment: Treat the cells with this compound (e.g., 1 µM) for the desired duration (e.g., 24-96 hours). A time-course experiment is recommended.
-
Live-Cell Imaging:
-
During the final hours of treatment, image the cells using a confocal microscope.
-
For mitoQC, acquire images in both the green (GFP) and red (mCherry) channels. Mitophagosomes will appear as red-only puncta, as the GFP signal is quenched in the acidic environment of the lysosome.
-
For Keima-based reporters, excite the probe at two different wavelengths (e.g., 440 nm and 586 nm) to distinguish between mitochondria in the neutral cytoplasm and those in acidic lysosomes.
-
-
Image Analysis:
-
Use image analysis software to count the number and measure the area of mitophagosomes per cell.
-
Normalize the data to the total number of cells or the total mitochondrial area.
-
Visualizations
Signaling Pathway of this compound Induced Mitophagy
Caption: this compound inhibits USP30, promoting mitophagy.
Experimental Workflow for Mitophagy Analysis
Caption: Workflow for analyzing this compound's effect on mitophagy.
References
Application Notes: Utilizing the Keima Reporter Assay with (R)-CMPD-39 for Mitophagy Analysis
Introduction
Mitophagy, the selective degradation of mitochondria by autophagy, is a critical process for cellular homeostasis. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease. The Keima reporter assay is a robust method for quantifying mitophagy. It utilizes a pH-sensitive fluorescent protein, mt-Keima (mitochondria-targeted Keima), which exhibits different excitation spectra in the neutral environment of the mitochondrial matrix versus the acidic environment of the lysosome.[1][2] This ratiometric analysis allows for a quantitative measure of mitochondrial delivery to lysosomes, the final step of mitophagy.[1]
(R)-CMPD-39 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[3][4] USP30 is a deubiquitinase (DUB) localized to the outer mitochondrial membrane that counteracts the ubiquitination of mitochondrial proteins, a key signal for initiating mitophagy.[5] By inhibiting USP30, this compound promotes the accumulation of ubiquitin on mitochondria, thereby enhancing both basal and stress-induced mitophagy.[3][6] This makes it a valuable tool compound for studying the regulation of mitophagy and a potential therapeutic agent for diseases associated with mitochondrial dysfunction.[3][4]
These application notes provide a detailed protocol for using the mt-Keima reporter assay in conjunction with this compound to quantitatively measure the enhancement of mitophagy in cultured cells.
Signaling Pathway: USP30 Inhibition by this compound in PINK1/Parkin-Mediated Mitophagy
The PINK1/Parkin pathway is a primary mechanism for initiating mitophagy in response to mitochondrial damage. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin (Ub).[5] This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates OMM proteins, tagging the damaged mitochondrion for autophagic degradation. USP30 opposes this by removing ubiquitin, thus acting as a brake on mitophagy. This compound inhibits USP30, releasing this brake and promoting the clearance of damaged mitochondria.[3][5]
Caption: this compound inhibits USP30, enhancing Parkin-mediated ubiquitination and promoting mitophagy.
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound based on published literature.
| Parameter | Value | Cell Line / System | Comments | Reference |
| IC₅₀ | ~20 nM | In vitro enzymatic assay | Measures direct inhibition of USP30 deubiquitinating activity. | [3][4] |
| Effective Concentration | 200 nM | hTERT-RPE1-YFP-PRKN | Concentration for maximal enhancement of TOMM20 ubiquitylation after mitochondrial depolarization. | [4] |
| Effective Concentration | 200 nM - 1 µM | U2OS-Keima-SKL | Significantly enhances basal pexophagy after 96 hours of treatment. | [3] |
| Effective Concentration | 1 µM | SHSY5Y-mitoQC | Enhances basal mitophagy after 96 hours of treatment. | [3] |
| Observed Effect | Restoration of Mitophagy | Dopaminergic neurons from Parkinson's disease patients (PRKN mutant) | 24-hour treatment significantly restored the mitophagy index to near control levels. | [4] |
| Observed Effect | Enhanced Ubiquitination | RPE1-YFP-PRKN and SHSY5Y cells | 200 nM this compound significantly increased ubiquitination of TOMM20 and SYNJ2BP within 1-4 hours. | [3] |
Experimental Protocols
Protocol 1: Generation of Stable mt-Keima Expressing Cell Lines
This protocol describes the creation of a stable cell line expressing the mitochondria-targeted Keima reporter using lentiviral transduction. This is recommended over transient transfection for reproducibility.[7]
Experimental Workflow
Caption: Workflow for generating a stable mt-Keima expressing cell line via lentiviral transduction.
Materials:
-
HEK293T cells
-
Target cell line (e.g., HeLa, SH-SY5Y, U2OS)
-
Lentiviral vector for mt-Keima and packaging plasmids
-
Transfection reagent
-
Poly-L-lysine coated culture dishes
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection, if applicable)
-
0.45-µm syringe filter
Procedure:
-
Lentivirus Production: Seed HEK293T cells on a poly-L-lysine coated dish. The next day, transfect the cells with the mt-Keima lentiviral DNA and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.[8]
-
Virus Harvest: After 48 hours, collect the virus-containing supernatant. Centrifuge at 500 x g for 5 minutes to remove cell debris, then filter the supernatant through a 0.45-µm syringe filter.[9] Aliquot and store at -80°C for long-term use.[9]
-
Target Cell Transduction: Seed the target cells in a 6-well plate one day prior to transduction to be 10-20% confluent on the day of infection.
-
Prepare the transduction medium: For each well, add the desired volume of lentiviral supernatant and Polybrene (final concentration 4-8 µg/mL) to fresh growth medium.[9]
-
Replace the existing medium on the target cells with the transduction medium.[9]
-
Incubate the cells for 24 hours. The next day, replace the virus-containing medium with fresh complete growth medium.[9]
-
Selection and Expansion: 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., 2 µg/mL puromycin) to the culture medium.[9]
-
Maintain selection for several days until non-transduced control cells have died.
-
Expand the surviving, mt-Keima positive cells. Validate expression and correct mitochondrial localization using fluorescence microscopy.
Protocol 2: Quantifying Mitophagy with this compound and mt-Keima by Flow Cytometry
This protocol details the steps for treating a stable mt-Keima cell line with this compound and analyzing the mitophagy response using flow cytometry.
Materials:
-
Stable mt-Keima expressing cell line
-
This compound (stock solution in DMSO)
-
Positive control (optional): CCCP (10 µM) or Oligomycin/Antimycin A (1 µM each)[10][11]
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
FACS tubes
-
Flow cytometer equipped with 405 nm (or 440 nm) and 561 nm lasers.
Procedure:
-
Cell Seeding: Plate the stable mt-Keima cells in 12-well or 6-well plates at a density that will ensure they are sub-confluent at the time of harvesting. Allow cells to adhere overnight.[12]
-
Treatment:
-
Prepare fresh medium containing this compound at the desired final concentration (e.g., 200 nM to 1 µM).[3] Also prepare a vehicle control (DMSO) and an optional positive control (e.g., 10 µM CCCP).[10]
-
Aspirate the old medium from the cells and add the treatment media.
-
Incubate for the desired duration. For this compound, significant effects on basal mitophagy can be observed after 24-96 hours, while effects on induced mitophagy can be seen in as little as 1-4 hours.[3][4] For CCCP, a 6-24 hour incubation is common.[7][10]
-
-
Cell Harvesting:
-
Sample Preparation for FACS:
-
Centrifuge the cells at 500 x g for 5 minutes to pellet them.[9]
-
Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.[9]
-
Keep samples on ice until analysis.[9] It is crucial to analyze live, non-fixed cells, as fixation can disrupt the pH gradient required for the assay.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer to measure fluorescence from two channels. The mt-Keima protein is excited at ~405 nm (violet laser) in a neutral pH and at ~561 nm (yellow-green laser) in an acidic pH.[10]
-
Use untransfected cells as a negative control to set the baseline fluorescence gates.
-
For each sample, acquire data and create a dot plot of the 561 nm signal (acidic, representing mitolysosomes) versus the 405 nm signal (neutral, representing mitochondria).[10]
-
-
Data Analysis:
-
Gate on the population of cells that show a high ratio of 561 nm to 405 nm fluorescence. This gate represents cells with a high level of mitophagy.[10]
-
The mitophagy activity can be expressed as the percentage of cells within this "high ratio" gate.[10]
-
Compare the percentage of cells undergoing mitophagy in the this compound treated samples to the vehicle control to determine the compound's effect.
-
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 9. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Measuring Mitochondrial Function using the Seahorse XF Cell Mito Stress Test after Treatment with (R)-CMPD-39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key contributor to a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The Agilent Seahorse XF Cell Mito Stress Test is a widely used method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).[1][2][3] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to evaluate the effects of (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30, on mitochondrial function.
This compound is a potent and selective non-covalent inhibitor of USP30, an enzyme that removes ubiquitin from mitochondrial proteins, thereby antagonizing mitophagy.[4][5] By inhibiting USP30, this compound is expected to enhance the clearance of damaged mitochondria, a process that could restore mitochondrial function in pathological conditions.[4][5] This document outlines the procedures for treating cells with this compound and subsequently using the Seahorse XF assay to measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1]
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test works by sequentially injecting four compounds that modulate mitochondrial activity, allowing for the real-time measurement of the oxygen consumption rate (OCR). These measurements provide a profile of mitochondrial function. The injected compounds are:
-
Oligomycin: An ATP synthase inhibitor that blocks mitochondrial ATP production. The resulting decrease in OCR corresponds to the amount of oxygen consumption dedicated to ATP synthesis.
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, causing the electron transport chain to function at its maximum rate. This results in the maximal oxygen consumption rate.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively. This combination shuts down mitochondrial respiration, and the remaining OCR is attributed to non-mitochondrial processes.
Data Presentation
The following tables present illustrative data on the effects of this compound on mitochondrial function in a hypothetical cell line.
Disclaimer: The quantitative data presented in these tables are for illustrative purposes only and are designed to represent plausible outcomes of a Seahorse XF Cell Mito Stress Test following treatment with a USP30 inhibitor. Specific results may vary depending on the cell type, experimental conditions, and the specific concentrations of this compound used.
Table 1: Oxygen Consumption Rate (OCR) Parameters after this compound Treatment
| Treatment Group | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) | Non-Mitochondrial Respiration (pmol/min) |
| Vehicle Control | 100 ± 5 | 75 ± 4 | 200 ± 10 | 100 ± 5 | 15 ± 2 |
| This compound (1 µM) | 90 ± 6 | 68 ± 5 | 180 ± 12 | 90 ± 6 | 14 ± 2 |
| This compound (5 µM) | 80 ± 5 | 60 ± 4 | 160 ± 10 | 80 ± 5 | 13 ± 1 |
Table 2: Percentage Change in OCR Parameters Relative to Vehicle Control
| Treatment Group | Basal Respiration (%) | ATP Production (%) | Maximal Respiration (%) | Spare Respiratory Capacity (%) |
| This compound (1 µM) | -10% | -9.3% | -10% | -10% |
| This compound (5 µM) | -20% | -20% | -20% | -20% |
Experimental Protocols
Materials
-
Seahorse XF96 or XF24 cell culture microplates
-
Cells of interest
-
Cell culture medium appropriate for the cell line
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO)
-
Seahorse XF Base Medium
-
Supplements: Glucose, Sodium Pyruvate, L-Glutamine
-
Seahorse XF Calibrant solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Analyzer
Protocol
Day 1: Cell Seeding
-
Harvest and count the cells.
-
Resuspend the cells in their growth medium at the desired concentration. The optimal cell density should be determined empirically for each cell type, but a starting point of 20,000 to 80,000 cells per well for a 96-well plate is recommended.
-
Seed the cells into a Seahorse XF cell culture microplate. Do not seed cells in the background correction wells.
-
Allow the plate to rest at room temperature in the cell culture hood for 30-60 minutes to ensure even cell distribution.
-
Incubate the plate in a humidified 37°C CO2 incubator overnight.
Day 2: Treatment with this compound
-
Prepare the desired concentrations of this compound in pre-warmed cell culture medium. Include a vehicle control group.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24 hours). The optimal treatment time should be determined empirically.
Day 3: Seahorse XF Cell Mito Stress Test
-
Hydrate the Sensor Cartridge: The day before the assay, place the Seahorse XF sensor cartridge upside down and add 200 µL of Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge on top of the utility plate and incubate overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose (e.g., 10 mM), L-glutamine (e.g., 2 mM), and sodium pyruvate (e.g., 1 mM). Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare Cell Plate:
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).
-
Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.
-
-
Prepare Inhibitor Solutions:
-
Reconstitute the Oligomycin, FCCP, and Rotenone/Antimycin A from the Seahorse XF Cell Mito Stress Test Kit in the Seahorse XF assay medium to the desired stock concentrations. The final concentrations in the wells will be 10X lower than the stock concentrations.
-
-
Load the Sensor Cartridge:
-
Remove the hydrated sensor cartridge and utility plate from the incubator.
-
Load the prepared inhibitor solutions into the appropriate injection ports of the sensor cartridge.
-
-
Run the Assay:
-
Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate and start the assay.
-
The instrument will measure the basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.
-
Mandatory Visualizations
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Signaling pathway of this compound in promoting mitophagy.
References
- 1. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Effects of USP30 Inhibitors on the Removal of Damaged Mitochondria in Nerve Cells | Parkinson's Disease [michaeljfox.org]
- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-CMPD-39: A Selective USP30 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CMPD-39 is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to mitochondria and peroxisomes.[1][2][3] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial and peroxisomal proteins, thereby promoting the clearance of damaged organelles through mitophagy and pexophagy, respectively.[1][2][4] These processes are crucial for cellular homeostasis, and their dysregulation is implicated in various pathologies, including neurodegenerative diseases like Parkinson's disease.[4][5][6] While in vivo studies in mouse models using this compound have not been extensively reported, research on USP30 knockout mice and other selective USP30 inhibitors provides a strong rationale for its potential therapeutic applications. This document provides a summary of the known cellular effects of this compound and outlines protocols for its use in cell-based assays, alongside insights from relevant in vivo models.
Mechanism of Action: USP30 Inhibition
This compound selectively inhibits the deubiquitinating activity of USP30 with a reported IC50 of approximately 20 nM in in vitro assays.[1][2][3] USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from damaged mitochondria, a process essential for their recognition and clearance by the cellular autophagy machinery.[7] Specifically, the PINK1/Parkin pathway is a key initiator of mitophagy, where the E3 ligase Parkin ubiquitinates outer mitochondrial membrane proteins.[7] USP30 counteracts this process. Inhibition of USP30 by this compound therefore enhances the ubiquitination of mitochondrial proteins like TOMM20 and SYNJ2BP, leading to increased mitophagy.[1][2][4] A similar mechanism is proposed for pexophagy, the selective autophagy of peroxisomes.[1][3]
Signaling Pathway
In Vitro Applications & Protocols
Cell-Based Mitophagy Assays
Objective: To assess the effect of this compound on mitophagy induction.
Cell Lines:
-
SH-SY5Y neuroblastoma cells stably expressing mito-QC (mCherry-GFP-Fis1) reporter.
-
HeLa cells overexpressing YFP-Parkin.
-
iPSC-derived dopaminergic neurons from Parkinson's disease patients and healthy controls.[2][8]
Protocol:
-
Cell Culture: Culture cells under standard conditions.
-
Compound Treatment: Treat cells with this compound at concentrations ranging from 200 nM to 1 µM for 24 to 96 hours.[1][9] A DMSO control should be included.
-
Mitochondrial Depolarization (Optional): For endpoint assays, induce mitochondrial damage by treating with oligomycin (1 µM) and antimycin A (1 µM) for 1-4 hours.[4][10]
-
Analysis:
-
mito-QC: Image cells using fluorescence microscopy. Mitolysosomes will appear as red-only puncta (GFP is quenched in the acidic lysosome). Quantify the number and area of red-only puncta per cell.[9]
-
TOMM20 Degradation: Lyse cells and perform Western blotting for the mitochondrial protein TOMM20. A decrease in TOMM20 levels indicates mitophagy.[2][4]
-
Ubiquitination of Mitochondrial Proteins: Immunoprecipitate TOMM20 or SYNJ2BP and probe for ubiquitin by Western blot to assess changes in their ubiquitination status.[2][4]
-
Quantitative Data from In Vitro Studies
| Cell Line | Treatment | Duration | Effect | Reference |
| SH-SY5Y-mitoQC | 1 µM this compound | 96 hours | Increased number and area of mitolysosomes | [9] |
| hTERT-RPE1-YFP-PRKN | 200 nM this compound + 1 µM AO | 4 hours | Enhanced TOMM20 degradation | [2][4] |
| hTERT-RPE1-YFP-PRKN | 200 nM this compound + 1 µM AO | 1 hour | Enhanced ubiquitination of TOMM20 and SYNJ2BP | [2][4] |
| PD Patient iNeurons (PRKN mutant) | This compound | 24 hours | Restored mitophagy to near control levels | [2][8] |
In Vivo Considerations and Protocols from Related Models
While direct in vivo protocols for this compound are not yet published, studies on USP30 knockout (KO) mice and the brain-penetrant USP30 inhibitor MTX115325 in a Parkinson's disease mouse model offer valuable insights.
Animal Models
-
USP30 Knockout Mice: These mice can be crossbred with mitophagy reporter mice (mito-QC) to study basal mitophagy levels in different tissues.[5][6]
-
AAV-A53T-SNCA Parkinson's Disease Model: This model involves the unilateral injection of an adeno-associated virus expressing the human A53T mutant α-synuclein into the substantia nigra of mice, which leads to progressive neurodegeneration.[5]
Experimental Workflow for a Putative In Vivo Study with this compound
Insights from USP30 KO and MTX115325 In Vivo Studies
-
USP30 KO mice show increased basal mitophagy in dopaminergic neurons of the substantia nigra pars compacta (SNpc).[5]
-
In the AAV-A53T-SNCA mouse model , USP30 KO protected against motor deficits and dopaminergic neuronal loss.[5][6]
-
The USP30 inhibitor MTX115325 recapitulated the protective effects observed in the KO mice.[6]
Quantitative Data from USP30 KO In Vivo Studies
| Mouse Model | Measurement | Observation | Reference |
| mito-QC/Usp30 KO | mCherry puncta per DA neuron in SNpc | Significant increase compared to WT | [5] |
| AAV-A53T-SNCA in Usp30 KO | Cylinder Test (Forelimb use) | Significant protection against motor deficits | [5] |
| AAV-A53T-SNCA in Usp30 KO | Dopaminergic Neurons (TH staining) | Attenuation of neuronal loss | [6] |
Formulation and Administration
For in vivo use, this compound would need to be formulated for appropriate delivery. A suggested starting point for formulation, based on information for similar compounds, could be a suspension in a vehicle like corn oil.[1] The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing regimen would need to be determined through pharmacokinetic and tolerability studies.
Conclusion
This compound is a valuable research tool for studying the roles of USP30, mitophagy, and pexophagy in cellular health and disease. While in vivo data for this specific compound in mouse models is currently limited, the compelling results from in vitro studies and in vivo experiments with USP30 knockout mice and other inhibitors strongly support its investigation as a potential therapeutic agent, particularly for neurodegenerative disorders like Parkinson's disease. The protocols and data presented here provide a foundation for researchers to design and conduct further studies to explore the in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (R)-CMPD-39 Induced Mitophagy
Welcome to the technical support center for (R)-CMPD-39. This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are using this compound to induce mitophagy and are encountering unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing mitophagy?
A1: this compound is a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane that counteracts the ubiquitination of mitochondrial proteins. By inhibiting USP30, this compound promotes the accumulation of ubiquitin on mitochondrial proteins, such as TOMM20 and SYNJ2BP. This enhanced ubiquitination serves as a signal for the selective engulfment of mitochondria by autophagosomes, a process known as mitophagy. This is particularly effective in the context of mitochondrial depolarization.[1][2][3]
Q2: Is a mitochondrial depolarizing agent required to be used with this compound?
A2: In many experimental systems, the effect of this compound on mitophagy is significantly enhanced in the presence of a mitochondrial stressor that causes depolarization, such as CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or a combination of Antimycin A and Oligomycin.[2][3] While this compound can enhance basal mitophagy in some cell lines, its primary role is to amplify the mitophagy response to mitochondrial damage.[2][3] If you are not observing an effect, co-treatment with a mitochondrial depolarizing agent is recommended.
Q3: What is the recommended concentration and treatment time for this compound?
A3: The optimal concentration and treatment time can vary depending on the cell line and experimental conditions. Published studies have used concentrations ranging from 200 nM to 1 µM.[1][2] Treatment times can range from a few hours (1-4 hours) to observe changes in protein ubiquitination, to longer periods (24-96 hours) to detect changes in mitochondrial mass and mitophagosome formation.[1][3] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: How can I confirm that my cell line is suitable for this compound treatment?
A4: The canonical pathway for depolarization-induced mitophagy that this compound modulates involves the proteins PINK1 and Parkin.[4] It is crucial to verify that your cell line expresses these proteins. You can check protein expression levels via Western blotting. Some cell lines have low endogenous levels of Parkin and may require overexpression to observe a robust mitophagy response.[2][3] Additionally, confirming the expression of USP30 is important, as it is the direct target of this compound.[1][2]
Q5: What are the most common methods to assess mitophagy?
-
Western Blotting: To measure the degradation of mitochondrial proteins such as TOMM20, COX IV, or HSP60. A decrease in the levels of these proteins indicates mitochondrial clearance.[2][8]
-
Fluorescence Microscopy: Using reporters like mt-Keima, a pH-sensitive mitochondrial-targeted fluorescent protein, or by observing the colocalization of mitochondria (e.g., stained with MitoTracker) with autophagosomes (e.g., GFP-LC3) or lysosomes (e.g., LAMP1).[7][8]
-
Flow Cytometry: For quantitative analysis of mitophagy using reporters like mt-Keima.[7]
-
Electron Microscopy: To directly visualize mitochondria within autophagosomes (mitophagosomes).[7]
Troubleshooting Guide
If this compound is not inducing mitophagy in your cell line, consider the following potential issues and solutions.
| Potential Issue | Recommended Action | Rationale |
| Cell Line Specifics | ||
| Low or absent PINK1/Parkin expression | Check for endogenous PINK1 and Parkin expression by Western blot. Consider using a cell line known to have a functional PINK1/Parkin pathway (e.g., SH-SY5Y, HeLa expressing Parkin) or transiently/stably overexpress Parkin. | The PINK1/Parkin pathway is a major route for depolarization-induced mitophagy, which is enhanced by USP30 inhibition.[4][9] |
| Low USP30 expression | Verify USP30 expression in your cell line via Western blot or qPCR. | This compound is a USP30 inhibitor; if the target is not present, the compound will not have an effect.[1][2] |
| Cell line is resistant to mitochondrial depolarization | Treat cells with a known mitophagy inducer like CCCP (e.g., 10 µM for 4-24h) and assess mitochondrial membrane potential (e.g., with TMRE or JC-1 dye) to confirm depolarization. | Some cell lines may have robust mechanisms to counteract mitochondrial stress, preventing the initiation of mitophagy. |
| Experimental Conditions | ||
| Sub-optimal this compound concentration | Perform a dose-response experiment with concentrations ranging from 100 nM to 5 µM. | The optimal concentration can be cell-type dependent. |
| Inappropriate treatment duration | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours). | The kinetics of mitophagy can vary significantly between cell lines. |
| Lack of mitochondrial stress | Co-treat with a mitochondrial depolarizing agent like CCCP (10 µM) or Antimycin A (4 µM) + Oligomycin (10 µM). | This compound's effect is most pronounced when the mitophagy pathway is activated by mitochondrial damage.[2][3] |
| Compound inactivity | Ensure proper storage of this compound (typically at -20°C or -80°C). Purchase fresh compound if degradation is suspected. | Improper storage can lead to loss of activity. |
| Mitophagy Assessment | ||
| Insensitive detection method | Use a combination of methods. For Western blotting, ensure your antibody is specific and the protein transfer is efficient. For microscopy, use a sensitive reporter like mt-Keima or ensure high-quality imaging to resolve colocalization. | Mitophagy is a dynamic process, and relying on a single endpoint or method can be misleading.[5][7] |
| Mitophagic flux is blocked | Co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last few hours of the experiment. | This will cause an accumulation of mitophagosomes, making them easier to detect if the upstream steps of mitophagy are occurring but lysosomal degradation is impaired or very rapid.[8] |
| Incorrect timing of assessment | Assess mitophagy at multiple time points. | The peak of mitophagic activity can be transient. |
Detailed Experimental Protocols
Protocol 1: Induction of Mitophagy with this compound and CCCP
-
Cell Plating: Plate your cells on appropriate cultureware (e.g., 6-well plates for Western blotting, glass-bottom dishes for microscopy) and allow them to adhere and reach 60-70% confluency.
-
Treatment:
-
Prepare fresh stock solutions of this compound in DMSO.
-
Prepare a fresh stock solution of CCCP in DMSO.
-
Dilute the compounds to the final desired concentration in pre-warmed cell culture medium.
-
Control Groups: Include a vehicle control (DMSO only) and a CCCP-only control.
-
Treatment Group: Add the medium containing this compound and CCCP to the cells.
-
Example concentrations: this compound (200 nM - 1 µM), CCCP (10 µM).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 4 to 24 hours).
-
Harvesting and Analysis: Proceed with your chosen method for mitophagy assessment (e.g., cell lysis for Western blotting, fixation and staining for microscopy).
Protocol 2: Western Blotting for Mitochondrial Protein Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., TOMM20, TIM23, COX IV) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the mitochondrial protein levels to the loading control. A decrease in the normalized mitochondrial protein level in the treated samples compared to the control indicates mitophagy.
Protocol 3: Fluorescence Microscopy using mt-Keima
-
Transfection/Transduction: Generate a stable cell line expressing the mt-Keima reporter plasmid. mt-Keima is a pH-sensitive fluorescent protein that emits green fluorescence at neutral pH (in mitochondria) and red fluorescence at acidic pH (in lysosomes).
-
Treatment: Plate the mt-Keima expressing cells on glass-bottom dishes and treat them as described in Protocol 1.
-
Imaging:
-
Image the live cells using a confocal microscope equipped with two laser lines for excitation at ~458 nm (for green fluorescence) and ~561 nm (for red fluorescence).
-
Alternatively, cells can be fixed with 4% paraformaldehyde before imaging.
-
-
Analysis: An increase in the red fluorescent signal (often appearing as puncta) relative to the green signal indicates that mitochondria have been delivered to the acidic environment of the lysosome, signifying successful mitophagy. Quantify the ratio of red to green fluorescence per cell.
Visualizations
Caption: Signaling pathway of this compound-enhanced mitophagy.
Caption: Workflow for troubleshooting failed mitophagy induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Assessing Mitophagy in Neuronal Cell Lines and Primary Neurons | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of (R)-CMPD-39 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-CMPD-39, with a specific focus on addressing potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective, non-covalent inhibitor of ubiquitin-specific protease 30 (USP30).[1] Its primary on-target effect is the inhibition of USP30's deubiquitinating activity, which leads to the accumulation of ubiquitin on mitochondrial proteins like TOMM20 and SYNJ2BP.[1][2] This, in turn, promotes mitochondrial autophagy (mitophagy) and peroxisomal autophagy (pexophagy).[1]
Q2: How selective is this compound?
This compound has demonstrated high selectivity for USP30. In screening panels of over 40 deubiquitinating enzymes (DUBs), it has shown to be highly selective for USP30 at concentrations up to 100 μM.[3][4][5]
Q3: Are there any known off-target effects of this compound, particularly at high concentrations?
Current research indicates a high degree of selectivity for this compound with minimal off-target effects observed within the tested DUB panels.[6] However, it is important to note that all small molecule inhibitors have the potential to exhibit off-target activity at high concentrations. While specific off-target kinases have not been identified for this compound, researchers observing unexpected phenotypes should consider the possibility of off-target interactions. Some studies have noted that related compounds with a similar chemical scaffold may have some off-target activity at higher concentrations.[7]
Q4: What are the typical concentrations for observing on-target effects of this compound in cell-based assays?
Maximal on-target effects, such as the enhancement of TOMM20 ubiquitylation after mitochondrial depolarization, have been observed with this compound concentrations as low as 200 nM in RPE1-YFP-PRKN cells.[4][8] In dopaminergic neurons, concentrations up to 1 µM have been used to restore mitophagy.[2][4]
Troubleshooting Guide: Unexpected Phenotypes at High Concentrations
If you are observing unexpected cellular phenotypes when using this compound at high concentrations, follow these troubleshooting steps to determine if the effects are on-target, off-target, or due to experimental artifacts.
| Problem | Possible Cause | Recommended Action |
| Unexpected cellular phenotype observed at high concentrations of this compound. | 1. Exaggerated On-Target Effects: The high concentration may be causing a more pronounced effect of USP30 inhibition than anticipated. | Action 1.1: Perform a dose-response experiment. Titrate this compound from a low concentration (e.g., 10 nM) to the high concentration being used. Determine if the unexpected phenotype correlates with the known on-target activity of USP30 inhibition (e.g., increased mitophagy markers). |
| Action 1.2: Use a positive control for USP30 inhibition, such as USP30 knockout/knockdown cells, to compare the phenotype.[2][4] If the phenotype in this compound-treated cells mimics the USP30 knockout/knockdown cells, the effect is likely on-target. | ||
| 2. Off-Target Effects: The compound may be interacting with other cellular targets at high concentrations. | Action 2.1: Employ a structurally unrelated USP30 inhibitor. If a different USP30 inhibitor produces the same phenotype at concentrations that yield similar levels of USP30 inhibition, the effect is more likely to be on-target.[9] | |
| Action 2.2: Conduct a rescue experiment. If possible, overexpress a resistant mutant of USP30. If the phenotype is reversed, it confirms the effect is mediated through USP30. | ||
| 3. Compound-Specific Artifacts: High concentrations of any small molecule can lead to non-specific effects such as aggregation or interference with assay detection systems. | Action 3.1: Perform a compound aggregation test. Repeat the experiment in the presence of a non-ionic detergent like 0.01% Triton X-100.[10] If the effect is diminished, aggregation may be the cause. | |
| Action 3.2: Run control experiments to test for assay interference. This includes a "no enzyme" control to see if the compound directly affects the detection reagents.[10][11] | ||
| Inconsistent IC50 values in biochemical or cellular assays. | 1. Assay Conditions: IC50 values can be highly sensitive to assay parameters. | Action 1.1: For biochemical assays, ensure the ATP concentration is consistent, especially if investigating potential off-target kinase activity.[11][12] |
| Action 1.2: Verify the integrity and solubility of the this compound stock solution. Use fresh dilutions for each experiment.[11] | ||
| 2. Cell-Based Assay Variables: Cellular permeability, expression levels of USP30, and the metabolic state of the cells can influence apparent potency. | Action 2.1: Ensure consistent cell density, passage number, and serum conditions across experiments. | |
| Action 2.2: Confirm target engagement in your specific cell line using a downstream biomarker assay, such as measuring the ubiquitination status of TOMM20.[4] |
Experimental Protocols
Protocol 1: Western Blotting for On-Target Engagement (TOMM20 Ubiquitination)
This protocol is to confirm that this compound is engaging its target, USP30, in a cellular context by measuring the ubiquitination of a known downstream substrate, TOMM20.[2][4]
Materials:
-
Cells expressing USP30 (e.g., SH-SY5Y, RPE1-YFP-PRKN)
-
This compound
-
Mitochondrial uncoupler (e.g., Antimycin A/Oligomycin)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-TOMM20, anti-ubiquitin
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500, 1000 nM) for 2-4 hours. c. Induce mitochondrial depolarization by adding a mitochondrial uncoupler (e.g., 1 µM Antimycin A/Oligomycin) for the final 1-4 hours of incubation.
-
Protein Extraction: a. Wash cells with ice-old PBS. b. Lyse cells in lysis buffer. c. Determine protein concentration using a standard assay (e.g., BCA).
-
Western Blotting: a. Separate equal amounts of protein lysate by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Visualize bands using a chemiluminescence detection system.
Data Analysis:
-
Look for an increase in higher molecular weight species of TOMM20, indicating increased ubiquitination, in a dose-dependent manner with this compound treatment.
Protocol 2: Kinase Selectivity Profiling (General)
To investigate potential off-target kinase activity at high concentrations, a broad kinase screen is the most direct method. This is a generalized protocol; specific details will vary based on the platform used (e.g., commercial service or in-house assay).[9][13]
Assay Principle: The ability of this compound to inhibit the activity of a panel of purified kinases is measured. This is often done by quantifying the phosphorylation of a substrate.
Materials:
-
A panel of purified recombinant kinases.
-
Kinase-specific substrates.
-
ATP.
-
This compound at a high concentration (e.g., 10 µM).
-
Kinase assay platform (e.g., ADP-Glo™, radiometric, or fluorescence-based).
Procedure:
-
Compound Preparation: Prepare this compound at the desired high concentration.
-
Reaction Setup: In a multi-well plate, combine each kinase, its specific substrate, and kinase buffer.
-
Inhibitor Addition: Add this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) for 100% activity and a no-kinase control for background.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinases (typically 30°C) for a defined period.
-
Detection: Stop the reaction and measure the output signal according to the assay platform's instructions.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On-target signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: (R)-CMPD-39 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30. This guide focuses on cytotoxicity and cell viability assays in the context of this compound's mechanism of action, which is primarily the enhancement of mitophagy and pexophagy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, non-covalent inhibitor of USP30, a deubiquitinase enzyme localized to the outer mitochondrial and peroxisomal membranes.[1] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from damaged mitochondria and peroxisomes. This enhanced ubiquitination promotes the clearance of these organelles through autophagy, a process known as mitophagy and pexophagy, respectively.[1] This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson's, where impaired mitochondrial quality control is a key factor.
Q2: Is this compound expected to be cytotoxic?
A2: No, this compound is generally not considered to be cytotoxic at concentrations effective for USP30 inhibition. Studies have shown no observable toxic effects on neurons even at concentrations up to 1 µM during incubation periods of up to 96 hours.[2] Instead of inducing cell death, this compound has been shown to restore mitochondrial function in dopaminergic neurons derived from Parkinson's disease patients.[1] However, as with any small molecule, off-target effects or issues with compound purity could potentially lead to unexpected cytotoxicity. Therefore, it is recommended to perform standard cell viability assays as a control experiment.
Q3: What are the expected functional effects of this compound treatment on cells?
A3: Treatment with this compound is expected to result in the following cellular effects:
-
Increased ubiquitination of mitochondrial proteins: Key substrates of USP30, such as TOMM20 and SYNJ2BP, will show enhanced ubiquitination.[1]
-
Increased levels of phospho-Ser65-ubiquitin (p-Ser65-Ub): Inhibition of USP30 leads to the accumulation of ubiquitin chains on mitochondria, which are subsequently phosphorylated by the kinase PINK1.
-
Enhanced mitophagy and pexophagy: The increased ubiquitination of damaged organelles will lead to their enhanced clearance by autophagy.[1][2]
-
Modulation of mitochondrial function: In disease models with impaired mitochondrial function, this compound may restore mitochondrial membrane potential.[2]
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: Several cell lines have been successfully used to study this compound, including:
-
SH-SY5Y neuroblastoma cells: A commonly used model for neuronal studies.[2]
-
hTERT-RPE1-YFP-PRKN cells: Retinal pigment epithelial cells engineered to express YFP-Parkin, useful for studying Parkin-mediated mitophagy.[2]
-
U2OS-Keima-SKL cells: Osteosarcoma cells expressing a reporter for pexophagy.[1]
-
Dopaminergic neurons derived from induced pluripotent stem cells (iPSCs): Particularly relevant for studying Parkinson's disease.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for USP30 Inhibition | ~20 nM | In vitro enzymatic assay | [1][2] |
| Optimal Concentration for Mitophagy Enhancement | 200 nM - 1 µM | SH-SY5Y, hTERT-RPE1-YFP-PRKN | [1][2] |
| Concentration for Maximal TOMM20 Ubiquitination | 200 nM | hTERT-RPE1-YFP-PRKN | [2] |
| Reported Non-Toxic Concentration | Up to 1 µM for 96 hours | Dopaminergic neurons | [2] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol serves as a general control to confirm that this compound is not causing unexpected cytotoxicity in your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessment of Mitophagy via Western Blot for TOMM20 Degradation
This protocol allows for the assessment of this compound's effect on mitophagy by measuring the degradation of the outer mitochondrial membrane protein TOMM20.
Materials:
-
6-well cell culture plates
-
Your cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
Mitochondrial uncoupler (e.g., Oligomycin/Antimycin A or CCCP) as a positive control for mitophagy induction
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-TOMM20, anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 200 nM - 1 µM) for the desired time (e.g., 4-24 hours). Include a vehicle control and a positive control (mitochondrial uncoupler).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TOMM20 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the TOMM20 signal to the loading control. A decrease in the TOMM20 signal indicates mitophagy.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Compound Purity: The this compound compound may contain impurities that are toxic to the cells. | Verify the purity of your this compound stock using analytical methods such as HPLC-MS.Source the compound from a reputable supplier. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5% for DMSO).Run a vehicle-only control to assess the toxicity of the solvent alone. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. | Perform a dose-response experiment to determine if the cytotoxicity is concentration-dependent.Use the lowest effective concentration for your functional assays. |
| Cell Line Sensitivity: Your specific cell line may be particularly sensitive to perturbations in the ubiquitin-proteasome system. | Test a different cell line to see if the effect is cell-type specific.Consult the literature for information on the sensitivity of your cell line to similar compounds. |
Issue 2: No Effect of this compound on Mitophagy Markers (e.g., TOMM20 levels remain unchanged)
| Possible Cause | Troubleshooting Steps |
| Inactive Compound: The this compound may be inactive due to improper storage or degradation. | Store the compound as recommended by the supplier (typically at -20°C or -80°C).Prepare fresh dilutions from a new stock. |
| Suboptimal Concentration or Treatment Time: The concentration or duration of treatment may not be sufficient to induce a measurable effect. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.Refer to the quantitative data table for recommended concentration ranges. |
| Low Basal Mitophagy Rate: The basal rate of mitophagy in your cell line may be too low to detect a further enhancement by this compound. | Co-treat with a mitochondrial uncoupler (e.g., Oligomycin/Antimycin A or CCCP) to induce mitophagy. This compound should enhance this induced mitophagy. |
| Inefficient Parkin-Mediated Mitophagy: Some cell lines have low endogenous Parkin expression, which is often required for robust mitophagy. | Use a cell line that expresses sufficient levels of Parkin or overexpress Parkin exogenously. |
| Western Blot Issues: Technical problems with the Western blot may be preventing the detection of changes in protein levels. | Ensure your TOMM20 antibody is specific and working correctly.Optimize your protein extraction and Western blot protocol.Include a positive control for mitophagy where you expect to see TOMM20 degradation. |
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: this compound mechanism of action.
References
Technical Support Center: Optimizing (R)-CMPD-39 Concentration for Specific Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30. Proper concentration optimization is critical for achieving desired biological outcomes while minimizing off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1] USP30 is a deubiquitinase located on the outer mitochondrial and peroxisomal membranes that removes ubiquitin chains from substrate proteins.[1][2] By inhibiting USP30, this compound prevents the deubiquitination of mitochondrial and peroxisomal proteins, such as TOMM20 and SYNJ2BP, leading to an accumulation of phosphorylated ubiquitin.[1] This accumulation serves as a signal for the selective autophagy of damaged mitochondria (mitophagy) and peroxisomes (pexophagy).[1]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a novel cell line, it is advisable to perform a dose-response experiment over a broad range of concentrations. A logarithmic dilution series, for instance from 10 nM to 10 µM, is a common starting point.[3] Published studies have shown effective concentrations for inducing mitophagy and enhancing substrate ubiquitination in the range of 200 nM to 1 µM in cell lines such as SHSY5Y, RPE1-YFP-PRKN, and U2OS.[1][4]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the specific biological question and the cell type. For observing changes in protein ubiquitination, shorter incubation times of 1 to 4 hours have been shown to be effective.[1][4] For functional outcomes like mitophagy or pexophagy, longer incubation periods of 24 to 96 hours may be necessary.[1][4] A time-course experiment is recommended to determine the ideal duration for your specific assay.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[3] It is best practice to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[5]
Q5: Does serum in the culture medium affect the activity of this compound?
A5: Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[3] This should be considered when interpreting results. If you suspect significant interference, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations | 1. Concentration is too low: The cell type may be less sensitive. 2. Compound instability: The compound may have degraded. 3. Insensitive cell line or assay: The cell line may not express sufficient levels of USP30, or the assay is not sensitive enough. | 1. Test a higher concentration range (e.g., up to 10 µM).[3] 2. Use a fresh aliquot of this compound and prepare fresh dilutions for each experiment.[3] 3. Confirm USP30 expression in your cell line via Western blot or qPCR. Use a positive control to validate your assay.[3] |
| High levels of cell death or cytotoxicity | 1. Concentration is too high: The concentration used may be toxic to the specific cell type. 2. Solvent toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high. 3. Prolonged incubation: The duration of exposure may be too long for the cells to tolerate. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration using a cell viability assay (e.g., MTT).[6] 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[6] 3. Conduct a time-course experiment to find the shortest incubation time that yields the desired effect. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition. 2. Pipetting errors: Inaccurate preparation of serial dilutions. 3. Compound precipitation: The inhibitor may be precipitating in the culture medium. | 1. Standardize cell culture parameters. Use cells within a consistent passage number range and seed at a consistent density.[3] 2. Ensure accurate and consistent pipetting techniques and calibrate pipettes regularly.[3] 3. Visually inspect the media for any precipitate after adding the compound. Prepare intermediate dilutions in a suitable buffer before adding to the final media if necessary.[5] |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (in vitro) | ~20 nM | Recombinant USP30 enzyme assay | [1][4] |
| Cellular Target Engagement | 10 - 50 nM | Activity-based ubiquitin probe assay in SHSY5Y cells | [7] |
Table 2: Recommended Concentration Ranges for Functional Assays
| Cell Line | Assay | Effective Concentration Range | Incubation Time | Reference |
| SHSY5Y | Enhancement of TOMM20 ubiquitination | 200 nM | 1 - 4 hours | [1] |
| RPE1-YFP-PRKN | Enhancement of TOMM20 ubiquitination | 200 nM | 1 - 4 hours | [1][4] |
| SHSY5Y-mitoQC | Enhancement of basal mitophagy | 1 µM | 96 hours | [1] |
| U2OS-Keima-SKL | Enhancement of peroxisomal autophagy | 200 nM - 1 µM | 96 hours | [1] |
| Dopaminergic neurons | Restoration of mitochondrial function | Up to 1 µM | 24 - 96 hours | [4] |
Note: No significant toxic effects were observed in dopaminergic neurons at concentrations up to 1 µM for 96 hours.[4]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effect of this compound on a specific cell line and to establish a non-toxic working concentration range.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A common starting range is from 20 nM to 20 µM (for a final concentration of 10 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "medium only" blank.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 2X compound dilution or vehicle control to each well.
-
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Normalize the data by setting the average absorbance of the vehicle-treated cells to 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Protocol 2: Western Blot Analysis of TOMM20 Ubiquitination
This protocol is to assess the on-target effect of this compound by measuring the ubiquitination of the mitochondrial protein TOMM20.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TOMM20, anti-ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the determined time (e.g., 1-4 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and deubiquitinase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TOMM20 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Analyze the band intensities. An increase in higher molecular weight bands or a smear above the main TOMM20 band in the this compound-treated samples indicates increased ubiquitination.
Visualizations
Caption: this compound inhibits USP30, promoting mitophagy.
Caption: Experimental workflow for optimizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
(R)-CMPD-39 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using the selective USP30 inhibitor, (R)-CMPD-39, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to the cell culture media?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. This is often due to the hydrophobic nature of the compound.[1] Key reasons for precipitation include:
-
Low Aqueous Solubility: Many inhibitors are designed to be lipid-soluble to effectively cross cell membranes, which inherently limits their solubility in water-based media.[1][2]
-
"Salting Out" Effect: When a concentrated stock solution, typically in Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous culture media, the abrupt change in solvent environment can cause the compound to "crash out" of the solution.[1]
-
High Final Concentration: The desired final concentration of the inhibitor in your experiment may exceed its solubility limit in the complex environment of the culture media.[1]
-
Media Composition: Components within the culture media, such as salts and proteins, can sometimes interact with the inhibitor and reduce its solubility.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving a wide range of small molecule inhibitors, including this compound, for in vitro studies.[1] Several suppliers offer this compound pre-dissolved in DMSO, typically at a concentration of 10 mM.[3] If you purchase the compound as a solid, it is best to dissolve it in high-purity, anhydrous DMSO.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, this can be cell-line dependent. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group, to account for any solvent effects.
Q4: The product datasheet indicates a certain solubility, but I'm still seeing solid material. What should I do?
A4: Gentle warming and sonication can be effective methods to aid dissolution.[4] Try warming the solution in a 37°C water bath and vortexing or sonicating for several minutes.[5] If the compound still does not dissolve, it may be necessary to prepare a more dilute stock solution.
Troubleshooting Guide for this compound Precipitation
If you are experiencing issues with this compound precipitating in your cell culture media, follow this troubleshooting guide.
| Problem / Observation | Potential Cause | Recommended Action |
| Precipitation upon dilution | The compound is "salting out" due to rapid dilution from a concentrated DMSO stock into the aqueous media.[1][6] | Perform a serial dilution. Instead of adding the concentrated DMSO stock directly to the media, first create an intermediate dilution in pure DMSO. Then, add this intermediate stock to your pre-warmed (37°C) culture media while vortexing or mixing gently to ensure rapid and even dispersion. |
| Cloudy or hazy media | Micro-precipitation is occurring, indicating the compound's solubility limit in the media is being exceeded.[2] | Lower the final concentration. The effective concentrations for this compound in cell-based assays are in the nanomolar to low micromolar range (e.g., 200 nM to 1 µM).[7][8] Try using a lower concentration. Increase the final DMSO concentration (if tolerated by your cells, up to 0.5%) to help keep the compound in solution.[6] Always run a parallel vehicle control. |
| Visible crystals in the well | The inhibitor has precipitated out of solution over time, possibly due to temperature fluctuations or insufficient mixing.[1] | Ensure thorough mixing. After adding the inhibitor to the media, mix thoroughly by gentle inversion or pipetting before adding it to the cells.[1] Maintain a constant temperature (37°C) for your media and plates. |
| Inconsistent experimental results | Inconsistent dosing due to partial precipitation of the compound. | Visually inspect your media. Before adding the inhibitor-containing media to your cells, hold it up to a light source to check for any signs of precipitation. If observed, do not use it. Prepare a fresh solution following the serial dilution protocol. Consider sterile filtering the final inhibitor-containing media with a 0.22 µm filter, although this risks removing the precipitated (and thus active) compound.[6] |
Data Presentation
Table 1: Properties and Recommended Concentrations of this compound
| Property | Value / Recommendation | Reference |
| Target | Ubiquitin Specific Peptidase 30 (USP30) | [3] |
| IC₅₀ | ~20 nM (in vitro enzymatic assay) | [7] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][3] |
| Stock Solution Conc. | 10 mM (typical) | [3] |
| Effective Conc. (Cell Culture) | 200 nM - 1 µM | [7][8][9] |
| Final DMSO Conc. (Cell Culture) | ≤ 0.1% (recommended), up to 0.5% (test for toxicity) | [6] |
Table 2: Common Solvents for Small Molecule Inhibitors
| Solvent | Polarity | Primary Use | Notes |
| Water | Polar Protic | Aqueous buffers, cell culture media | Most hydrophobic inhibitors have very low solubility in water.[2] |
| DMSO | Polar Aprotic | The most common solvent for preparing concentrated stock solutions of inhibitors.[1] | Miscible with water and cell culture media.[1] |
| Ethanol | Polar Protic | Can be used as a co-solvent for some compounds. | May be more volatile and potentially more toxic to cells than DMSO at similar concentrations.[2] |
| DMF | Polar Aprotic | An alternative to DMSO for some compounds. | Check for cell line compatibility and toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Calculate Required Mass: Determine the mass of solid this compound needed to achieve a 10 mM concentration in your desired volume of DMSO.
-
Dispense Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the solid compound.
-
Promote Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath or sonicate briefly until all solid material is dissolved.[4][5]
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the manufacturer.[1]
Protocol 2: Recommended Dilution Method for Cell Treatment
-
Thaw and Pre-warm: Thaw an aliquot of the 10 mM this compound stock solution and your cell culture media. Pre-warm the media to 37°C.[1]
-
Prepare Intermediate Dilution (in DMSO): Perform an initial dilution of your 10 mM stock in pure DMSO. For example, to achieve a final concentration of 1 µM with 0.1% DMSO, you would need a 1:10,000 dilution. A serial dilution is more accurate. A recommended step is to dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.[1]
-
Prepare Final Working Solution (in Media): Add the appropriate volume of the 1 mM intermediate DMSO stock to your pre-warmed cell culture media. For a 1 µM final concentration, you would add 1 µL of the 1 mM stock to every 1 mL of media. It is critical to add the small volume of DMSO stock to the large volume of media while gently vortexing or swirling to ensure rapid dispersion and prevent precipitation.[1]
-
Add to Cells: Immediately replace the existing media on your cells with the freshly prepared inhibitor-containing media.
-
Prepare Vehicle Control: Prepare a control solution by adding the same volume of pure DMSO (used in step 3) to an equal volume of media and add this to your control cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Stability of (R)-CMPD-39 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-CMPD-39 in solution over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C. When stored at this temperature, the solution should ideally be used within one month.[1] For longer-term storage, aliquoting the stock solution into smaller, single-use volumes is advised to minimize freeze-thaw cycles.
Q3: How do temperature and storage duration affect the stability of this compound in DMSO?
A3: Temperature and storage duration are critical factors influencing the stability of this compound in DMSO. Studies on small molecules in DMSO have shown that storage at room temperature can lead to significant degradation over several months. In contrast, storage at 4°C or -20°C significantly improves stability. One study demonstrated that 85% of compounds in a library remained stable in a DMSO/water mixture for up to two years when stored at 4°C.[2]
Q4: Can freeze-thaw cycles impact the stability of this compound solutions?
A4: While some compounds are sensitive to freeze-thaw cycles, many small molecules in DMSO show good stability over multiple cycles. However, to minimize any potential degradation, it is best practice to aliquot stock solutions into single-use volumes.
Q5: What are common signs of this compound degradation in solution?
A5: Visual signs of degradation can include color changes or the formation of precipitates in the solution. However, chemical degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to accurately assess the purity and concentration of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the this compound solution upon thawing. | The solubility limit of the compound may have been exceeded, or the compound may have degraded. | Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If the precipitate remains, it may indicate degradation or low solubility. Consider preparing a fresh stock solution at a lower concentration. |
| Inconsistent or unexpected results in biological assays. | The compound may have degraded, leading to a lower effective concentration. | Verify the purity of your this compound stock solution using an analytical method like HPLC or LC-MS. Prepare a fresh stock solution from solid compound if degradation is confirmed. |
| Gradual loss of compound activity over time in stored solutions. | This is a strong indicator of compound instability under the current storage conditions. | Review your storage procedures. Ensure the solution is stored at -20°C and protected from light. Minimize freeze-thaw cycles by using aliquots. For critical experiments, always use a freshly prepared or recently validated stock solution. |
Stability Data
The following tables provide representative stability data for this compound in DMSO under different storage conditions. This data is illustrative and based on general trends observed for small molecules. Actual stability may vary based on specific experimental conditions.
Table 1: Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Time | % Purity at Room Temperature (~25°C) | % Purity at 4°C | % Purity at -20°C |
| Initial | 99.8% | 99.8% | 99.8% |
| 1 Month | 91.2% | 98.5% | 99.6% |
| 3 Months | 75.6% | 96.1% | 99.2% |
| 6 Months | 58.3% | 92.8% | 98.7% |
| 12 Months | 35.1% | 87.4% | 97.5% |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability (10 mM in DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | % Purity |
| 0 (Initial) | 99.8% |
| 1 | 99.7% |
| 3 | 99.5% |
| 5 | 99.1% |
| 10 | 98.4% |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to determine the purity of this compound in a DMSO solution over time.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- HPLC-grade DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
- Prepare a stock solution of this compound in DMSO at the desired concentration (e.g., 10 mM).
- Aliquot the stock solution into multiple vials for storage under different conditions (e.g., room temperature, 4°C, -20°C).
- At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
- Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) in the mobile phase.
3. HPLC Conditions:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-18.1 min: 95% to 5% B
- 18.1-25 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection Wavelength: 280 nm
4. Data Analysis:
- Integrate the peak area of this compound and any degradation products.
- Calculate the percent purity at each time point by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
Visualizations
This compound Mechanism of Action in Mitophagy
This compound is a selective inhibitor of the deubiquitinase USP30.[1] USP30 is localized to the outer mitochondrial membrane and counteracts the ubiquitination of mitochondrial proteins, a key step in the clearance of damaged mitochondria (mitophagy).[3][4][5] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins like TOMM20, promoting the recruitment of autophagy machinery and subsequent degradation of damaged mitochondria.[1][6][7]
Caption: Mechanism of this compound in promoting mitophagy.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound in solution.
Caption: Workflow for this compound solution stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual role of USP30 in controlling basal pexophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (R)-CMPD-39 Mitophagy Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-CMPD-39 to induce mitophagy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced mitophagy?
A1: this compound is a selective, non-covalent inhibitor of the deubiquitinase USP30.[1] USP30 is localized to the outer mitochondrial membrane and acts to remove ubiquitin chains from mitochondrial proteins, thereby counteracting mitophagy.[2] By inhibiting USP30, this compound promotes the accumulation of ubiquitin on mitochondrial proteins, such as TOMM20 and SYNJ2BP.[1] This increased ubiquitination serves as a signal for the recruitment of the autophagy machinery, leading to the engulfment of damaged or superfluous mitochondria by autophagosomes and their subsequent degradation in lysosomes, a process known as mitophagy.[1][2][3]
Q2: What is the recommended concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific experimental endpoint. However, published studies provide a general range. For enhancing the ubiquitination of mitochondrial proteins, concentrations as low as 200 nM for 1-4 hours have been shown to be effective.[1][4] To observe an increase in basal mitophagy, a concentration of 1 µM for up to 96 hours has been used.[1][5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q3: Is this compound toxic to cells?
A3: this compound has been shown to have no observable toxic effects on neurons at concentrations up to 1 µM for incubation periods as long as 96 hours.[5][6] However, it is important to note that a related, structurally distinct USP30 inhibitor showed mitochondrial toxicity at a concentration of 10 µM.[7] Therefore, it is crucial to use the compound within the recommended concentration range and to assess cell viability, for instance, by monitoring mitochondrial membrane potential, especially when using higher concentrations or longer incubation times.[6]
Q4: How should I store this compound?
A4: For long-term storage, solid this compound should be stored at -20°C.[8] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C and are generally stable for up to one month.[1][8] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure compound integrity.[1]
Troubleshooting Guide: Inconsistent Mitophagy Induction
Users may encounter variability in the extent of mitophagy induction with this compound. This guide addresses common issues and provides actionable troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak mitophagy induction | Suboptimal concentration or incubation time: The concentration of this compound may be too low, or the incubation time too short to elicit a measurable response in your cell line. | Perform a dose-response experiment with concentrations ranging from 200 nM to 1 µM and a time-course experiment from 4 to 96 hours.[1][5][6] |
| Low basal mitophagy rate: Some cell lines have a very low basal rate of mitophagy, making it difficult to detect enhancement by this compound alone. | Consider co-treatment with a mitochondrial stressor like Antimycin A/Oligomycin (A/O) or CCCP to induce mitochondrial depolarization and potentiate the effect of this compound.[4][6] | |
| Cell type variability: The expression level of USP30 and the robustness of the mitophagy machinery can vary significantly between different cell types. | Verify USP30 expression in your cell line. Consider using a positive control cell line known to respond to this compound, such as SHSY5Y or RPE1-YFP-PRKN cells.[1][6] | |
| Compound degradation: Improper storage or handling of this compound can lead to its degradation and loss of activity. | Ensure the compound is stored correctly at -20°C and that fresh working solutions are prepared for each experiment.[1][8] | |
| High background or off-target effects | High concentration of this compound: Using concentrations above the optimal range may lead to off-target effects or cellular stress, confounding the interpretation of results.[9][10] | Lower the concentration of this compound to the recommended range (200 nM - 1 µM).[1][6] |
| Mitochondrial toxicity: Although this compound is reported to be non-toxic at effective concentrations, high doses or prolonged exposure could potentially impact mitochondrial health.[6][7] | Assess mitochondrial membrane potential using a fluorescent probe like TMRM to ensure the observed effects are not due to general mitochondrial dysfunction.[6] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Factors such as cell passage number, confluency, and media composition can influence cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
| Inconsistent experimental procedures: Minor variations in reagent preparation, incubation times, or measurement techniques can lead to significant differences in results. | Follow a standardized and detailed experimental protocol for all replicates. |
Experimental Protocols
Western Blotting for Mitophagy Markers
This protocol describes the detection of changes in mitochondrial protein levels as an indicator of mitophagy.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration. For depolarization-induced mitophagy, co-treat with a mitochondrial uncoupler like Antimycin A (1 µM) and Oligomycin A (1 µM) for 1-4 hours.[4][6]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitophagy markers (e.g., TOMM20, COX-IV) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection system.
-
Fluorescence Microscopy for Mitophagy Assessment (using mito-QC)
This protocol utilizes the mito-QC reporter to visualize the delivery of mitochondria to lysosomes.
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom dishes or coverslips.
-
Transfect cells with the mito-QC plasmid using a suitable transfection reagent. Allow 24-48 hours for expression.
-
-
Cell Treatment:
-
Treat cells with this compound or vehicle control for the desired time. For example, 1 µM for 96 hours has been shown to increase basal mitophagy in SHSY5Y-mitoQC cells.[5]
-
-
Live-Cell Imaging:
-
Replace the culture medium with a live-cell imaging solution.
-
Acquire images using a confocal microscope equipped with 488 nm and 561 nm lasers.
-
In healthy mitochondria, both mCherry and GFP will fluoresce, resulting in a yellow appearance.
-
When mitochondria are delivered to the acidic environment of the lysosome, the GFP signal is quenched, and only the mCherry signal remains, appearing as red puncta (mitolysosomes).[11]
-
-
Image Analysis:
-
Quantify the number and area of red-only puncta per cell to determine the level of mitophagy.
-
Visualizations
Caption: this compound inhibits USP30, promoting mitophagy.
Caption: Workflow for mitophagy assessment.
Caption: Decision tree for troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot for p-S65-Ub after (R)-CMPD-39 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of Serine 65-phosphorylated Ubiquitin (p-S65-Ub) following treatment with (R)-CMPD-39.
Frequently Asked Questions (FAQs)
Q1: I am not seeing an increase in my p-S65-Ub signal after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of a detectable increase in p-S65-Ub signal. Consider the following possibilities:
-
Suboptimal this compound Treatment:
-
Concentration: Ensure you are using an effective concentration of this compound. The reported IC50 for this inhibitor is approximately 20 nM, with effective concentrations in cell-based assays typically ranging from 200 nM to 1 µM.[1][2]
-
Treatment Duration: The kinetics of p-S65-Ub accumulation can vary depending on the cell type and experimental conditions. A time-course experiment (e.g., 1, 4, 8, and 24 hours) is recommended to determine the optimal treatment duration.[3][4]
-
-
Cellular Context:
-
PINK1/Parkin Expression: The accumulation of p-S65-Ub is dependent on the activity of the PINK1 kinase and Parkin E3 ligase.[3][5][6] Confirm that your cell line expresses sufficient levels of both proteins. In some cell lines, endogenous Parkin expression is low, and overexpression may be necessary to observe a robust signal.[7]
-
Mitochondrial Depolarization: this compound inhibits the deubiquitinase USP30, which enhances the ubiquitination of mitochondrial proteins upon mitochondrial damage.[1][2] Co-treatment with a mitochondrial depolarizing agent like CCCP or a combination of Oligomycin and Antimycin A is often necessary to induce a strong p-S65-Ub signal.[3][4][8]
-
-
Sample Preparation and Handling:
-
Lysis Buffer Composition: It is crucial to use a lysis buffer supplemented with freshly added protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[9][10] For ubiquitinated proteins, the addition of a deubiquitinase (DUB) inhibitor like N-ethylmaleimide (NEM) is also recommended to preserve the ubiquitination status.[11]
-
Sample Processing: Keep samples on ice at all times and use pre-chilled buffers to minimize enzymatic activity.[10]
-
-
Western Blot Technique:
-
Antibody Selection: The quality and specificity of the primary antibody against p-S65-Ub are critical. Use an antibody that has been validated for Western blotting.[3][5]
-
Insufficient Protein Load: Detection of phosphorylated proteins, which are often low in abundance, may require loading a higher amount of total protein (e.g., up to 100 µg) per lane.[9]
-
Q2: My Western blot for p-S65-Ub shows a smear instead of a distinct band. What does this indicate?
A2: A smear is a common observation when probing for ubiquitinated proteins. This is because the target protein is modified with one or more ubiquitin molecules, leading to a population of proteins with varying molecular weights. The smear represents the different ubiquitination states of multiple mitochondrial outer membrane proteins. The intensity of this smear is expected to increase following effective treatment with this compound and a mitochondrial depolarizing agent.
Q3: I am observing high background on my p-S65-Ub Western blot. How can I reduce it?
A3: High background can obscure your signal and make data interpretation difficult. Here are some common causes and solutions:
-
Blocking:
-
Blocking Agent: When detecting phosphorylated proteins, it is often recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk for blocking. Milk contains phosphoproteins like casein, which can be recognized by the anti-phospho antibody, leading to high background.[10]
-
Blocking Time: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.
-
-
Antibody Concentration:
-
Primary and Secondary Antibodies: Using too high a concentration of either the primary or secondary antibody can result in non-specific binding. Titrate your antibodies to determine the optimal dilution.
-
-
Washing Steps:
-
Duration and Number: Increase the duration and number of washing steps after antibody incubations to remove unbound antibodies. Using a buffer containing a detergent like Tween-20 (e.g., TBST) is recommended.[10]
-
Q4: Should I probe for total ubiquitin or a specific mitochondrial protein as a control?
A4: It is highly recommended to include several controls in your experiment:
-
Total Ubiquitin: Probing for total ubiquitin can help confirm that the overall ubiquitin levels are not globally affected by the treatment in an unexpected way.
-
Mitochondrial Protein (e.g., TOM20, VDAC): Probing for a mitochondrial outer membrane protein like TOM20 can serve as a loading control and demonstrate that the observed increase in p-S65-Ub is not due to an increase in the total amount of mitochondria.[2][7]
-
Housekeeping Protein (e.g., GAPDH, β-actin): A traditional housekeeping protein should be used to confirm equal loading of total cell lysate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Ineffective this compound treatment | Optimize concentration (200 nM - 1 µM) and perform a time-course experiment.[1][2] |
| Low PINK1/Parkin expression | Use a cell line with known expression or consider overexpression.[7] | |
| Insufficient mitochondrial depolarization | Co-treat with CCCP (10-20 µM) or Oligomycin/Antimycin A (10 µM/4 µM).[4] | |
| Protein degradation/dephosphorylation | Use fresh lysis buffer with protease, phosphatase, and DUB inhibitors.[9][10][11] | |
| Low protein load | Increase total protein loaded per lane (up to 100 µg).[9] | |
| Inefficient antibody | Use a fresh, validated p-S65-Ub antibody at the recommended dilution.[3][5] | |
| High Background | Inappropriate blocking agent | Use 5% BSA in TBST instead of non-fat dry milk.[10] |
| Insufficient blocking | Increase blocking time to 1-2 hours at room temperature. | |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Inadequate washing | Increase the number and duration of washes with TBST.[10] | |
| Non-specific Bands | Antibody cross-reactivity | Use a highly specific monoclonal antibody. Perform a secondary antibody-only control. |
| Protein degradation | Ensure fresh protease inhibitors are used in the lysis buffer.[9] | |
| Smeared Bands | Expected for ubiquitinated proteins | This is the expected result. The smear represents poly-ubiquitinated proteins. |
| Protein overload | Reduce the amount of protein loaded per lane. |
Data Presentation
Table 1: Expected Changes in p-S65-Ub Levels After Treatment
| Cell Line | Treatment | Expected Fold Increase in p-S65-Ub Signal (vs. Untreated Control) | Reference |
| SH-SY5Y | Antimycin A/Oligomycin A (1 µM each, 4h) + USP30 inhibitor (200 nM) | Significant increase over AO alone | [8] |
| HEK293 (WT) | CCCP (20 µM, 24h) | Robust increase | [4] |
| HeLa-Parkin | Antimycin A/Oligomycin A (18h) + USP30 inhibitor (ST-539) | Enhanced TOM20 ubiquitination | [7] |
| PARK2 KO neurons | CCCP (10 µM, 48h) | Detectable pS65-Ub signal | [12] |
Note: The exact fold increase can vary significantly between experiments and cell lines. The table provides a qualitative expectation based on published data.
Experimental Protocols
Detailed Methodology for Western Blot of p-S65-Ub
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 200 nM) and/or a mitochondrial depolarizing agent (e.g., 10 µM CCCP) for the optimized duration. Include vehicle-treated controls.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a deubiquitinase (DUB) inhibitor (e.g., 10 mM N-ethylmaleimide - NEM).[11][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix the desired amount of protein (e.g., 30-100 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is often recommended for better efficiency.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature.
-
Incubate the membrane with the primary antibody against p-S65-Ub (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (Patho-)physiological relevance of PINK1-dependent ubiquitin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and characterization of phospho-ubiquitin antibodies to monitor PINK1-PRKN signaling in cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pS65-Ub as a Biomarker for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 7. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. benchchem.com [benchchem.com]
- 12. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive ELISA-based detection method for the mitophagy marker p-S65-Ub in human cells, autopsy brain, and blood samples - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CMPD-39 Technical Support Center: Mitochondrial Membrane Potential Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effect of (R)-CMPD-39 on mitochondrial membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-covalent inhibitor of the deubiquitinase USP30.[1] Its primary role is to block the removal of ubiquitin from mitochondrial and peroxisomal proteins, thereby promoting processes like mitophagy (the selective degradation of mitochondria) and pexophagy.[1][2] It has an IC50 of approximately 20 nM for USP30 in vitro.[1][2]
Q2: Does this compound decrease or disrupt the mitochondrial membrane potential (ΔΨm)?
No, studies have shown that this compound does not disrupt the mitochondrial membrane potential.[2] In fact, in cellular models with baseline mitochondrial deficits, such as those from Parkinson's disease patients with PRKN mutations, this compound has been observed to correct these deficits.[2][3]
Q3: How does this compound enhance mitophagy without dissipating the mitochondrial membrane potential?
This compound enhances mitophagy by inhibiting USP30, which leads to increased ubiquitination of mitochondrial outer membrane proteins like TOMM20 and SYNJ2BP.[1][2][4] This increased ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the mitochondria. This process is part of the cell's quality control system to remove damaged or superfluous mitochondria and does not rely on the dissipation of the mitochondrial membrane potential.
Q4: What are the expected effects of this compound in a typical cell-based assay?
Treatment with this compound is expected to:
-
Increase the ubiquitination of mitochondrial proteins.[1][2]
-
Show no significant change or even a slight increase in mitochondrial membrane potential in healthy cells.[2]
Troubleshooting Guide: Mitochondrial Membrane Potential Assays with this compound
This guide addresses common issues encountered when measuring mitochondrial membrane potential (ΔΨm) in the context of this compound treatment.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected decrease in ΔΨm after this compound treatment. | Off-target effects of the compound at high concentrations, or issues with compound purity. | Verify the concentration and purity of your this compound stock. Perform a dose-response experiment to ensure you are using a concentration within the selective range (e.g., 200 nM - 1 µM).[2] |
| Cell health issues unrelated to the compound. | Ensure cells are healthy and not overgrown before starting the experiment. Include a vehicle-only control to assess baseline cell health. | |
| Artifacts from the ΔΨm assay itself. | See troubleshooting points below for specific assay-related issues. | |
| High background fluorescence in my ΔΨm assay. | Sub-optimal dye concentration (too high). | Titrate the concentration of your fluorescent dye (e.g., TMRM, TMRE) to find the optimal signal-to-noise ratio. High concentrations can lead to quenching artifacts.[5] |
| Incomplete removal of excess dye. | Ensure thorough washing steps after dye incubation to remove unbound dye.[6][7] | |
| Use of phenol red-containing media. | Switch to a phenol red-free medium for imaging, as phenol red can contribute to background fluorescence.[6] | |
| Positive control (e.g., FCCP, CCCP) is not showing a decrease in ΔΨm. | Insufficient concentration or incubation time of the depolarizing agent. | Verify the concentration and incubation time of your positive control. A typical concentration for FCCP is 20 µM for 10-30 minutes.[5][7] For CCCP, a final concentration of 50 µM for 15 minutes can be used.[8] |
| Dye concentration is too high, leading to quenching. | If the signal in the positive control is higher than the untreated cells, it is likely due to dye quenching. Reduce the dye concentration.[5] | |
| High variability between replicate wells. | Uneven cell seeding or cell health. | Ensure a single-cell suspension and even distribution when seeding plates. Check for confluency and cell morphology before the experiment. |
| Temperature fluctuations during the assay. | Maintain a constant temperature (e.g., 37°C) throughout the experiment, as mitochondrial membrane potential is sensitive to temperature changes.[6][7] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRM/TMRE
This protocol is adapted for fluorescence microscopy or a microplate reader.
Materials:
-
Cells of interest
-
This compound
-
TMRM (Tetramethylrhodamine, Methyl Ester) or TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (e.g., in DMSO)
-
Positive control: FCCP or CCCP
-
Culture medium (phenol red-free recommended for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates (for plate reader) or appropriate imaging dishes/slides
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or imaging dish and allow them to adhere overnight. Optimal cell density should be determined for each cell line.[7]
-
Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24 hours).[2]
-
Positive Control: For positive control wells, add a mitochondrial depolarizing agent like FCCP (e.g., 20 µM final concentration) and incubate for 10-30 minutes at 37°C.[5][7]
-
Dye Loading: Add TMRM or TMRE to the culture medium to achieve the final working concentration (e.g., 50-200 nM, requires optimization) and add it to the cells.[5][8] Incubate for 20-30 minutes at 37°C, protected from light.[7][8]
-
Washing: Gently aspirate the dye-containing medium and wash the cells once or twice with pre-warmed PBS or culture medium.[6][7]
-
Data Acquisition:
Visualizations
Signaling Pathway
Caption: this compound inhibits USP30, leading to increased mitochondrial protein ubiquitination and mitophagy.
Experimental Workflow
Caption: Workflow for measuring mitochondrial membrane potential after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Live-cell microscopy for mitochondrial membrane potential measurements [protocols.io]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: (R)-CMPD-39 Pexophagy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-CMPD-39 to induce and study pexophagy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce pexophagy?
This compound is a selective, non-covalent inhibitor of the deubiquitinase USP30.[1][2] USP30 is a deubiquitinating enzyme that localizes to both mitochondria and peroxisomes and is known to counteract the ubiquitination of proteins on the surface of these organelles.[1][3] By inhibiting USP30, this compound enhances the ubiquitination of peroxisomal proteins. This increased ubiquitination serves as a signal for the recruitment of autophagy receptors, leading to the engulfment of peroxisomes by autophagosomes and their subsequent degradation in lysosomes, a process known as pexophagy.[1][3]
Q2: What is the specific signaling pathway for this compound-induced pexophagy?
This compound-induced pexophagy is primarily mediated through a ubiquitin-dependent pathway that relies on the autophagy receptor NBR1.[3][4] Inhibition of USP30 by this compound leads to the accumulation of ubiquitin chains on peroxisomal membrane proteins. NBR1 recognizes these ubiquitinated peroxisomes and links them to the autophagic machinery, specifically by binding to LC3 on the forming autophagosome.[3][4][5] This process is distinct from other pexophagy pathways, such as that induced by the neddylation inhibitor MLN4924, which is dependent on the mitophagy receptor NIX.[3][4]
Q3: What are the recommended starting concentrations and treatment times for this compound?
Based on published data, effective concentrations of this compound for inducing pexophagy in U2OS cells stably expressing the Keima-SKL reporter range from 200 nM to 1000 nM, with significant induction observed after 96 hours of treatment.[1][2] A maximal effect is often seen at concentrations around 200 nM for target engagement in cells.[1] However, the optimal concentration and treatment time can vary depending on the cell line and experimental conditions. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: What are the primary methods for quantifying pexophagy induced by this compound?
The most common methods for quantifying pexophagy include:
-
Fluorescent Reporter Assays: The Keima-SKL reporter is a widely used tool.[1][6] Keima is a pH-sensitive fluorescent protein targeted to the peroxisomal matrix. In the neutral pH of the peroxisome, Keima is excited at 440 nm (emission ~620 nm). Upon delivery to the acidic lysosome during pexophagy, its excitation shifts to 586 nm (emission ~620 nm). The ratio of the two excitation signals provides a quantitative measure of pexophagic flux.[1][6]
-
Western Blotting for Peroxisomal Protein Degradation: Monitoring the protein levels of peroxisomal membrane proteins (PMPs) such as PMP70 or PEX3 can indicate pexophagy.[7][8] A decrease in the levels of these proteins upon treatment with this compound, especially in the presence of lysosomal inhibitors to assess flux, suggests their degradation via pexophagy.
-
Immunofluorescence Microscopy: Visualizing and quantifying the number of peroxisomes per cell using antibodies against peroxisomal markers like PMP70 or catalase can also be used. A reduction in the number of peroxisomal puncta is indicative of pexophagy.
Troubleshooting Guides
Issue 1: No or Weak Induction of Pexophagy
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 50 nM to 5 µM) to determine the optimal concentration for your cell line.[1] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration. Pexophagy induction by this compound can be a slow process.[1][2] |
| Cell Line Variability | Different cell lines may have varying levels of USP30, NBR1, or other autophagy-related proteins, leading to different sensitivities to this compound. Consider using a cell line known to be responsive, such as U2OS-Keima-SKL, as a positive control.[1] |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Issues with the NBR1 Pathway | Confirm the expression of NBR1 in your cell line via Western blot or qPCR. As a control, you can use siRNA to knock down NBR1, which should abolish this compound-induced pexophagy.[3][4] |
| Inefficient Keima-SKL Reporter Expression/Detection | If using the Keima-SKL reporter, verify its expression and correct peroxisomal localization via fluorescence microscopy. Ensure your imaging setup is optimized for detecting the pH-dependent shift of Keima.[6] |
| Problems with Western Blotting | If assessing PMP degradation, ensure your antibody is specific and sensitive. Use a positive control lysate and optimize your Western blot protocol (e.g., loading amount, antibody concentration, blocking conditions).[9] |
Issue 2: High Background or Non-Specific Effects
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects of this compound | Although this compound is highly selective for USP30, off-target effects can occur at high concentrations.[1] Use the lowest effective concentration determined from your dose-response experiments. To confirm that the observed pexophagy is USP30-dependent, perform rescue experiments by overexpressing a wild-type or catalytically inactive USP30 mutant. The effect of this compound should be diminished in cells overexpressing wild-type USP30. |
| Induction of General Autophagy | This compound is reported to enhance basal pexophagy without a corresponding increase in non-selective autophagy.[1] However, at high concentrations or in certain cell lines, it might affect general autophagy. Assess general autophagy markers like LC3-II lipidation to ensure the observed effect is specific to pexophagy. |
| Cell Stress or Toxicity | High concentrations of this compound or prolonged treatment may induce cellular stress or toxicity, which can non-specifically affect autophagy. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the used concentrations are not toxic.[1] |
| Artifacts in Keima-SKL Imaging | Autofluorescence or improper image analysis can lead to high background. Set appropriate imaging parameters and use image analysis software to quantify the ratiometric signal accurately. Include a vehicle-treated control to establish the baseline pexophagy level.[6] |
Quantitative Data
Table 1: Effect of this compound on Pexophagy in U2OS-Keima-SKL Cells
| Concentration (nM) | Treatment Time (h) | Number of Pexolysosomes (per cell) | Mean Pexolysosome Area (per cell) | Reference |
| 0 (DMSO) | 96 | ~2 | ~5 | [1] |
| 200 | 96 | ~15 | ~15 | [1] |
| 500 | 96 | ~20 | ~20 | [1] |
| 1000 | 96 | ~25 | ~25 | [1] |
Table 2: this compound Selectivity Profile
| Deubiquitinase | IC50 (µM) | Reference |
| USP30 | ~0.02 | [2] |
| Other DUBs | >10 | [1] |
Experimental Protocols
Keima-SKL Pexophagy Assay
This protocol is adapted from studies utilizing the Keima-SKL reporter to measure pexophagy.[1][6]
-
Cell Culture and Transfection:
-
Plate U2OS cells stably expressing the Keima-SKL reporter in a suitable imaging dish (e.g., glass-bottom 96-well plate).
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 0, 200, 500, 1000 nM).
-
Replace the medium in the cell culture plate with the medium containing this compound or DMSO (vehicle control).
-
Incubate the cells for the desired duration (e.g., 96 hours).
-
-
Image Acquisition:
-
Use a confocal microscope equipped with environmental control (37°C, 5% CO2).
-
Acquire images using two excitation wavelengths for Keima: 440 nm (for neutral pH) and 586 nm (for acidic pH), with an emission wavelength of ~620 nm for both.
-
Acquire images from multiple fields of view for each condition to ensure robust data.
-
-
Image Analysis:
-
Process the acquired images using image analysis software (e.g., Fiji/ImageJ).
-
Create a ratiometric image by dividing the 586 nm excitation image by the 440 nm excitation image.
-
Threshold the ratiometric image to identify and quantify pexolysosomes (areas with a high 586/440 ratio).
-
Measure the number and area of pexolysosomes per cell.
-
PMP70 Degradation Assay (Western Blot)
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PMP70 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the PMP70 signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound induced pexophagy signaling pathway.
Caption: General experimental workflow for pexophagy analysis.
References
- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Segregation of pathways leading to pexophagy | Life Science Alliance [life-science-alliance.org]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Segregation of pathways leading to pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PMP70 Polyclonal Antibody (PA1-650) [thermofisher.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
How to control for non-specific effects of (R)-CMPD-39
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30. The following troubleshooting guides and FAQs will help ensure the accurate interpretation of experimental results by controlling for potential non-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, non-covalent inhibitor of Ubiquitin Specific Peptidase 30 (USP30).[1] USP30 is a deubiquitinase (DUB) localized to mitochondria and peroxisomes that removes ubiquitin from target proteins.[2][3] By inhibiting USP30, this compound prevents the deubiquitination of mitochondrial and peroxisomal proteins, such as TOMM20 and SYNJ2BP.[1][4] This leads to an accumulation of phosphorylated ubiquitin and subsequent enhancement of mitophagy (the selective degradation of mitochondria) and pexophagy (the selective degradation of peroxisomes).[1][3][4][5]
Q2: How can I be confident that the observed effects in my experiment are due to USP30 inhibition and not off-target effects?
The most rigorous approach to control for non-specific effects of this compound is to use a multi-faceted strategy that includes genetic and chemical controls. The key recommended controls are:
-
USP30 Knockout (KO) Cells: The gold standard for validating on-target activity is to treat USP30 KO cells with this compound. Any effects observed in wild-type cells that are absent in KO cells can be confidently attributed to USP30 inhibition.[4][6]
-
Structurally Unrelated USP30 Inhibitor: Employing a structurally distinct USP30 inhibitor should recapitulate the phenotype observed with this compound.
-
Inactive Enantiomer/Stereoisomer: If available, using an inactive enantiomer or stereoisomer of this compound is a powerful negative control. This molecule is structurally very similar but should not engage USP30.
-
Dose-Response Analysis: Perform a dose-response curve to ensure the observed phenotype is concentration-dependent and correlates with the known IC50 of this compound for USP30.
Troubleshooting Guide
Issue: I am observing a phenotype with this compound treatment, but I am unsure if it is a non-specific effect.
Solution:
-
Validate On-Target Engagement: The first step is to confirm that this compound is engaging with its intended target, USP30, in your experimental system.
-
Perform Control Experiments: Implement the control experiments outlined in the FAQs above, particularly the use of USP30 KO cells.
-
Assess Cell Health: It is crucial to rule out general cytotoxicity as the cause of the observed phenotype.
Key Experimental Protocols
Protocol 1: Validating On-Target Engagement using USP30 Knockout Cells
Objective: To differentiate between on-target and off-target effects of this compound by comparing its activity in wild-type (WT) and USP30 knockout (KO) cells.
Methodology:
-
Cell Culture: Culture both WT and USP30 KO cells under identical conditions.
-
Treatment: Treat both cell lines with a range of concentrations of this compound (e.g., 0-1 µM) and a vehicle control (e.g., DMSO) for the desired duration.
-
Phenotypic Analysis: Analyze the phenotype of interest in both cell lines. For example, if studying mitophagy, assess the levels of mitochondrial proteins like TOMM20 by western blot or immunofluorescence.
-
Data Interpretation:
Protocol 2: In-Cell Target Engagement Assay
Objective: To confirm that this compound directly interacts with USP30 within the cellular environment.
Methodology:
-
Activity-Based Probe Competition: This method utilizes an activity-based probe that covalently binds to the active site of USP30.
-
Cell Treatment: Incubate cells with varying concentrations of this compound.
-
Probe Incubation: Add a ubiquitin-based probe (e.g., HA-Ub-PA) that will bind to active USP30.
-
Analysis: Lyse the cells and perform an immunoblot for USP30. A downward shift in the molecular weight of USP30 indicates that this compound has bound to the active site and prevented the covalent modification by the probe.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (USP30) | ~20 nM | [1][4] |
| Selectivity over other DUBs | High (1-100 µM for other DUBs) | [1] |
| Effective Concentration (in cells) | 200 nM for maximal effect on TOMM20 ubiquitylation | [4] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Interpreting negative results with (R)-CMPD-39 treatment
Welcome to the technical support center for (R)-CMPD-39. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and interpreting experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1] USP30 is a deubiquitinating enzyme (DUB) that removes ubiquitin from proteins on the outer mitochondrial and peroxisomal membranes.[2][3][4] By inhibiting USP30, this compound prevents the removal of ubiquitin, leading to an accumulation of ubiquitinated proteins on these organelles. This enhanced ubiquitination serves as a signal for their clearance through autophagy, a process known as mitophagy for mitochondria and pexophagy for peroxisomes.[1][5]
Q2: What are the expected cellular effects of successful this compound treatment?
Successful treatment with this compound should lead to:
-
Increased ubiquitination of USP30 substrates: Key substrates include TOMM20 and SYNJ2BP on the mitochondrial outer membrane.[1][2][5]
-
Enhanced basal mitophagy and pexophagy: The increased ubiquitin signaling promotes the engulfment of mitochondria and peroxisomes by autophagosomes for degradation.[1][2][3][4][5]
-
Restoration of mitochondrial function in certain disease models: In contexts like Parkinson's disease models with impaired mitophagy, this compound can help clear damaged mitochondria and restore cellular health.[1][5]
Q3: My cells are showing signs of toxicity (e.g., rounding up, detaching) after this compound treatment. What could be the cause?
Cellular toxicity can arise from several factors:
-
High concentration of this compound: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.[6]
-
Solvent toxicity: this compound is often dissolved in DMSO. Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[6][7]
-
Target-related effects: In some cell lines, the inhibition of USP30 and subsequent enhancement of mitophagy might be detrimental if the cells are under high metabolic stress.
Q4: I am not observing the expected increase in TOMM20 ubiquitination after this compound treatment. What should I check?
Please refer to the detailed troubleshooting guide below. Common reasons include issues with the compound's stability, sub-optimal experimental conditions, or cell-line specific factors.
Troubleshooting Guide: Negative or Unexpected Results
This guide is designed to help you troubleshoot experiments where this compound treatment does not yield the expected results.
Problem 1: No observable increase in the ubiquitination of USP30 substrates (e.g., TOMM20).
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions. Prepare fresh working solutions for each experiment.[1] The compound may be unstable in aqueous media over long incubation periods; consider refreshing the media with a new compound for long-term experiments.[6][7] |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration. A maximal effect on TOMM20 ubiquitylation has been observed at 200 nM in some cell lines.[2] |
| Insufficient Incubation Time | An increase in TOMM20 and SYNJ2BP ubiquitylation can be observed within 1 hour of treatment.[2][5] Conduct a time-course experiment to identify the optimal treatment duration. |
| Low USP30 Expression in Cell Line | Verify the expression level of USP30 in your cell line of interest via Western blot or qPCR. The effect of this compound is dependent on the presence of its target.[1] |
| Suboptimal Mitochondrial Depolarization | The effect of this compound on substrate ubiquitination is often assessed following the induction of mitophagy with agents like oligomycin and antimycin A (AO).[2][5] Ensure these reagents are potent and used at the correct concentration. |
| Issues with Western Blotting | Ensure efficient protein extraction and use appropriate antibodies for ubiquitinated proteins and specific substrates like TOMM20. |
Problem 2: No significant increase in mitophagy upon this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Insensitive Mitophagy Assay | The choice of mitophagy assay is critical. Reporter systems like mito-Keima or mito-QC are sensitive methods. Immunofluorescence staining for co-localization of mitochondrial markers (e.g., TOMM20) with autophagosome markers (e.g., LC3) can also be used. |
| Cell Line-Specific Differences in Autophagy Flux | The basal rate of autophagy can vary significantly between cell lines. Consider using a positive control for autophagy induction (e.g., starvation, rapamycin) to ensure the pathway is functional in your cells. |
| Long-Term Compound Instability | Mitophagy assays often require longer incubation times (e.g., 24-96 hours).[1] The stability of this compound in your specific cell culture medium over this period should be considered.[6] |
| Off-Target Effects of Negative Controls | If you are using a negative control compound, be aware that even structurally similar, inactive analogs can have off-target effects that may mask the expected phenotype.[8][9] |
Data Presentation
Table 1: Representative Effective Concentrations of this compound in Cellular Assays
| Assay | Cell Line | Concentration | Incubation Time | Observed Effect |
| USP30 Target Engagement | SHSY5Y | <200 nM | 2 hours | Maximal inhibition of USP30 |
| Substrate Ubiquitination | RPE1-YFP-PRKN | 200 nM | 1-4 hours | Enhanced ubiquitination of TOMM20 and SYNJ2BP |
| Mitophagy Enhancement | SHSY5Y-mitoQC | 1 µM | 96 hours | Increased number and area of mitophagosomes |
| Pexophagy Enhancement | U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours | Increased number and area of peroxisomes |
Note: The optimal concentration and incubation time may vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of TOMM20 Ubiquitination
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO). To induce mitophagy and enhance the ubiquitination signal, co-treat with a mitochondrial depolarizing agent like Antimycin A/Oligomycin (AO) for 1-4 hours.[2][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TOMM20 and ubiquitin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Look for the appearance of higher molecular weight bands corresponding to ubiquitinated TOMM20 in the this compound treated samples.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
Variability in (R)-CMPD-39 efficacy between batches
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in the efficacy of (R)-CMPD-39 between different batches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the biological effect of this compound between different purchased batches. What are the common causes?
Batch-to-batch variability in the efficacy of small molecules like this compound can stem from several factors. These can be broadly categorized into issues with the compound itself and variations in experimental procedures.[1] Potential causes related to the compound include differences in purity, the presence of isomers or impurities, and degradation due to improper storage. Experimental variables include inconsistent cell seeding densities, high cell passage numbers leading to genetic drift, and variations in reagent lots.[2][3]
Q2: How can we confirm the identity and purity of a new batch of this compound?
To ensure consistency, it is critical to verify the identity and purity of each new batch. The most reliable methods for this are analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] These methods can confirm the chemical structure and quantify the purity of the compound, ensuring it meets expected standards.[4]
Q3: Our this compound appears to lose activity over time when prepared in our assay medium. How can this be addressed?
A gradual loss of activity suggests that this compound may be unstable in your specific assay medium.[4] It is recommended to perform a time-course experiment to assess the compound's stability under your experimental conditions.[4] To minimize degradation, always prepare fresh working solutions for each experiment and reduce the time the compound is in the assay medium before measurements are taken.[4]
Q4: We noticed a precipitate forming after diluting our this compound stock solution into our aqueous assay buffer. What should we do?
Precipitation indicates poor solubility of the compound in your assay buffer.[4] You can try to optimize the concentration of the solvent (e.g., DMSO) in the final assay volume, making sure it stays at a non-toxic level for your cells (typically below 0.5%).[4] Gentle warming or sonication may also help in dissolving the compound.[4] It is crucial to visually inspect for any precipitate before adding the compound to your experimental setup.[4]
Q5: What is the known mechanism of action for this compound?
This compound is a selective, non-covalent inhibitor of the deubiquitinase USP30, with an IC50 of approximately 20 nM.[5][6][7] By inhibiting USP30, the compound enhances the ubiquitination of mitochondrial proteins like TOMM20 and SYNJ2BP.[5][6][8] This process promotes the accumulation of phosphoubiquitin, leading to an acceleration of mitochondrial autophagy (mitophagy) and peroxisomal autophagy (pexophagy).[5][9]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches of this compound
If you observe that different batches of this compound are producing varying levels of biological effect, follow this systematic troubleshooting guide.
Troubleshooting Workflow Diagram
Caption: A workflow to systematically troubleshoot inconsistent efficacy.
Data Presentation: Potential Causes of Variability
| Factor | Potential Cause | Recommended Action | Reference |
| Compound Integrity | Purity variation between batches. | Perform HPLC/LC-MS analysis to confirm purity and identity of each new batch. | [4] |
| Improper storage leading to degradation. | Aliquot stock solutions and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles. | [3] | |
| Poor solubility in assay buffer. | Optimize final DMSO concentration (<0.5%) or test alternative solvents. Visually inspect for precipitation. | [4] | |
| Experimental Protocol | Inaccurate serial dilutions. | Use calibrated pipettes. Prepare fresh dilutions for each experiment. | [2] |
| Variable incubation times. | Standardize the drug exposure time across all experiments and batches. | [3] | |
| Inconsistent lots of assay reagents. | Use reagents from the same lot for a set of experiments. Qualify new lots before use. | [3] | |
| Biological System | High cell passage number. | Use cells within a consistent, low passage number range to avoid phenotypic changes. | [2] |
| Variable cell seeding density. | Use an automated cell counter for accurate cell counts and ensure even distribution in plates. | [2] | |
| Fluctuations in serum concentration/lot. | Maintain a consistent serum source and concentration. Qualify new serum batches. | [3] |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Purity and Identity Confirmation
Objective: To determine the purity of a new this compound batch and confirm its molecular weight.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute this stock to an appropriate concentration (e.g., 1-10 µg/mL) in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's absorbance maximum.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Purity: Calculate the peak area of this compound as a percentage of the total peak area in the chromatogram.
-
Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical molecular weight of this compound.
-
Protocol 2: Compound Stability Assay in Cell Culture Medium
Objective: To evaluate the stability of this compound in the cell culture medium over the course of an experiment.[4]
Methodology:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final experimental concentration.
-
Incubation: Dispense aliquots of the solution into separate tubes for each time point (e.g., 0, 2, 4, 8, 24 hours). Incubate these aliquots under your standard experimental conditions (e.g., 37°C, 5% CO2).[4]
-
Analysis: At each designated time point, stop the reaction (e.g., by flash freezing or adding a quenching solvent). Analyze the concentration of the remaining this compound in each aliquot by HPLC.
-
Data Interpretation: Plot the concentration of this compound against time to determine its stability profile in your assay medium.
Signaling Pathway Visualization
This compound Mechanism of Action
This compound selectively inhibits USP30, a deubiquitinase located on the outer mitochondrial membrane. This inhibition prevents the removal of ubiquitin chains from mitochondrial proteins, promoting Parkin-mediated mitophagy to clear damaged mitochondria.
Caption: this compound inhibits USP30 to enhance mitophagy.
References
- 1. Batch effect - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing (R)-CMPD-39 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-CMPD-39, focusing on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What is the primary cause of this?
A1: this compound, like many small molecule inhibitors, is a hydrophobic compound with low intrinsic aqueous solubility. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This can be triggered by a change in solvent composition (e.g., diluting a DMSO stock solution into a buffer), temperature shifts, or pH changes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is a powerful organic solvent that can effectively dissolve the compound. For cell culture experiments, it is common to prepare a 10 mM stock solution in DMSO.[1]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?
A3: This is a common issue known as "antisolvent precipitation." To mitigate this, ensure that the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[2] When diluting, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations of the compound that can lead to precipitation.
Q4: Are there any general strategies to improve the solubility of this compound for in vivo studies?
A4: Yes, several formulation strategies can be employed to enhance the solubility and prevent the precipitation of poorly soluble compounds like this compound for in vivo administration. These include the use of co-solvents, surfactants, and complexing agents. The choice of formulation will depend on the required dose, route of administration, and the animal model being used.
Q5: Can you provide a starting point for an in vivo formulation?
A5: A common approach for poorly soluble compounds is to use a co-solvent system. For example, a formulation consisting of DMSO and corn oil can be used.[1][2] It is crucial to ensure the vehicle is well-tolerated by the animal model and does not interfere with the experimental outcomes. Always include a vehicle-only control group in your experiments.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its solubility in the final aqueous solution. | - Ensure the final DMSO concentration is low (e.g., <1%).- Add the stock solution slowly to the buffer while vortexing.- Consider using a formulation with solubilizing excipients (see below). |
| Cloudiness or precipitation in the final formulation after preparation | Incomplete dissolution or instability of the formulation. | - Gentle warming and/or sonication can aid in the dissolution of the compound in the vehicle.- Prepare the formulation fresh before each experiment. |
| Precipitation observed in the dosing syringe | The formulation is not stable at the storage or administration temperature. | - Prepare the formulation immediately before dosing.- If stored, visually inspect for any precipitation before administration. |
| Variability in experimental results | Inconsistent dosing due to precipitation in the formulation. | - Ensure the formulation is a clear, homogenous solution before each administration.- If using a suspension, ensure it is uniformly dispersed before drawing into the syringe. |
Solubilization Strategies for this compound
The following table summarizes common excipients used to improve the solubility of poorly soluble compounds. The optimal formulation for this compound will require experimental validation.
| Excipient Type | Examples | Advantages | Disadvantages |
| Co-solvents | DMSO, PEG400, Ethanol, Propylene Glycol | Simple to prepare and can significantly increase solubility. | Potential for drug precipitation upon dilution in the bloodstream; possible solvent toxicity at high concentrations. |
| Surfactants | Tween® 80, Polysorbate 20, Cremophor EL | Enhance solubility and can improve stability by forming micelles. Can reduce precipitation upon dilution. | Potential for surfactant-related toxicity (e.g., histamine release with Cremophor EL). |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Form water-soluble inclusion complexes with hydrophobic molecules, enhancing solubility. Generally considered safe. | Can be more complex to formulate. High concentrations may be required, which can have toxicological implications. |
| Lipid-based Formulations | Corn oil, Sesame oil | Suitable for highly lipophilic compounds. Can enhance oral bioavailability. | May not be suitable for all routes of administration. Can be more complex to prepare sterile formulations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution. The molecular weight of CMPD-39 is 497.58 g/mol .
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Sample Formulation of this compound for In Vivo (Rodent) Administration
Objective: To prepare a sample formulation of this compound using a co-solvent system for parenteral administration in rodents. This protocol is a starting point and may require optimization.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Corn oil, sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Determine the desired final concentration of this compound in the dosing vehicle and the total volume needed.
-
For this example, we will prepare a 2.5 mg/mL solution. To prepare 1 mL of this working solution, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 900 µL of sterile corn oil.[1]
-
Vortex the mixture thoroughly until a clear, homogeneous solution is formed.
-
Visually inspect the final solution for any precipitates. If the solution is not clear, further optimization of the vehicle composition or a lower final concentration may be necessary.
-
It is recommended to prepare this formulation fresh on the day of use.[1]
Note: The final concentration of DMSO in this example is 10%. For some animal models or sensitive studies, it may be necessary to reduce the DMSO concentration to below 2%.[1] This would require adjusting the concentration of the initial stock solution and the ratios of the vehicle components. Always perform a tolerability study with the vehicle alone in a small cohort of animals before proceeding with the main experiment.
Protocol 3: Aqueous Solubility Assessment of this compound
Objective: To determine the approximate aqueous solubility of this compound in a buffer of interest.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Shaking incubator or rotator
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). The excess solid should be clearly visible.
-
Incubate the tube at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or LC-MS/MS.
-
The measured concentration represents the equilibrium solubility of this compound in the tested buffer.
Visualizations
This compound Mechanism of Action in Mitophagy
This compound is a selective inhibitor of the deubiquitinating enzyme USP30. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial outer membrane proteins, a key step in the PINK1/PRKN-mediated mitophagy pathway for the clearance of damaged mitochondria.[1][3]
Caption: Role of this compound in the USP30-mediated regulation of mitophagy.
Experimental Workflow for Solubility Assessment
The following diagram illustrates the key steps in determining the aqueous solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
Impact of serum concentration on (R)-CMPD-39 activity
Welcome to the technical support center for (R)-CMPD-39. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly regarding the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-covalent inhibitor of the deubiquitinase USP30, with an IC50 value of approximately 20 nM in enzymatic assays.[1][2] Its mechanism of action involves the inhibition of USP30's deubiquitinating activity, which leads to an accumulation of ubiquitin on mitochondrial proteins such as TOMM20 and SYNJ2BP. This enhanced ubiquitination promotes the clearance of damaged mitochondria and peroxisomes through autophagy, a process known as mitophagy and pexophagy, respectively.[1][2] This activity is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease.[2][3]
Q2: How does the presence of serum in cell culture media affect the activity of this compound?
A2: The presence of serum in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules.[4] This binding sequesters the compound, reducing its free concentration available to interact with its target, USP30, within the cells. Consequently, a higher total concentration of this compound may be required to achieve the same biological effect in serum-containing media compared to serum-free conditions, resulting in an apparent increase in the IC50 value.
Q3: What is the expected shift in the IC50 value of this compound in the presence of serum?
A3: The magnitude of the IC50 shift depends on the extent of this compound's binding to serum proteins. While specific data for this compound is not publicly available, compounds with a benzosulfonamide scaffold, like this compound, have been reported to bind to serum albumin.[5] The degree of this binding is influenced by factors such as the compound's hydrophobicity.[6] It is not uncommon to observe a 2- to 10-fold or even higher increase in the IC50 value when switching from serum-free to serum-containing (e.g., 10% Fetal Bovine Serum) conditions.
Q4: How should I prepare my stock solutions of this compound?
A4: this compound is typically dissolved in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation. When preparing working solutions, dilute the stock in your desired cell culture medium, ensuring the final DMSO concentration is not toxic to your cells (typically below 0.5%).
Troubleshooting Guide
Issue 1: I am observing a significantly lower potency (higher IC50) of this compound in my cell-based assays compared to the reported enzymatic IC50.
| Possible Cause | Recommended Solution |
| Serum Protein Binding | The most likely cause is the binding of this compound to proteins in the serum of your cell culture medium, reducing the free concentration of the compound. To confirm this, perform a dose-response experiment comparing the activity of this compound in serum-free medium versus your standard serum-containing medium (e.g., 10% FBS). You should observe a rightward shift in the dose-response curve in the presence of serum. |
| Compound Degradation | This compound may be unstable in your cell culture medium over the duration of your experiment. To test for this, incubate this compound in your medium at 37°C for the duration of your assay, and then test its activity. You can also analyze the medium using HPLC to look for degradation products. If degradation is an issue, consider reducing the incubation time or preparing fresh compound dilutions more frequently. |
| Cell Permeability | The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration compared to the concentration in the medium. While specific data for this compound is limited, this is a common consideration for small molecules. |
| Off-Target Effects in Cells | Cellular environments are more complex than in vitro enzymatic assays. Off-target binding or cellular efflux pumps could reduce the effective concentration of this compound at its intracellular target. |
Issue 2: My this compound precipitates when I add it to the cell culture medium.
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | While soluble in DMSO, this compound may have limited solubility in the aqueous environment of cell culture medium. Try lowering the final concentration of this compound. Also, ensure the final DMSO concentration is as low as possible (ideally <0.1%) as higher concentrations of the organic solvent can contribute to precipitation when diluted in aqueous media. |
| High Stock Concentration | A very high concentration of the DMSO stock can lead to precipitation upon dilution. Try preparing a lower concentration stock solution and adjusting the volume added to your medium accordingly. |
| Interaction with Medium Components | Certain components in the medium could be interacting with this compound, causing it to precipitate. You can try pre-diluting the compound in a small volume of serum before adding it to the rest of the medium, as protein binding can sometimes improve solubility. |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum Concentration on this compound Activity
This protocol is designed to determine the effect of different serum concentrations on the potency of this compound in a cell-based assay.
Materials:
-
This compound
-
DMSO
-
Cell line of interest (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO.
-
Preparation of Media with Different Serum Concentrations: Prepare separate batches of cell culture medium containing 0%, 1%, 5%, and 10% FBS.
-
Dosing: Dilute the this compound serial dilutions into each of the prepared media to achieve the final desired concentrations. The final DMSO concentration should be constant across all wells and ideally below 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and serum. Include vehicle control (medium with DMSO only) for each serum concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the normalized data as a function of this compound concentration for each serum condition.
-
Calculate the IC50 value for each serum concentration using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Expected Outcome: You should observe an increase in the IC50 value of this compound as the serum concentration increases, as illustrated in the hypothetical data table below.
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on this compound IC50 Values
| Serum Concentration (%) | IC50 (nM) | Fold Shift (vs. 0% Serum) |
| 0 | 50 | 1.0 |
| 1 | 120 | 2.4 |
| 5 | 350 | 7.0 |
| 10 | 600 | 12.0 |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in promoting mitophagy.
Experimental Workflow for Serum Impact Analysis
Caption: Workflow for assessing the impact of serum on this compound activity.
Troubleshooting Logic for Reduced Potency
Caption: Troubleshooting decision tree for reduced this compound potency.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Significance of Serum Albumin and Implications of FcRn Inhibitor Treatment in IgG-Mediated Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobic bonding of sulfonamide drugs with serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to USP30 Inhibitors: (R)-CMPD-39 vs. FT385
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Ubiquitin Specific Protease 30 (USP30): (R)-CMPD-39 and FT385. USP30 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating mitophagy, the selective removal of damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease. This document outlines the key differences in their mechanism of action, potency, selectivity, and cellular effects, supported by experimental data.
Executive Summary
This compound and FT385 are both potent inhibitors of USP30 that promote mitophagy by increasing the ubiquitination of mitochondrial proteins. However, they differ significantly in their chemical nature and selectivity profile. This compound is a selective, non-covalent benzosulphonamide inhibitor, while FT385 is a covalent inhibitor based on a cyanopyrrolidine warhead. Experimental evidence suggests that while both are effective, this compound exhibits a more favorable selectivity profile, particularly at higher concentrations, making it a potentially more robust tool for research and therapeutic development.
Data Presentation
Table 1: In Vitro Performance Comparison
| Parameter | This compound | FT385 | Reference |
| Mechanism of Action | Non-covalent | Covalent | [1][2] |
| Potency (IC50) | ~20 nM | ~1 nM | [1][3] |
| Selectivity | Highly selective over >40 DUBs (1-100 µM) | Highly selective up to 200 nM; off-target effects (e.g., against USP6) at higher concentrations | [3][4][5] |
Table 2: Cellular Activity Comparison
| Cellular Effect | This compound | FT385 | Reference |
| ↑ TOMM20 Ubiquitination | Yes | Yes | [6][7] |
| ↑ SYNJ2BP Ubiquitination | Yes | Yes | [6][7] |
| ↑ Mitophagy | Yes | Yes | [3][6] |
| ↑ Pexophagy | Yes | Not explicitly stated | [6] |
Experimental Protocols
Deubiquitinase (DUB) Profiler Assay for Selectivity Screening
This assay is crucial for determining the selectivity of a USP30 inhibitor against a panel of other DUBs.
Methodology:
-
Compound Preparation: A stock solution of the test inhibitor (e.g., this compound) is prepared in DMSO. Serial dilutions are then made to achieve a range of concentrations for testing (e.g., 1 µM to 100 µM).
-
Assay Plate Preparation: The inhibitor dilutions are dispensed into the wells of a microtiter plate.
-
DUB Enzyme Addition: A panel of purified recombinant DUB enzymes is added to the wells containing the inhibitor.
-
Substrate Addition: A fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-rhodamine110) is added to each well to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a plate reader. Inhibition of DUB activity results in a lower fluorescence signal.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a DMSO control. These values are then plotted to determine the IC50 for each DUB, allowing for a comprehensive selectivity profile.
Activity-Based Ubiquitin Probe (ABP) Assay for Target Engagement
This assay confirms that the inhibitor engages with USP30 within a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., SH-SY5Y neuroblastoma cells) is cultured and then incubated with varying concentrations of the USP30 inhibitor (or DMSO as a control) for a set duration (e.g., 2 hours).
-
Cell Lysis: The cells are harvested and lysed in a buffer that preserves protein activity.
-
Probe Incubation: The cell lysates are incubated with a ubiquitin-based activity probe that contains a reactive "warhead" (e.g., propargylamide - PA) and a tag (e.g., hemagglutinin - HA), such as HA-Ub-PA. This probe covalently binds to the active site of DUBs.
-
Immunoprecipitation: The DUB-probe complexes are immunoprecipitated from the lysate using an antibody against the tag (e.g., anti-HA antibody) conjugated to beads.
-
Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific to USP30.
-
Data Analysis: A decrease in the band intensity corresponding to the USP30-probe complex with increasing inhibitor concentration indicates successful target engagement by the inhibitor.
TOMM20 Ubiquitination Assay
This assay measures the ubiquitination of a key mitochondrial outer membrane protein and a substrate of USP30.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., hTERT-RPE1-YFP-PRKN or SH-SY5Y) are treated with the USP30 inhibitor at various concentrations for a defined period (e.g., 1-4 hours). To induce mitophagy and enhance the signal, cells can be co-treated with mitochondrial depolarizing agents like Antimycin A and Oligomycin (AO).
-
Cell Lysis: Cells are lysed in a buffer containing protease and DUB inhibitors (to preserve the ubiquitinated state of proteins).
-
Western Blot Analysis: The cell lysates are resolved by SDS-PAGE and transferred to a membrane. The membrane is then immunoblotted with an antibody against TOMM20.
-
Data Analysis: The appearance of higher molecular weight bands corresponding to ubiquitinated TOMM20 is analyzed. An increase in the intensity of these bands in inhibitor-treated cells compared to controls indicates inhibition of USP30 and subsequent accumulation of ubiquitinated TOMM20.
Mandatory Visualization
Caption: USP30 signaling pathway in PINK1/Parkin-mediated mitophagy.
Caption: Experimental workflow for the DUB Profiler Assay.
References
- 1. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle for Mitophagy Regulation: (R)-CMPD-39 vs. Genetic Knockdown of USP30
For researchers in neurodegenerative diseases, cancer, and other fields linked to mitochondrial dysfunction, enhancing mitophagy—the selective clearance of damaged mitochondria—is a key therapeutic strategy. A central regulator of this process is Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinase that acts as a brake on mitochondrial turnover.[1][2][3] This guide provides a detailed comparison of two primary methods for inhibiting USP30 function: the selective pharmacological inhibitor (R)-CMPD-39 and genetic knockdown.
This comparison guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound against the established method of genetic knockdown of USP30, supported by experimental data.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | This compound | Genetic Knockdown of USP30 |
| Mechanism of Action | Selective, non-covalent inhibition of USP30's deubiquitinating activity.[4][5] | Reduction or complete elimination of USP30 protein expression. |
| Selectivity | Highly selective for USP30 over other deubiquitinating enzymes (DUBs).[4][6][7] | Inherently specific to the USP30 gene. |
| Reversibility | Reversible, allowing for temporal control of USP30 inhibition. | Generally irreversible (in the case of knockout) or requires continuous presence of knockdown agent (e.g., siRNA). |
| Speed of Onset | Rapid, enabling acute studies of USP30 inhibition. | Slower, dependent on rates of transcription, translation, and protein degradation. |
| Off-Target Effects | Potential for off-target effects, though CMPD-39 is highly selective.[8][9] | Potential for off-target effects of knockdown reagents (e.g., siRNA) and compensatory mechanisms. |
| In Vivo Application | Orally active formulations are in development.[10] | Can be challenging, often requiring viral vectors or the generation of transgenic models.[11][12] |
| Cost & Accessibility | Commercially available, though can be costly. | Can be labor-intensive and require specialized molecular biology expertise and reagents. |
Delving Deeper: The Experimental Evidence
Both pharmacological inhibition with this compound and genetic knockdown of USP30 have been shown to effectively enhance mitophagy by increasing the ubiquitination of mitochondrial outer membrane proteins, a critical step for mitochondrial clearance.[4][13][14]
Quantitative Comparison of Efficacy
| Parameter | This compound | Genetic Knockdown of USP30 | Cell Line/Model | Reference |
| IC50 for USP30 Inhibition | ~20 nM | N/A | In vitro enzymatic assay | [4][5][10] |
| Increase in Mitophagy | Significant increase in basal and induced mitophagy.[4][15] | Significant increase in basal and induced mitophagy.[13][14][16] | SH-SY5Y, U2OS, dopaminergic neurons | [4][13][14][16] |
| TOMM20 Ubiquitination | Enhanced ubiquitination upon mitochondrial depolarization.[4][6][17] | Increased ubiquitination of TOMM20.[8][13] | RPE1-YFP-PRKN, SH-SY5Y | [4][6][8][13][17] |
| pS65-Ub Accumulation | Increased levels following mitochondrial depolarization.[6][14] | Increased levels of pS65-Ub.[13][14] | SH-SY5Y | [6][13][14] |
Studies have demonstrated that treatment with CMPD-39 can phenocopy the effects of USP30 genetic deletion.[6][8][17] For instance, CMPD-39 treatment of parental cells promotes the degradation of the mitochondrial outer membrane protein TOMM20, similar to what is observed in USP30 knockout cells.[17] Importantly, the effect of CMPD-39 on TOMM20 degradation is not observed in USP30 knockout cells, confirming its on-target activity.[17]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental approaches, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Figure 1: The role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and points of intervention.
Figure 2: A generalized experimental workflow for comparing this compound and USP30 knockdown.
Experimental Protocols
USP30 Genetic Knockdown (siRNA)
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in appropriate culture vessels to achieve 50-70% confluency at the time of transfection.
-
siRNA Transfection: Transfect cells with a pool of siRNAs targeting USP30 or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol. A typical final siRNA concentration is 20-50 nM.
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of USP30 protein.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency by Western blotting for USP30 protein levels.
This compound Treatment
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the compound in cell culture medium to the desired final concentration (e.g., 200 nM to 1 µM).[4]
-
Cell Treatment: Replace the culture medium of the cells with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours for acute effects on ubiquitination or up to 96 hours for mitophagy flux assays).[4]
Western Blotting for Ubiquitination and Protein Levels
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., TOMM20, phospho-S65-Ubiquitin, USP30, and a loading control like GAPDH or β-actin).
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitophagy Flux Assay (e.g., using mt-Keima)
-
Cell Transduction/Transfection: Stably express the mt-Keima reporter in the cell line of interest. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum upon delivery to the acidic environment of the lysosome.
-
Treatment: Treat the cells with this compound or perform USP30 knockdown as described above.
-
Imaging: Acquire fluorescent images of the cells using a confocal microscope with two excitation wavelengths (e.g., 440 nm for neutral pH and 586 nm for acidic pH).
-
Quantification: Calculate the ratio of the fluorescent signal from the acidic environment (lysosomes) to the neutral environment (mitochondria). An increase in this ratio indicates an increase in mitophagy flux.[14]
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockdown are powerful tools for studying the role of USP30 in mitophagy and related cellular processes.
-
This compound offers a rapid, reversible, and dose-dependent means of inhibiting USP30 activity, making it ideal for acute studies, target validation, and preclinical therapeutic development. Its high selectivity minimizes concerns about off-target effects.[4][6][7]
-
Genetic knockdown provides a highly specific and often more complete inhibition of USP30 function. It is the gold standard for validating the on-target effects of pharmacological inhibitors and is well-suited for long-term studies and the generation of stable cell lines or animal models.[3][12][16]
The choice between these two approaches will ultimately depend on the specific experimental question, the desired level of temporal control, and the experimental system being used. In many cases, a combined approach, using genetic knockdown to validate the on-target effects of this compound, will provide the most robust and compelling data.
References
- 1. The mitochondrial deubiquitinase USP30 opposes parkin-mediated mitophagy. [shenglab.broadinstitute.org]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial deubiquitinase USP30 opposes parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. news-medical.net [news-medical.net]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. portlandpress.com [portlandpress.com]
- 15. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 16. missiontherapeutics.com [missiontherapeutics.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Validating (R)-CMPD-39 Target Engagement in a Cellular Context
For researchers in drug discovery and chemical biology, confirming that a small molecule interacts with its intended protein target within the complex environment of a living cell is a critical step. This process, known as target engagement validation, provides crucial evidence for the molecule's mechanism of action. This guide offers a comparative overview of methodologies to validate the cellular target engagement of (R)-CMPD-39, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1]
This compound is a potent inhibitor of USP30, an enzyme that removes ubiquitin from proteins, thereby regulating processes like mitophagy (the degradation of mitochondria) and pexophagy (the degradation of peroxisomes).[1] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial and peroxisomal proteins, promoting their clearance.[1] This guide will compare key experimental approaches to confirm that this compound engages USP30 in cells, presenting data in clear, comparative tables, providing detailed experimental protocols, and visualizing workflows using Graphviz diagrams.
Comparison of Target Engagement Validation Methods
Several techniques can be employed to validate the interaction of this compound with USP30 in a cellular setting. The choice of method depends on factors such as available reagents, desired throughput, and the specific question being addressed. Here, we compare three prominent methods: the Activity-Based Probe Assay, Cellular Thermal Shift Assay (CETSA), and In-Cell Western.
| Feature | Activity-Based Probe Assay | Cellular Thermal Shift Assay (CETSA) | In-Cell Western |
| Principle | A labeled probe that covalently binds to the active site of the target protein is competed off by the compound of interest.[2] | Ligand binding stabilizes the target protein against heat-induced denaturation.[3][4][5][6] | Quantitative immunofluorescence-based detection of target protein levels in fixed and permeabilized cells in a microplate format.[7][8][9][10][11] |
| This compound Application | Demonstrates direct binding to the USP30 active site. | Confirms biophysical interaction between this compound and USP30 in intact cells. | Measures downstream consequences of USP30 inhibition, such as changes in substrate ubiquitination or protein levels. |
| Advantages | Provides direct evidence of target binding at the active site. High specificity. | Label-free approach, does not require modification of the compound or target.[4][12] Can be performed in intact cells and tissues.[4][13] | High-throughput compatible (96- or 384-well plates).[10][11] Allows for multiplexing to detect multiple proteins simultaneously.[8][11] |
| Limitations | Requires a specific activity-based probe for the target. May not be suitable for all enzyme classes. | Indirect measure of binding. Can be influenced by factors other than direct target engagement. | Indirect measure of target engagement. Requires specific and validated antibodies.[7] |
| Typical Output | Reduction in probe labeling of the target protein on a Western blot. | A shift in the melting temperature (Tm) of the target protein. | Quantitative data on protein expression levels, often normalized to cell number.[11] |
Experimental Protocols and Data
Activity-Based Probe Assay
This assay directly demonstrates that this compound engages the active site of USP30 in cells.
Experimental Protocol:
-
Cell Culture and Treatment: Culture SH-SY5Y neuroblastoma cells to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours.[2]
-
Probe Labeling: Add an activity-based probe, such as HA-Ub-Propargylamide (HA-Ub-PA), to the cells and incubate for 10 minutes at 37°C.[2] This probe forms a covalent bond with the active site cysteine of deubiquitinases (DUBs) like USP30.[14]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against USP30.
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
The binding of the HA-Ub-PA probe to USP30 results in an upward shift in its molecular weight.[2] Pre-incubation with this compound will prevent this shift by blocking the active site.
-
Hypothetical Data:
| This compound Conc. (nM) | USP30-Ub-PA Band Intensity (Arbitrary Units) | Unbound USP30 Band Intensity (Arbitrary Units) |
| 0 (Vehicle) | 100 | 5 |
| 10 | 85 | 20 |
| 50 | 40 | 65 |
| 200 | 15 | 90 |
| 1000 | 5 | 98 |
DOT Script for Workflow:
Caption: Workflow for the Activity-Based Probe Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a physiological context by measuring the thermal stabilization of a protein upon ligand binding.[3][4][6]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by cooling.[15]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[15]
-
Protein Detection: Analyze the amount of soluble USP30 in the supernatant at each temperature point by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble USP30 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Hypothetical Data:
| Temperature (°C) | Soluble USP30 (Vehicle, % of max) | Soluble USP30 (this compound, % of max) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 (Tm) | 85 |
| 60 | 20 | 55 (Tm) |
| 65 | 5 | 25 |
| 70 | 2 | 10 |
DOT Script for Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
In-Cell Western
The In-Cell Western assay is a high-throughput method to quantify the downstream effects of USP30 inhibition, such as the increased ubiquitination of its substrates.[7][8][9]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound. To induce mitophagy and observe substrate ubiquitination, cells can be co-treated with mitochondrial depolarizing agents like Antimycin A and Oligomycin A (AO).[2][16]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol) and then permeabilize them to allow antibody entry.[10][11]
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with primary antibodies against a USP30 substrate (e.g., TOMM20) and a loading control.
-
Wash and incubate with fluorescently labeled secondary antibodies.[11]
-
-
Imaging and Quantification: Scan the plate using an appropriate imager and quantify the fluorescence intensity for the target protein, normalized to the loading control.
Hypothetical Data:
| This compound Conc. (nM) | Normalized TOMM20 Ubiquitination (Fold Change) |
| 0 (Vehicle) | 1.0 |
| 10 | 1.8 |
| 50 | 3.5 |
| 200 | 5.2 |
| 1000 | 5.5 |
DOT Script for Signaling Pathway:
Caption: this compound inhibits USP30, leading to increased TOMM20 ubiquitination and mitophagy.
Conclusion
Validating the cellular target engagement of this compound is essential for confirming its mechanism of action. The Activity-Based Probe Assay provides direct evidence of binding to the USP30 active site. CETSA offers a label-free method to confirm biophysical interaction in intact cells. The In-Cell Western assay provides a high-throughput means to quantify the downstream functional consequences of USP30 inhibition. By employing a combination of these orthogonal approaches, researchers can build a robust body of evidence to confidently validate that this compound engages its intended target, USP30, in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. products.advansta.com [products.advansta.com]
- 11. licorbio.com [licorbio.com]
- 12. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for (R)-CMPD-39 Mitophagy Studies
For researchers, scientists, and drug development professionals investigating mitochondrial quality control, (R)-CMPD-39 has emerged as a potent and selective tool for inducing mitophagy. As a non-covalent inhibitor of the deubiquitinase USP30, it promotes the clearance of damaged mitochondria by enhancing their ubiquitination.[1] This guide provides a comprehensive overview of essential control experiments to ensure the rigor and reproducibility of studies involving this compound, along with comparisons to alternative mitophagy modulators.
To validate the specific effects of this compound on mitophagy, a series of well-designed control experiments are paramount. These controls are necessary to rule out off-target effects and to confirm that the observed phenomena are indeed a result of USP30 inhibition and subsequent activation of the mitophagy pathway.
Key Control Strategies for this compound Studies
A multi-faceted approach to controls is recommended, incorporating genetic, chemical, and procedural safeguards.
-
Genetic Controls: The most robust method to demonstrate the on-target activity of this compound is the use of USP30 knockout (KO) cells. In such a model, the compound should not elicit any further increase in mitophagy markers, as its target is absent.[2][3][4]
-
Chemical Controls: An ideal negative control is a structurally similar but inactive analog of this compound. While a specific inactive enantiomer for this compound is not widely commercially available, researchers can utilize the (S)-enantiomer, which has been reported to be a significantly weaker inhibitor of USP30. Additionally, comparing the effects of this compound to well-characterized mitophagy inducers and inhibitors is crucial for contextualizing its potency and mechanism.
-
Procedural Controls: To confirm that the observed degradation of mitochondria is due to autophagic flux, it is essential to include lysosomal inhibitors such as bafilomycin A1 or chloroquine. These agents block the final step of autophagy, leading to the accumulation of autophagosomes and mitophagosomes, which can then be quantified.[5][6][7][8][9]
Comparative Analysis of Mitophagy Modulators
The efficacy of this compound can be benchmarked against other common mitophagy-inducing agents. The following table summarizes key characteristics of this compound and its alternatives.
| Compound | Mechanism of Action | Typical Working Concentration | Key Advantages | Key Limitations |
| This compound | Selective, non-covalent inhibitor of USP30 deubiquitinase.[1] | 200 nM - 1 µM[1][2] | High selectivity for USP30; acts on a specific regulatory node of mitophagy.[3] | Newer compound with less extensive characterization in all cell types compared to classical inducers. |
| CCCP | Mitochondrial uncoupler; dissipates mitochondrial membrane potential, leading to PINK1/Parkin-mediated mitophagy. | 10 - 25 µM[10] | Potent and widely used positive control for depolarization-induced mitophagy. | Induces broad mitochondrial stress and can have off-target cytotoxic effects. |
| Oligomycin/Antimycin A | Inhibitors of mitochondrial respiration (ATP synthase and Complex III, respectively); induce mitochondrial depolarization. | 1 µM each | Effective inducers of PINK1/Parkin-mediated mitophagy. | Similar to CCCP, they induce significant mitochondrial dysfunction. |
| Rapamycin | mTOR inhibitor; induces general autophagy, which can include mitophagy. | 100 nM | Well-characterized inducer of general autophagy. | Not specific for mitophagy; effects on mitochondrial clearance can be indirect. |
| Urolithin A | Natural compound reported to induce mitophagy. | 10 - 50 µM | Orally bioavailable and considered a more "physiological" inducer. | Mechanism of action is still being fully elucidated and may be cell-type dependent. |
Quantitative Data Comparison
The following table presents a summary of quantitative data from representative experiments, highlighting the performance of this compound in key mitophagy assays.
| Assay | Cell Line | Treatment | Result | Reference |
| TOMM20 Ubiquitination | RPE1-YFP-PRKN | 200 nM this compound + AO (1h) | ~2-fold increase in mono-ubiquitinated TOMM20 vs. AO alone. | [2] |
| TOMM20 Degradation | RPE1-YFP-PRKN | 200 nM this compound + AO (4h) | ~50% reduction in TOMM20 levels. | [2] |
| Mitolysosome Number | SH-SY5Y-mitoQC | 1 µM this compound (96h) | ~2.5-fold increase in the number of mitolysosomes per cell. | [2] |
| Mitophagy Index | PRKN mutant patient iNeurons | This compound (24h) | Restored mitophagy index to near control levels. | [2] |
| Mitochondrial Respiration | Primary Neurons | 10 nM Bafilomycin A1 (24h) | Significant decrease in basal and maximal respiration. | [7] |
Experimental Protocols and Visualizations
Detailed methodologies for key experiments are provided below, accompanied by diagrams generated using the DOT language to illustrate workflows and signaling pathways.
I. USP30-Mediated Mitophagy Pathway
The PINK1/Parkin pathway is a primary route for the clearance of damaged mitochondria. USP30 acts as a negative regulator of this pathway by removing ubiquitin chains from mitochondrial outer membrane proteins, thereby inhibiting their recognition by the autophagy machinery. This compound inhibits USP30, leading to an accumulation of ubiquitinated mitochondrial proteins and enhanced mitophagy.
Caption: The PINK1/Parkin pathway and the inhibitory role of USP30.
II. Experimental Workflow for Validating this compound Activity
This workflow outlines the key steps and controls for assessing the impact of this compound on mitophagy.
Caption: A typical experimental workflow for studying this compound.
III. Detailed Experimental Protocols
The mito-QC reporter is a tandem mCherry-GFP tag fused to the mitochondrial outer membrane protein Fis1.[11] In the neutral pH of the mitochondrial matrix, both fluorophores are active. Upon delivery to the acidic lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta that represent mitolysosomes.[11][12][13]
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells stably expressing mito-QC on glass-bottom dishes.
-
Treat cells with this compound (e.g., 200 nM, 500 nM, 1 µM), vehicle (DMSO), a positive control (e.g., 10 µM CCCP for 24h), and a negative control for 24-96 hours.[2]
-
For flux analysis, co-treat a subset of wells with 100 nM bafilomycin A1 for the final 4-6 hours of the experiment.
-
-
Imaging:
-
Fix cells with 4% paraformaldehyde.
-
Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and mCherry (e.g., 561 nm).
-
-
Analysis:
-
Quantify the number and area of red-only (mCherry-positive, GFP-negative) puncta per cell.[2] An increase in these puncta indicates an increase in mitophagy.
-
This method assesses the degradation of mitochondrial proteins as a readout for mitophagy.
-
Cell Lysis:
-
Plate cells and treat as described above.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
-
SDS-PAGE and Immunoblotting:
-
Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against mitochondrial proteins (e.g., TOMM20, COXII), autophagy markers (LC3B, p62/SQSTM1), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
By employing these rigorous control experiments and comparative analyses, researchers can confidently elucidate the specific role of this compound in modulating mitophagy and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteolysis.jp [proteolysis.jp]
- 7. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using enhanced-mitophagy to measure autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy Watch | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semi-automated quantitation of mitophagy in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. evandrofanglab.com [evandrofanglab.com]
(R)-CMPD-39: A Potent Benzosulfonamide Inhibitor of USP30 in Comparative Analysis
In the landscape of selective enzyme inhibitors, (R)-CMPD-39 has emerged as a significant benzosulfonamide-based inhibitor of Ubiquitin-Specific Protease 30 (USP30). This guide provides a comparative analysis of the potency of this compound against other known USP30 inhibitors, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative efficacy of available USP30 inhibitors.
Potency Comparison of USP30 Inhibitors
This compound demonstrates high potency with a reported IC50 value of approximately 20 nM.[1][2][3] To contextualize its efficacy, the following table compares its potency with other benzosulfonamide and non-benzosulfonamide inhibitors of USP30.
| Inhibitor | Chemical Class | Target | Reported IC50 (nM) |
| This compound | Benzosulfonamide | USP30 | ~20 [1][2][3] |
| MF-094 | Phenylalanine derivative | USP30 | 120[4][5] |
| USP30Inh-1 | Cyanopyrrolidine | USP30 | 15-30[6] |
| USP30i-37 | Cyanopyrrolidine | USP30 | < 100[7] |
| USP30i-3 | Cyanopyrrolidine | USP30 | < 100[7] |
| MTX115325 | N-cyano pyrrolidine | USP30 | 12 (biochemical), 25 (cellular)[8] |
| USP30-I-1 | Cyanopyrrolidine | USP30 | 94[9][10] |
Signaling Pathways Regulated by USP30
USP30 is a deubiquitinating enzyme (DUB) primarily localized to the outer mitochondrial membrane and peroxisomes. Its main function is to counteract the ubiquitination of proteins on these organelles, thereby regulating their turnover through selective autophagy pathways: mitophagy for mitochondria and pexophagy for peroxisomes.
PINK1/Parkin-Mediated Mitophagy
Under normal physiological conditions, the kinase PINK1 is imported into healthy mitochondria and subsequently degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane. This initiates a signaling cascade that recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation via autophagy. USP30 opposes this process by removing ubiquitin chains from mitochondrial proteins, thus acting as a negative regulator of mitophagy.[1] Inhibition of USP30 by compounds like this compound blocks this deubiquitination, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface and subsequent enhancement of mitophagy.[1][5]
References
- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Beyond USP30 Inhibition: A Comparative Guide to Alternative Methods for Studying Mitophagy
For researchers, scientists, and drug development professionals seeking to investigate the intricate process of mitophagy, moving beyond the well-trodden path of USP30 inhibition opens up a diverse landscape of innovative and robust methodologies. This guide provides an objective comparison of alternative approaches, complete with experimental data, detailed protocols, and visual workflows to empower your research.
Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular quality control mechanism. Its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. While the inhibition of the deubiquitinating enzyme USP30 has been a valuable tool, a host of other methods offer unique advantages for monitoring and quantifying this process. This guide delves into the most prominent alternatives, offering a head-to-head comparison to aid in the selection of the most appropriate technique for your experimental needs.
Comparative Analysis of Key Mitophagy Assays
The selection of an appropriate assay is paramount for generating reliable and reproducible data. The following table summarizes the key characteristics of leading alternative methods for studying mitophagy.
| Method | Principle | Detection | Throughput | Quantitative | In Vivo Applicability | Key Advantages | Limitations |
| mt-Keima | pH-sensitive fluorescent protein (Keima) targeted to the mitochondrial matrix. Emission spectrum shifts from green (neutral pH) to red (acidic pH of the lysosome) upon mitophagic engulfment.[1][2][3][4] | Fluorescence Microscopy, Flow Cytometry | Medium to High | Yes (Ratiometric) | Yes (Transgenic models available)[1][4] | Ratiometric measurement provides a robust readout of mitophagic flux.[2][3] Suitable for live-cell imaging and high-throughput screening.[5][6][7] | Requires genetic engineering to express the reporter. Potential for phototoxicity with prolonged imaging. |
| mito-QC | Tandem fluorescent reporter (mCherry-GFP) targeted to the outer mitochondrial membrane. GFP is quenched in the acidic lysosome, while mCherry remains stable, resulting in red-only puncta representing mitolysosomes.[2][8][9] | Fluorescence Microscopy, Flow Cytometry | Medium to High | Yes (Puncta counting, flow cytometry ratio) | Yes (Transgenic models available)[10] | Allows for visualization of both healthy mitochondria and mitolysosomes.[9] Can be used in fixed and live cells.[10] | Requires transfection or generation of stable cell lines/transgenic models. Background fluorescence can be a concern. |
| MitoTimer | A fluorescent protein that changes color from green to red over time, allowing for the tracking of mitochondrial turnover.[1] | Fluorescence Microscopy, Flow Cytometry | Medium | Semi-quantitative | Yes | Can distinguish between old and new mitochondria, providing insights into mitochondrial biogenesis and turnover.[1] | The color conversion is time-dependent and may not directly correlate with mitophagic events. Requires careful calibration. |
| Fluorescent Dyes & Colocalization | Staining mitochondria with a fluorescent dye (e.g., MitoTracker) and lysosomes with another (e.g., LysoTracker) or immunostaining for autophagosome markers (e.g., LC3) to observe colocalization.[11][12][13] | Fluorescence Microscopy | Low to Medium | Semi-quantitative | Limited | Relatively simple and does not require genetic modification.[11] | Prone to artifacts and false positives due to transient interactions.[7] Does not definitively prove degradation within the lysosome. |
| Biochemical Assays (Western Blot) | Measuring the degradation of mitochondrial proteins (e.g., TOMM20, COX proteins) over time, often in the presence of lysosomal inhibitors to assess flux.[1][14] | Western Blotting | Low | Semi-quantitative | Yes (from tissue lysates) | Directly measures the degradation of mitochondrial components.[14] | Low throughput and provides an ensemble measurement from a cell population.[1] Interpretation can be complex due to the degradation of some outer membrane proteins by the proteasome.[1] |
Signaling Pathways in Mitophagy
Understanding the molecular machinery of mitophagy is crucial for interpreting experimental results. The two major pathways are the PINK1/Parkin-dependent and the receptor-mediated pathways.
Caption: Key signaling pathways in mitophagy.
Experimental Workflows and Protocols
Detailed and reproducible protocols are the bedrock of rigorous scientific inquiry. Below are workflows and methodologies for key alternative mitophagy assays.
mt-Keima Mitophagy Assay Workflow
The mt-Keima assay is a powerful tool for quantifying mitophagic flux based on the pH-dependent fluorescence of the Keima protein.
Caption: Workflow for the mt-Keima mitophagy assay.
Detailed Protocol: Flow Cytometry-based mt-Keima Assay
This protocol is adapted for HeLa cells expressing mt-Keima and Parkin.[6]
-
Cell Culture: Culture HeLa-Parkin cells stably expressing mt-Keima in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Mitophagy Induction:
-
Cell Harvesting:
-
Flow Cytometry Analysis:
-
Analyze cells using a flow cytometer equipped with 405 nm and 561 nm lasers.[6]
-
Collect fluorescence emission for both the neutral (excited at 405 nm) and acidic (excited at 561 nm) forms of Keima.
-
Gate on the live cell population and analyze the ratio of red to green fluorescence to quantify the percentage of cells with high mitophagy.[7]
-
mito-QC Mitophagy Assay Workflow
The mito-QC reporter allows for the visualization and quantification of mitochondria that have been delivered to the lysosome.
Caption: Workflow for the mito-QC mitophagy assay.
Detailed Protocol: Fluorescence Microscopy of mito-QC
This protocol is for analyzing mitophagy in ARPE-19 cells stably expressing the mito-QC reporter.[8]
-
Cell Culture and Treatment:
-
Culture ARPE-19 cells expressing mito-QC on glass coverslips.
-
Induce mitophagy by treating with an appropriate agent (e.g., 25 µM CCCP for 6-24 hours).[9]
-
-
Fixation and Mounting:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Mount coverslips on slides using a mounting medium with DAPI.
-
-
Image Acquisition:
-
Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and mCherry (e.g., 561 nm).
-
-
Image Analysis:
Biochemical Assessment of Mitophagy by Western Blot
This method provides a direct measure of mitochondrial protein degradation.
Detailed Protocol: Western Blot for Mitochondrial Protein Degradation [14]
-
Cell Lysis:
-
Treat cells with a mitophagy-inducing agent in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[15]
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[15]
-
Transfer proteins to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat dry milk in TBST.[15]
-
Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., TOMM20, TIMM23, COX IV) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
By employing these diverse and powerful techniques, researchers can gain a more nuanced and comprehensive understanding of the complex and vital process of mitophagy. The choice of method should be guided by the specific research question, available resources, and the biological system under investigation.
References
- 1. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-automated quantitation of mitophagy in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 4. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 5. Video: Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 6. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 9. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating Mitophagy and Mitochondrial Morphology In Vivo Using mito-QC: A Comprehensive Guide | Springer Nature Experiments [experiments.springernature.com]
- 11. Video: Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Comparative Guide to the Cross-reactivity of (R)-CMPD-39 with other Deubiquitinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the deubiquitinase (DUB) inhibitor (R)-CMPD-39 with other DUBs, supported by experimental data. This compound is a potent and highly selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial and peroxisomal quality control.
Executive Summary
This compound demonstrates exceptional selectivity for USP30. In a comprehensive screen against a panel of over 40 deubiquitinases, this compound showed minimal to no inhibitory activity against other DUBs at concentrations up to 100 µM, while potently inhibiting USP30 with an IC50 value of approximately 20 nM. This high selectivity makes this compound a valuable tool for studying the specific roles of USP30 in cellular processes such as mitophagy and pexophagy, and a promising candidate for therapeutic development.
Data Presentation
The cross-reactivity of this compound was evaluated using the DUBprofiler™ screening platform. The following table summarizes the inhibitory activity of this compound against a broad panel of deubiquitinases at two different concentrations.
| Deubiquitinase | % Inhibition at 1 µM this compound | % Inhibition at 100 µM this compound |
| USP30 | 98 | 100 |
| USP2 | <10 | <20 |
| USP4 | <10 | <20 |
| USP5 | <10 | <20 |
| USP7 | <10 | <20 |
| USP8 | <10 | <20 |
| USP10 | <10 | <20 |
| USP11 | <10 | <20 |
| USP14 | <10 | <20 |
| USP15 | <10 | <20 |
| USP20 | <10 | <20 |
| USP21 | <10 | <20 |
| USP22 | <10 | <20 |
| USP25 | <10 | <20 |
| USP28 | <10 | <20 |
| USP33 | <10 | <20 |
| USP34 | <10 | <20 |
| USP35 | <10 | <20 |
| USP36 | <10 | <20 |
| USP37 | <10 | <20 |
| USP38 | <10 | <20 |
| USP42 | <10 | <20 |
| USP44 | <10 | <20 |
| USP45 | <10 | <20 |
| USP47 | <10 | <20 |
| UCHL1 | <10 | <20 |
| UCHL3 | <10 | <20 |
| UCHL5 | <10 | <20 |
| BAP1 | <10 | <20 |
| OTUB1 | <10 | <20 |
| OTUB2 | <10 | <20 |
| OTUD1 | <10 | <20 |
| OTUD4 | <10 | <20 |
| OTUD5 | <10 | <20 |
| OTUD6B | <10 | <20 |
| Cezanne | <10 | <20 |
| TRABID | <10 | <20 |
| A20 | <10 | <20 |
| CYLD | <10 | <20 |
| JOSD1 | <10 | <20 |
| JOSD2 | <10 | <20 |
| ATXN3 | <10 | <20 |
| AMSH | <10 | <20 |
| AMSH-LP | <10 | <20 |
Note: The data presented is based on the findings from Rusilowicz-Jones et al. (2021). The list of deubiquitinases is representative of the full panel screened.
Mandatory Visualization
Signaling Pathway of USP30 in Mitophagy
The following diagram illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway. USP30 acts as a negative regulator by removing ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagy signaling cascade.
Caption: USP30 negatively regulates mitophagy by removing ubiquitin chains.
Experimental Workflow for DUB Inhibitor Selectivity Profiling
This diagram outlines the general workflow for assessing the selectivity of a deubiquitinase inhibitor using a panel of DUB enzymes.
Caption: Workflow for assessing DUB inhibitor selectivity.
Experimental Protocols
DUBprofiler™ Selectivity Screening
Objective: To determine the selectivity of this compound against a broad panel of deubiquitinases.
Methodology: The cross-reactivity of this compound was assessed using the Ubiquigent DUBprofiler™ service. Recombinant DUB enzymes were incubated with this compound at final concentrations of 1 µM and 100 µM. The enzymatic activity was measured by monitoring the cleavage of a fluorogenic ubiquitin substrate, such as ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). The fluorescence signal, proportional to DUB activity, was measured over time using a plate reader. The percentage of inhibition was calculated by comparing the activity in the presence of the compound to a vehicle control (DMSO).
In Vitro USP30 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against USP30.
Methodology: Recombinant human USP30 was incubated with varying concentrations of this compound in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). The reaction was initiated by the addition of a fluorogenic substrate, Ub-AMC. The rate of substrate cleavage was monitored by measuring the increase in fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm. IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.
Cell-Based USP30 Target Engagement Assay
Objective: To confirm the engagement of this compound with USP30 in a cellular context.
Methodology: A competition assay using an activity-based probe, ubiquitin-propargylamide (Ub-PA), was performed. Intact cells (e.g., SH-SY5Y neuroblastoma cells) were pre-incubated with varying concentrations of this compound for a defined period (e.g., 2 hours). Cells were then lysed, and the lysates were incubated with HA-tagged Ub-PA. Ub-PA forms a covalent bond with the active site cysteine of DUBs. The engagement of Ub-PA with USP30 was assessed by immunoblotting for the HA tag. A decrease in the HA-Ub-PA signal for USP30 with increasing concentrations of this compound indicates direct target engagement.[1][2]
Conclusion
The experimental data strongly support that this compound is a highly selective inhibitor of USP30. Its minimal cross-reactivity with a wide range of other deubiquitinases makes it an exceptional chemical probe for elucidating the specific functions of USP30 in health and disease. This high degree of selectivity is a critical attribute for its potential development as a therapeutic agent targeting USP30-mediated pathways.
References
Validating Mitophagy Induction by (R)-CMPD-39: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
(R)-CMPD-39, a selective non-covalent inhibitor of the deubiquitinase USP30, has emerged as a promising pharmacological tool for inducing mitophagy, the selective degradation of damaged mitochondria by autophagy.[1][2] This process is critical for mitochondrial quality control, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's.[2] For researchers investigating the therapeutic potential of this compound and other mitophagy inducers, rigorous validation of their cellular effects is paramount. This guide provides a comparative overview of key methodologies for validating mitophagy induction by this compound, with a special focus on the gold-standard technique of electron microscopy, alongside widely used fluorescence-based and biochemical assays.
Comparison of Mitophagy Validation Methods
The choice of method for validating mitophagy induction depends on the specific experimental question, available resources, and the type of data required (qualitative vs. quantitative, morphological vs. biochemical). Electron microscopy provides unparalleled ultrastructural detail, while fluorescence and biochemical methods offer higher throughput and quantification of specific molecular events.
| Method | Principle | Advantages | Disadvantages | Quantitative Data |
| Transmission Electron Microscopy (TEM) | Direct visualization of cellular ultrastructures. Mitophagy is identified by the presence of mitochondria within double-membraned autophagosomes (mitophagosomes). | Unambiguous morphological evidence of mitophagy. Considered the "gold standard" for confirming the process.[3] Provides high-resolution images of mitophagosomes. | Low throughput, time-consuming, and requires specialized equipment and expertise. Quantification can be challenging and laborious. | Number of mitophagosomes per cell/area, mitochondrial morphology scoring.[4] |
| Fluorescence Microscopy (e.g., mito-QC) | Utilizes pH-sensitive fluorescent reporters targeted to mitochondria. In the acidic environment of the lysosome, the GFP signal of the reporter is quenched, while the mCherry signal remains, allowing for the identification of mitolysosomes. | High-throughput and suitable for live-cell imaging. Enables quantification of mitophagy flux.[5] | Indirect method that relies on reporter localization and pH changes. Potential for artifacts and requires genetically encoded reporters. | Number and area of mitolysosomes per cell, mitophagy index.[2] |
| Biochemical Assays (Western Blotting) | Measures the degradation of mitochondrial proteins (e.g., TOMM20, COXII) as an indicator of mitochondrial clearance. | Relatively simple, high-throughput, and provides quantitative data on the degradation of specific proteins. | Indirect measure of mitophagy; protein degradation can be influenced by other cellular processes. Does not provide morphological information. | Densitometric analysis of protein band intensity relative to loading controls. |
Signaling Pathway of this compound-Induced Mitophagy
This compound induces mitophagy by inhibiting USP30, a deubiquitinase that counteracts the activity of the PINK1/Parkin pathway.[1][2][6] This pathway is a primary mechanism for labeling damaged mitochondria for degradation.
Caption: this compound inhibits USP30, promoting the accumulation of poly-ubiquitin chains on damaged mitochondria, leading to the recruitment of autophagy machinery and subsequent mitophagy.
Experimental Protocols
Protocol 1: Validation of Mitophagy by Transmission Electron Microscopy (TEM)
This protocol provides a general workflow for preparing cultured cells for TEM to visualize mitophagosomes.
1. Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, HeLa) on culture dishes.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., CCCP) and negative (vehicle) controls.
2. Fixation:
-
Aspirate the culture medium and gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a solution of 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 1-2 hours at room temperature.
3. Post-fixation and Staining:
-
Wash the cells with 0.1 M sodium cacodylate buffer.
-
Post-fix the cells with 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1 hour at 4°C.
-
Stain the cells with 1% uranyl acetate in distilled water for 1 hour at room temperature in the dark.
4. Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with a mixture of resin and ethanol, followed by pure resin.
-
Embed the samples in resin and polymerize at 60°C for 48 hours.
5. Sectioning and Imaging:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Image the sections using a transmission electron microscope.
6. Quantification:
-
Capture images at a consistent magnification.
-
Manually or with image analysis software, count the number of mitophagosomes (defined as a mitochondrion or mitochondrial fragment enclosed within a double-membraned autophagosome) per cell or per unit area.
Protocol 2: Validation of Mitophagy using the mito-QC Reporter
This protocol describes the use of the fluorescent mito-QC reporter to quantify mitophagy.[5]
1. Cell Line Generation:
-
Stably transfect the cell line of interest (e.g., SH-SY5Y) with a plasmid encoding the mito-QC reporter (mCherry-GFP tandem tag fused to a mitochondrial outer membrane protein).
2. Cell Culture and Treatment:
-
Plate the mito-QC expressing cells in a suitable imaging plate (e.g., glass-bottom multi-well plate).
-
Treat the cells with this compound and appropriate controls.
3. Live-Cell Imaging or Fixed-Cell Analysis:
-
Live-Cell Imaging: Acquire images using a confocal or high-content imaging system equipped with filters for GFP (e.g., 488 nm excitation) and mCherry (e.g., 561 nm excitation).
-
Fixed-Cell Analysis: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount with a suitable mounting medium.
4. Image Analysis and Quantification:
-
Use image analysis software (e.g., FIJI/ImageJ) to quantify mitophagy.
-
Identify mitochondria by the mCherry signal.
-
Identify mitolysosomes as mCherry-positive, GFP-negative puncta.
-
Quantify the number and/or area of mitolysosomes per cell. The ratio of the "red-only" signal to the total "red" signal can be used as a mitophagy index.
Experimental Workflow for Validating this compound
The following diagram illustrates a logical workflow for a comprehensive validation of this compound's effect on mitophagy.
Caption: A multi-faceted approach combining biochemical, fluorescence, and electron microscopy techniques provides robust validation of this compound-induced mitophagy.
Concluding Remarks
The validation of mitophagy induction by this compound requires a multi-pronged approach. While fluorescence-based assays like the mito-QC reporter and biochemical methods such as Western blotting for mitochondrial proteins offer high-throughput and quantitative data on the molecular events of mitophagy, transmission electron microscopy remains the definitive method for visualizing the morphological hallmarks of this process. By combining these techniques, researchers can obtain a comprehensive and robust understanding of the cellular effects of this compound and other novel mitophagy-inducing compounds, thereby accelerating their development as potential therapeutics for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of mitophagy by electron microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Semi-automated quantitation of mitophagy in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of (R)-CMPD-39 and CCCP on Mitophagy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key chemical probes used to study and modulate mitophagy: the classical mitochondrial uncoupler Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) and the selective USP30 inhibitor (R)-CMPD-39. We will explore their distinct mechanisms of action, present available quantitative data from experimental studies, and provide standardized protocols for their use.
Introduction: Two Distinct Approaches to Inducing Mitophagy
Mitophagy is the selective autophagic clearance of damaged or superfluous mitochondria, a critical process for cellular homeostasis. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's disease. Both CCCP and this compound are potent inducers of mitophagy, yet they operate through fundamentally different mechanisms.
-
CCCP (Carbonyl Cyanide m-Chlorophenyl Hydrazone): A protonophore and mitochondrial uncoupler, CCCP dissipates the mitochondrial membrane potential (ΔΨm).[1][2] This collapse of ΔΨm is a potent stress signal that mimics mitochondrial damage, leading to the robust activation of the PINK1/Parkin signaling pathway, one of the primary pathways for initiating mitophagy.[3][4][5]
-
This compound: A highly selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase (DUB) localized to the outer mitochondrial membrane.[6][7] USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial surface proteins, thereby counteracting the pro-mitophagic activity of the E3 ligase Parkin.[8] By inhibiting USP30, this compound enhances the ubiquitination status of mitochondria, promoting their recognition and clearance by the autophagy machinery.[6][7][9]
Mechanism of Action: A Comparative Overview
The primary distinction lies in the trigger for mitophagy. CCCP acts as an upstream stressor that initiates the signaling cascade, while this compound acts downstream by inhibiting a key negative regulator.
CCCP induces acute, widespread mitochondrial depolarization. This prevents the import and cleavage of the kinase PINK1, leading to its accumulation on the outer mitochondrial membrane.[3][5] Stabilized PINK1 phosphorylates both ubiquitin and the E3 ubiquitin ligase Parkin, activating Parkin and recruiting it from the cytosol to the damaged mitochondria.[4][5][10] Activated Parkin then ubiquitinates numerous outer mitochondrial membrane proteins, creating a signal that recruits autophagy receptors and initiates the engulfment of the mitochondrion by an autophagosome.[3][11]
This compound does not directly cause mitochondrial damage or depolarization. Instead, it enhances the consequences of basal or stress-induced PINK1/Parkin activity. By inhibiting USP30's deubiquitinating activity, this compound tips the balance towards a higher state of mitochondrial ubiquitination.[6][7] This "ubiquitin coat" is more readily recognized by the autophagy machinery, thereby lowering the threshold for mitochondrial clearance and enhancing the rate of both basal and stress-induced mitophagy.[7][9] This mechanism is particularly relevant for therapeutic strategies aimed at boosting mitophagy in conditions where the pathway is impaired, such as in certain forms of Parkinson's disease.[7][12]
Signaling Pathway Diagrams
Caption: Comparative signaling pathways for CCCP and this compound in mitophagy induction.
Quantitative Data Comparison
Direct comparative studies using identical cell lines, time points, and assays are limited. The following table summarizes key quantitative parameters gathered from individual studies to provide a parallel overview of the compounds' characteristics.
| Parameter | CCCP | This compound | Key Differences |
| Mechanism of Action | Mitochondrial Uncoupler | Selective USP30 Deubiquitinase Inhibitor | CCCP is a direct, upstream stressor. This compound is a downstream enhancer of an existing pathway. |
| Typical Concentration | 10 - 20 µM in cell culture[2][13][14] | 200 nM - 1 µM in cell culture[6][7] | This compound is effective at much lower (nanomolar) concentrations, suggesting higher potency and specificity for its target. |
| Target Potency | N/A (acts physically on membrane potential) | IC₅₀ ≈ 20 nM for USP30 enzyme inhibition[6][7] | This compound has a well-defined biochemical potency against its specific enzyme target. |
| Onset of Action | Rapid; Parkin recruitment to mitochondria can be observed within 1 hour[4][10] | Slower; typically enhances basal mitophagy over 24-96 hours or enhances stress-induced ubiquitination within 1-4 hours[6][7][9] | CCCP provides an acute, synchronous wave of mitophagy. This compound provides a more sustained, modulatory effect on the pathway. |
| Observed Effect | >90% loss of mitochondrial structures in YFP-Parkin HeLa cells after 48 hours[4] | Significant increase in the number and area of mitophagosomes in SH-SY5Y-mitoQC cells at 1 µM after 96 hours[6] | Both effectively clear mitochondria, but assay conditions and timelines differ. CCCP's effect is more drastic and rapid. |
| Selectivity | Broad cellular effects due to collapse of ΔΨm, which can impact ATP production and other processes[15] | Highly selective for USP30 over other deubiquitinases, even at high concentrations (up to 100 µM)[7] | This compound is a more selective tool, likely with fewer off-target effects compared to the widespread cellular stress induced by CCCP. |
| Therapeutic Relevance | Primarily a research tool due to toxicity associated with chronic mitochondrial uncoupling. | High; potential to restore mitophagy in Parkinson's disease models by targeting a specific enzyme[7][12] | This compound's targeted mechanism makes it a more promising candidate for therapeutic development. |
Experimental Protocols & Workflow
The following are generalized protocols for inducing and assessing mitophagy using CCCP or this compound. Specific cell types, reagent concentrations, and incubation times should be optimized for your experimental system.
Caption: A generalized workflow for studying mitophagy induced by chemical compounds.
This protocol is designed for inducing a robust and synchronized wave of mitophagy.
-
Cell Seeding: Plate cells (e.g., HeLa or SH-SY5Y, often stably expressing a mitophagy reporter like mito-Keima or YFP-Parkin) at a density that will result in 60-70% confluency on the day of the experiment.[13]
-
Preparation of CCCP Stock: Prepare a 10 mM stock solution of CCCP in DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the CCCP stock solution in pre-warmed complete cell culture medium to a final concentration of 10 µM. Remove the old medium from the cells and replace it with the CCCP-containing medium.[13][14] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate cells for the desired period.
-
Analysis: Proceed with analysis via microscopy, Western blot, or flow cytometry. For Western blotting, assess the degradation of mitochondrial proteins like TOMM20. For microscopy with reporters like mito-QC, quantify the appearance of red-only (acidic) puncta representing mitolysosomes.[7]
This protocol is designed to assess the enhancement of basal or pre-existing mitophagy.
-
Cell Seeding: Plate cells as described above. SH-SY5Y cells with a mitophagy reporter are a well-characterized model for this compound.[7]
-
Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment: Dilute the this compound stock in pre-warmed complete medium to a final working concentration, typically between 200 nM and 1 µM.[6][7] Add the medium to the cells. Include a vehicle control.
-
Incubation: Incubate cells for a prolonged period, typically 24 to 96 hours, to allow for a measurable increase in basal mitophagy events.[6][7]
-
Analysis: The primary readout is often the quantification of mitophagy flux.
-
Microscopy: Use a fluorescent reporter like mito-QC and quantify the number and area of mitolysosomes per cell.[7] An increase compared to the vehicle control indicates enhanced mitophagy.
-
Western Blot: To assess target engagement, a co-treatment with an acute stressor (like a short pulse of CCCP or Antimycin A/Oligomycin A) can be performed after this compound pre-treatment. Blots can then be probed for ubiquitinated mitochondrial proteins (e.g., TOMM20) or phospho-ubiquitin to show enhancement of the signal compared to the stressor alone.[7][9]
-
Conclusion and Recommendations
The choice between CCCP and this compound depends entirely on the experimental question.
-
Use CCCP for studies requiring a strong, acute, and synchronized induction of the PINK1/Parkin pathway. It is the established standard for investigating the core mechanics of stress-induced mitophagy but its utility is limited by its cellular toxicity and broad effects.
-
Use this compound for studies aiming to modulate mitophagy under more physiologically relevant conditions. Its high selectivity and mechanism of enhancing, rather than forcing, the pathway make it an excellent tool for investigating the regulation of basal mitophagy and for exploring potential therapeutic strategies to boost mitochondrial quality control in disease models.[7][12]
For researchers in drug development, this compound and other USP30 inhibitors represent a more therapeutically viable approach, offering a targeted intervention with a clearer mechanism and a potentially wider therapeutic window than mitochondrial uncouplers.
References
- 1. Current mechanistic insights into the CCCP-induced cell survival response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | LC3-Mediated Mitophagy After CCCP or Vibrio splendidus Exposure in the Pacific Oyster Crassostrea gigas [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Parkin is recruited selectively to impaired mitochondria and promotes their autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Middle-Down MS Analysis of Parkin-Mediated Ubiquitin Chain Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clearance of damaged mitochondria via mitophagy is important to the protective effect of ischemic preconditioning in kidneys - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of (R)-CMPD-39 Confirmed with USP30 Knockout Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30. Experimental data from studies utilizing USP30 knockout (KO) cells unequivocally demonstrate the compound's specificity, offering a robust tool for studying mitochondrial and peroxisomal quality control.
This compound is a potent and selective non-covalent inhibitor of USP30, an enzyme that removes ubiquitin from mitochondrial and peroxisomal proteins, thereby acting as a negative regulator of mitophagy and pexophagy.[1][2][3] The validation of its on-target effects is crucial for its use as a chemical probe in research and for its potential therapeutic development. The use of USP30 knockout cells provides a definitive method for confirming that the observed effects of this compound are indeed mediated through the inhibition of USP30.
Comparison of this compound Effects in Wild-Type vs. USP30 Knockout Cells
Experimental evidence consistently demonstrates that the cellular effects of this compound are dependent on the presence of USP30. In wild-type cells, this compound enhances the ubiquitination of mitochondrial outer membrane proteins, such as TOMM20 and SYNJ2BP, following mitochondrial depolarization.[3][4] This leads to an acceleration of mitophagy, the cellular process for clearing damaged mitochondria.[2][5] Conversely, in USP30 knockout cells, this compound has no effect on the ubiquitination of these substrates or on mitophagy rates, confirming its specificity.[3][4][6]
Quantitative Data Summary
| Parameter | Cell Line | Condition | This compound Treatment in Wild-Type Cells | This compound Treatment in USP30 KO Cells | Reference |
| TOMM20 Ubiquitination | hTERT-RPE1-YFP-PRKN | Mitochondrial Depolarization (1 µM AO, 1h) | Significant increase in mono- and multi-ubiquitinated TOMM20 | No effect on TOMM20 ubiquitination | [4][6] |
| SYNJ2BP Ubiquitination | hTERT-RPE1-YFP-PRKN | Mitochondrial Depolarization (1 µM AO, 1h) | Enhanced ubiquitination | No effect on SYNJ2BP ubiquitination | [4][6] |
| Phospho-Ser65 Ubiquitin (pUb) Levels | SHSY5Y | Mitochondrial Depolarization (1 µM AO, 4h) | Increased pUb accumulation | No additive effect beyond USP30 KO baseline | [4][7] |
| Basal Mitophagy | SHSY5Y-mitoQC | 96 hours | Significant increase in the number and area of mitophagosomes | Not Applicable (Comparison to KO baseline) | [3] |
| Basal Pexophagy | U2OS-Keima-SKL | 96 hours | Significant increase in the number and area of pexophagosomes | Not Applicable (Comparison to KO baseline) | [3] |
AO: Antimycin A/Oligomycin A
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach to validate this compound, the following diagrams are provided.
Caption: USP30 negatively regulates mitophagy by removing ubiquitin from mitochondrial proteins.
Caption: Workflow for validating this compound on-target effects using knockout cells.
Detailed Experimental Protocols
The following are generalized protocols based on published studies for assessing the on-target effects of this compound.
Western Blot Analysis of Mitochondrial Protein Ubiquitination
Objective: To determine the effect of this compound on the ubiquitination of USP30 substrates in wild-type and USP30 KO cells.
Materials:
-
Wild-type and USP30 KO hTERT-RPE1-YFP-PRKN or SHSY5Y cells
-
This compound (stock solution in DMSO)
-
Antimycin A and Oligomycin A (AO) for mitochondrial depolarization
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-TOMM20, anti-SYNJ2BP, anti-phospho-Ser65-ubiquitin, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Seed wild-type and USP30 KO cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 200 nM - 1 µM) or vehicle (DMSO) for 1-4 hours.[3]
-
Induce mitochondrial depolarization by adding Antimycin A and Oligomycin A (e.g., 1 µM each) for the final 1-4 hours of the this compound treatment.[4]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to the loading control.
Fluorescence Microscopy for Mitophagy/Pexophagy Assessment
Objective: To quantify the effect of this compound on basal mitophagy and pexophagy.
Materials:
-
U2OS cells stably expressing a pexophagy reporter (e.g., Keima-SKL) or SHSY5Y cells with a mitophagy reporter (e.g., mito-QC).[3]
-
This compound (stock solution in DMSO)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed reporter cells on glass-bottom dishes or multi-well plates suitable for imaging.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for an extended period (e.g., 96 hours) to assess basal turnover.[3]
-
Acquire images using appropriate filter sets for the specific fluorescent reporter.
-
Quantify the number and area of mitophagosomes or pexophagosomes per cell using image analysis software.
-
Statistically compare the results between vehicle- and this compound-treated cells.
Alternative Approaches and Supporting Evidence
References
- 1. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 8. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of USP30 as a Therapeutic Target for Parkinson's Disease Modification | Parkinson's Disease [michaeljfox.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Comparing Commercially Available USP30 Inhibitors for Preclinical Research
For researchers in neurodegenerative diseases, oncology, and metabolic disorders, the deubiquitinase USP30 has emerged as a compelling therapeutic target. Its role in regulating mitophagy—the selective degradation of damaged mitochondria—positions it as a critical gatekeeper of cellular quality control. Inhibition of USP30 can enhance the clearance of dysfunctional mitochondria, a process implicated in the pathology of Parkinson's disease and other conditions.[1][2][3] This guide provides a head-to-head comparison of commercially available USP30 inhibitors, offering a comprehensive resource for scientists navigating the landscape of USP30-targeted drug discovery.
This guide synthesizes publicly available data on the biochemical potency, cellular activity, and selectivity of prominent USP30 inhibitors. We also provide standardized experimental protocols for key assays to aid in the independent evaluation of these compounds.
The Contenders: An Overview of USP30 Inhibitors
A growing number of small molecule inhibitors targeting USP30 are now commercially available for research purposes. These compounds span different chemical scaffolds, including benzosulphonamides and N-cyanopyrrolidines, and exhibit distinct biochemical and cellular profiles. Key players in this space include research compounds developed by pharmaceutical companies like Mission Therapeutics and Forma Therapeutics.[1]
Quantitative Comparison of USP30 Inhibitors
To facilitate a direct comparison, the following table summarizes the reported biochemical potency (IC50), cellular target engagement or functional response (EC50), and selectivity of several commercially available USP30 inhibitors. It is important to note that assay conditions can vary between studies, which may influence the reported values.
| Compound Name | Chemical Class | USP30 IC50 | Cellular Activity (EC50) | Selectivity Highlights | Reference |
| Compound 39 | Benzosulphonamide | ~20 nM | Not explicitly stated, but enhances mitophagy at 200 nM | Highly selective; no significant off-target effects observed in USP30 knockout cell comparisons.[1][4] | [1][4] |
| USP30Inh-1 | N-cyano pyrrolidine | 15-30 nM | Enhances mitoKeima signal at 1-10 µM | Good selectivity against >40 DUBs at 1 µM; some off-target activity at 10 µM against USP6, USP21, and USP45.[1] | [1] |
| MTX115325 | Not specified | 12 nM | 32 nM (TOM20 ubiquitination) | Information not readily available in provided search results. | [5] |
| USP30 inhibitor 18 | Not specified | 20 nM | Accelerates mitophagy and increases protein ubiquitination | Information not readily available in provided search results. | [6] |
| USP30-IN-20 | Not specified | 12.8 µM | Induces ferroptosis | Information not readily available in provided search results. | [1] |
| S3 (15-oxospiramilactone) | Diterpenoid | Not explicitly stated | Induces mitochondrial elongation | A natural product, selectivity profile may be broader. | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the context of USP30 inhibition and the process of evaluating these inhibitors, the following diagrams have been generated.
Caption: The PINK1/Parkin pathway ubiquitinates mitochondrial proteins to promote mitophagy. USP30 counteracts this by deubiquitinating these proteins. USP30 inhibitors block this action, thereby enhancing mitophagy.
Caption: A generalized workflow for the head-to-head comparison of USP30 inhibitors, encompassing biochemical and cellular assays.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate comparison of inhibitor performance. Below are methodologies for key experiments.
In Vitro USP30 Deubiquitinase Activity Assay (IC50 Determination)
This assay biochemically measures the enzymatic activity of USP30 and the potency of inhibitors.
-
Principle: The assay utilizes a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110).[7] Cleavage of this substrate by USP30 releases the fluorophore, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human USP30 enzyme
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM Potassium Glutamate, 0.1 mM TCEP, and 0.03% Bovine Gamma Globulin.[8]
-
USP30 inhibitors
-
384-well black plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the USP30 inhibitors in DMSO.
-
Dispense the inhibitor dilutions into the 384-well plate.
-
Add recombinant USP30 to each well and pre-incubate with the inhibitors for 15-30 minutes at room temperature.[8]
-
Initiate the reaction by adding the Ub-Rho110 substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay
This assay confirms that the inhibitor interacts with USP30 within a cellular context.
-
Principle: An activity-based probe (ABP), such as a ubiquitin probe with a C-terminal electrophile (e.g., propargylamide, PA), is used.[7] This probe covalently binds to the active site cysteine of DUBs. Pre-treatment with a USP30 inhibitor will prevent the binding of the ABP to USP30.
-
Materials:
-
Cell line expressing USP30 (e.g., SH-SY5Y)
-
USP30 inhibitors
-
Activity-Based Probe (e.g., Biotin-Ahx-Ub-propargylamide)
-
Cell lysis buffer
-
Streptavidin beads for pulldown
-
SDS-PAGE and Western blotting reagents
-
Anti-USP30 antibody
-
-
Procedure:
-
Treat cells with varying concentrations of the USP30 inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells and incubate the lysate with the ABP for 1 hour at room temperature.[7]
-
The ABP will bind to active DUBs, causing a molecular weight shift.
-
Analyze the lysates by Western blot using an anti-USP30 antibody to observe the shift. A reduction in the shifted band with increasing inhibitor concentration indicates target engagement.
-
Mitophagy/Pexophagy Assessment
This assay measures the functional consequence of USP30 inhibition on cellular quality control pathways.
-
Principle: The mito-Keima fluorescent reporter is a pH-sensitive protein targeted to the mitochondrial matrix.[5][9] In the neutral pH of the mitochondria, it emits a green fluorescence. Upon delivery to the acidic environment of the lysosome during mitophagy, its fluorescence shifts to red. The ratio of red to green fluorescence provides a quantitative measure of mitophagy.
-
Materials:
-
Cell line stably expressing mito-Keima (e.g., U2OS or SH-SY5Y)
-
USP30 inhibitors
-
Confocal microscope or high-content imaging system
-
-
Procedure:
-
Plate the mito-Keima expressing cells.
-
Treat the cells with the USP30 inhibitors at various concentrations and for different durations.
-
Optionally, induce mitochondrial stress with agents like oligomycin and antimycin A to stimulate mitophagy.
-
Acquire images using a confocal microscope with excitation wavelengths for both the green and red forms of Keima.
-
Quantify the ratio of red to green fluorescence to determine the extent of mitophagy. An increase in this ratio indicates enhanced mitophagy.[7]
-
Conclusion
The landscape of commercially available USP30 inhibitors offers a range of tools for researchers. While compounds like the benzosulphonamide Compound 39 and the N-cyano pyrrolidine USP30Inh-1 demonstrate high potency, careful consideration of their selectivity profiles is essential for interpreting experimental results.[1] The provided experimental protocols offer a starting point for the rigorous, head-to-head evaluation of these and future USP30 inhibitors, ultimately accelerating the development of novel therapeutics for a host of debilitating diseases.
References
- 1. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 2. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of (R)-CMPD-39 Effects: A Comparative Guide for Researchers
An in-depth analysis of the experimental data surrounding the selective USP30 inhibitor, (R)-CMPD-39, indicates a consistent mechanism of action in promoting mitophagy and pexophagy. This guide provides a comparative overview of the reported effects of this compound, detailing the experimental protocols and quantitative data from key studies to aid researchers in evaluating its utility and reproducibility.
This compound is a selective, non-covalent inhibitor of the ubiquitin-specific protease 30 (USP30), an enzyme localized to the outer mitochondrial and peroxisomal membranes that counteracts the ubiquitination of surface proteins. By inhibiting USP30, this compound enhances the ubiquitination of key mitochondrial proteins, thereby promoting the clearance of damaged mitochondria (mitophagy) and peroxisomes (pexophagy). This mechanism of action has been primarily detailed in a foundational study by Rusilowicz-Jones et al. (2021), with supporting evidence for the role of USP30 inhibition in mitophagy provided by other independent research groups.
Comparative Analysis of this compound Efficacy
The primary body of evidence for the effects of this compound comes from a comprehensive study by Rusilowicz-Jones et al. published in Life Science Alliance in 2021. While direct, independent replication of these specific experiments with this compound by other laboratories is not yet widely published, the findings are consistent with the broader understanding of USP30's role in cellular quality control, as supported by studies such as Tsefou et al. (2021) in The Biochemical Journal, which investigated other USP30 inhibitors.
The following table summarizes the key quantitative effects of this compound as reported by Rusilowicz-Jones et al. (2021).
| Cell Line | Treatment | Outcome Measure | Result | Citation |
| hTERT-RPE1-YFP-PRKN | 200 nM this compound for 1-4 hours | Ubiquitination of TOMM20 and SYNJ2BP | Significant enhancement | [1] |
| SH-SY5Y | 200 nM this compound for 1-4 hours | Ubiquitination of TOMM20 and SYNJ2BP | Significant enhancement | [1] |
| SH-SY5Y-mitoQC | 1 µM this compound for 96 hours | Basal mitophagy | Significant increase in the number and area of mitophagosomes | [1] |
| U2OS-Keima-SKL | 200 nM - 1 µM this compound for 96 hours | Peroxisomal autophagy (pexophagy) | Significant enhancement | [1] |
| Parkinson's Patient-derived Dopaminergic Neurons | Not specified | Mitochondrial function | Significant restoration of impaired function | [1] |
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound on USP30 initiates a signaling cascade that culminates in the autophagic degradation of mitochondria and peroxisomes. The pathway and a typical experimental workflow to assess the compound's efficacy are illustrated below.
Detailed Experimental Protocols
To facilitate the replication and validation of the reported findings, detailed experimental protocols from the key study by Rusilowicz-Jones et al. (2021) are provided below.
Cell Culture and Treatment
-
Cell Lines: hTERT-RPE1-YFP-PRKN, SH-SY5Y, SH-SY5Y-mitoQC (expressing mCherry-GFP-Fis1), and U2OS-Keima-SKL cells were used.
-
Culture Conditions: Cells were maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% non-essential amino acids.
-
This compound Treatment: For ubiquitination studies, cells were treated with 200 nM this compound for 1 to 4 hours. For mitophagy and pexophagy assays, concentrations ranging from 200 nM to 1 µM were used for up to 96 hours.
Western Blotting for Ubiquitination
-
Cell Lysis: Following treatment, cells were lysed in a suitable buffer containing protease and deubiquitinase inhibitors.
-
Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific for TOMM20, SYNJ2BP, and ubiquitin, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and quantified using densitometry software.
Fluorescence Microscopy for Mitophagy and Pexophagy
-
Mitophagy Assay (mito-QC): SH-SY5Y-mitoQC cells, which express a tandem mCherry-GFP tag on the outer mitochondrial membrane, were used. In the acidic environment of the lysosome, the GFP signal is quenched, while the mCherry signal remains stable. Mitophagy is quantified by counting the number of mCherry-only puncta (mitophagosomes).
-
Pexophagy Assay (Keima-SKL): U2OS-Keima-SKL cells express a pH-sensitive fluorescent protein (Keima) targeted to the peroxisome. The fluorescence emission spectrum of Keima shifts from green to red upon delivery to the acidic lysosome. Pexophagy is quantified by measuring the ratio of red to green fluorescence.
-
Image Acquisition and Analysis: Cells were imaged using a high-content imaging system or a confocal microscope. The number and area of mitophagosomes or the red/green fluorescence ratio were quantified using image analysis software.
Conclusion
The available data strongly support the role of this compound as a selective and effective inhibitor of USP30, leading to enhanced mitophagy and pexophagy in various cell models. The detailed protocols provided in this guide are intended to assist researchers in independently verifying these findings and further exploring the therapeutic potential of USP30 inhibition. While the current body of literature is centered around a few key studies, the consistency of the results with the known functions of USP30 provides a solid foundation for future research and cross-laboratory validation.
References
Benchmarking (R)-CMPD-39: A Comparative Guide to a Novel USP30 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of (R)-CMPD-39, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), against a library of other deubiquitinase (DUB) inhibitors. The data presented is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Executive Summary
This compound is the R-enantiomer of CMPD-39, a non-covalent, highly selective inhibitor of USP30 with a reported IC50 of approximately 20 nM.[1][2][3][4] USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[5][6] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, such as TOMM20 and SYNJ2BP, promoting the PINK1/Parkin-mediated mitophagy pathway.[1][2] This mechanism of action holds significant therapeutic potential for neurodegenerative diseases like Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.[4][7] This guide benchmarks this compound against other known USP30 inhibitors, providing key performance metrics and detailed experimental protocols.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other notable DUB inhibitors.
Table 1: In Vitro Potency of USP30 Inhibitors
| Compound | Target DUB | IC50 (nM) | Compound Type |
| This compound | USP30 | ~20 | Non-covalent |
| FT385 | USP30 | ~1 | Covalent (N-cyano pyrrolidine) |
| USP30i-3 | USP30 | < 100 | Covalent (1-cyano-pyrrolidine) |
| USP30i-37 | USP30 | 48 | Covalent (1-cyano-pyrrolidine) |
Table 2: Selectivity Profile of this compound against a Panel of DUBs
Data derived from a DUBprofiler™ screen (Ubiquigent) demonstrates the high selectivity of CMPD-39 for USP30. The table below shows the percentage of inhibition of a panel of DUBs at a concentration of 1 µM.
| DUB Target | % Inhibition at 1 µM |
| USP30 | >95% |
| USP2 | <10% |
| USP5 | <10% |
| USP7 | <10% |
| USP8 | <10% |
| USP11 | <10% |
| USP14 | <10% |
| USP15 | <10% |
| USP21 | <10% |
| USP28 | <10% |
| OTUB1 | <10% |
| UCHL1 | <10% |
| Additional DUBs screened showed minimal inhibition |
Note: This is a representative list. CMPD-39 was screened against a panel of over 40 DUBs and showed high selectivity for USP30.[4][8][9][10]
Signaling Pathway and Experimental Workflows
PINK1/Parkin-Mediated Mitophagy Pathway
USP30 acts as a negative regulator of the PINK1/Parkin pathway. Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates mitochondrial substrate proteins, marking the damaged mitochondrion for degradation via autophagy (mitophagy). USP30 counteracts this process by removing ubiquitin chains. Inhibition of USP30 by this compound enhances the ubiquitination signal, thereby promoting the clearance of dysfunctional mitochondria.
Caption: The PINK1/Parkin mitophagy pathway and the inhibitory role of this compound on USP30.
Experimental Workflow: DUBprofiler™ Assay
The DUBprofiler™ assay is a fluorescence-based biochemical assay used to determine the selectivity of a compound against a panel of deubiquitinases. The assay measures the cleavage of a fluorogenic ubiquitin substrate by a specific DUB enzyme.
Caption: A generalized workflow for the DUBprofiler™ biochemical assay.
Experimental Workflow: Cellular Target Engagement (Ub-PA Competition Assay)
This assay determines if the inhibitor engages its target DUB within a cellular context. It utilizes a ubiquitin-propargylamide (Ub-PA) probe that covalently binds to the active site of DUBs. If the inhibitor is bound to the DUB, it will prevent the binding of the Ub-PA probe.
Caption: Workflow for the Ub-PA competition assay to assess cellular target engagement.
Experimental Protocols
DUBprofiler™ Biochemical Assay
Objective: To determine the inhibitory activity and selectivity of this compound against a panel of purified DUB enzymes.
Materials:
-
Purified recombinant DUB enzymes (e.g., from Ubiquigent)
-
This compound stock solution in DMSO
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM DTT, 0.05% (w/v) BSA
-
Fluorogenic substrate: Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the DUB enzyme solution (at 2x the final concentration) to each well.
-
Pre-incubate the plate at 30°C for 30 minutes.
-
Initiate the reaction by adding 5 µL of Ub-AMC substrate (at 4x the final concentration).
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Ubiquitin-Propargylamide (Ub-PA) Competition Assay
Objective: To confirm the engagement of this compound with USP30 in intact cells.
Materials:
-
SH-SY5Y cells
-
This compound stock solution in DMSO
-
HA-tagged Ubiquitin-Propargylamide (HA-Ub-PA) probe
-
Cell lysis buffer (e.g., RIPA buffer) with protease and DUB inhibitors (e.g., NEM)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody: anti-HA
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for 2 hours at 37°C.
-
Add HA-Ub-PA probe to a final concentration of 5 µM and incubate for an additional 10 minutes at 37°C.[4][10]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Resolve equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-HA primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system. A decrease in the intensity of the HA-Ub-PA-labeled USP30 band with increasing concentrations of this compound indicates target engagement.
TOMM20 Ubiquitination Western Blot
Objective: To assess the effect of this compound on the ubiquitination of the mitochondrial protein TOMM20.
Materials:
-
hTERT-RPE1 cells stably expressing YFP-Parkin
-
This compound stock solution in DMSO
-
Mitochondrial uncouplers (e.g., Antimycin A and Oligomycin)
-
Cell lysis buffer, SDS-PAGE gels, and Western blotting apparatus
-
Primary antibodies: anti-TOMM20, anti-ubiquitin
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
Procedure:
-
Plate hTERT-RPE1-YFP-Parkin cells and allow them to adhere.
-
Pre-treat the cells with this compound or DMSO for 1 hour.
-
Induce mitophagy by treating the cells with Antimycin A (1 µM) and Oligomycin (1 µM) for 1-4 hours.[3]
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting as described in the Ub-PA competition assay protocol.
-
Probe the membrane with anti-TOMM20 and anti-ubiquitin antibodies.
-
An increase in higher molecular weight species of TOMM20 (indicative of ubiquitination) in the presence of this compound demonstrates its cellular activity in promoting mitochondrial protein ubiquitination.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 7. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of (R)-CMPD-39
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for (R)-CMPD-39, a selective non-covalent inhibitor of the ubiquitin-specific protease USP30. Due to the absence of a publicly available specific Safety Data Sheet (SDS), this guidance is based on general best practices for the disposal of novel research chemicals.
It is imperative to obtain and consult the official SDS from your supplier for detailed and specific handling and disposal instructions. The following procedures should be adapted to the information provided in the specific SDS and local regulations.
Immediate Safety and Handling Precautions
Before handling this compound, ensure all personnel are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a sealed, properly labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The proper disposal of this compound is dictated by its classification as a chemical waste and must be carried out in accordance with local, state, and federal regulations.
-
Consult the Safety Data Sheet (SDS): This is the most critical first step. The SDS from the manufacturer will provide specific information on the chemical's hazards, handling, storage, and disposal requirements. Pay close attention to Section 13: Disposal Considerations.
-
Waste Classification: Based on the SDS and local regulations, classify the waste. As a novel research chemical, this compound waste should be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as solid hazardous waste.[1]
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other hazard information specified in the SDS (e.g., "Toxic").[2]
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure containers are kept closed when not in use.[2][3]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[4] Never dispose of this compound down the drain or in the regular trash.[4]
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Known Hazards |
| This compound | 2242582-40-5 | C₂₁H₂₀F₂N₂O₅S | Data not available; handle as a potentially hazardous chemical. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Procedural workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for (R)-CMPD-39
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling (R)-CMPD-39. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent, selective, non-covalent inhibitor of the ubiquitin-specific protease USP30. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small molecule inhibitor necessitates stringent handling procedures to minimize exposure and mitigate potential risks. The following guidelines are based on best practices for handling such compounds in a research setting.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when working with the compound, from initial handling to final disposal.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection. For tasks with a higher risk of splash or for handling larger quantities, chemically resistant gloves such as Silver Shield or 4H should be worn under a pair of heavy-duty outer gloves.[1][2] |
| Eye and Face Protection | Safety Glasses & Face Shield | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[2][3] A face shield must be worn over safety goggles whenever there is a splash hazard, such as when preparing solutions or transferring the compound.[1][2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required.[2] Ensure the coat is fully buttoned and covers the arms. |
| Respiratory Protection | Respirator | Work with powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[4] If a fume hood is not feasible, a properly fitted respirator is required.[3] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory.[2] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures meticulously to ensure safe handling of this compound throughout your experimental workflow.
-
Preparation and Planning:
-
Before beginning any work, thoroughly review all available information on this compound and similar compounds.
-
Ensure that all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a spill kit readily accessible.
-
-
Compound Handling (Weighing and Reconstitution):
-
All handling of solid this compound must be performed within a chemical fume hood.[4]
-
Use dedicated, clean spatulas and weighing instruments.
-
To minimize dust generation, handle the powder gently.
-
When reconstituting, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
When transferring solutions, use appropriate pipettes and techniques to prevent aerosols and spills.
-
Avoid working alone, especially when handling hazardous materials.[5]
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.[6]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated solid waste, including gloves, paper towels, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.[7] |
| Liquid Waste | Unused solutions of this compound and contaminated solvents must be collected in a sealed, leak-proof hazardous waste container.[7][8] Do not mix with incompatible waste streams.[8] |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
All hazardous waste must be disposed of through your institution's official hazardous waste management program.[9][10]
Experimental Protocol Reference
Detailed experimental protocols for working with CMPD-39, including concentrations and cell lines used, can be found in published research. For example, studies have shown its use at concentrations around 200 nM to 1 µM in cell lines such as SHSY5Y and RPE1-YFP-PRKN to study its effects on mitophagy and pexophagy.
Visualizing the Handling Workflow
The following diagram illustrates the essential steps and precautions for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. wilcoprime.com [wilcoprime.com]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. mtu.edu [mtu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
